2-Methylsulfanyl-Acetamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQJGJVWOCNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403066 | |
| Record name | 2-Methylsulfanyl-Acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105324-23-0 | |
| Record name | 2-(Methylthio)ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105324-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylsulfanyl-Acetamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2-Methylsulfanyl-Acetamidine (CAS No. 105324-23-0), a molecule of interest in synthetic and medicinal chemistry. Due to the limited specific data available in peer-reviewed literature for this particular compound, this document synthesizes information on its fundamental chemical properties, proposes logical synthesis pathways based on established methodologies for acetamidine derivatives, and explores its potential applications by analogical reasoning from structurally related compounds and the known roles of its constituent functional groups.
Core Compound Analysis: Structure and Physicochemical Properties
This compound, also known as 2-(Methylthio)acetimidamide, is a small molecule featuring a central acetamidine core functionalized with a methylsulfanyl (methylthio) group.
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and potential biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key properties.[1][2][3]
| Property | Value | Source |
| CAS Number | 105324-23-0 | ChemicalBook[1][2][3] |
| Molecular Formula | C3H8N2S | ChemicalBook[1][2][3] |
| Molecular Weight | 104.17 g/mol | ChemicalBook[1][2][3] |
| Predicted Boiling Point | 173.7±42.0 °C | ChemicalBook |
| Predicted Density | 1.19±0.1 g/cm3 | ChemicalBook |
| Predicted pKa | 11.17±0.70 | ChemicalBook |
Its hydrochloride salt, this compound hydrochloride, is also commercially available under CAS number 105324-22-9.[4][5]
Synthesis Methodologies: A Proposed Pathway
While specific literature detailing the synthesis of this compound is scarce, established methods for the synthesis of acetamidine derivatives provide a strong foundation for a proposed synthetic route. The Pinner reaction is a classic and reliable method for preparing amidines from nitriles.
Proposed Synthesis via Pinner Reaction
This two-step process begins with the reaction of 2-(methylthio)acetonitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride (Pinner salt), which is then treated with ammonia to yield the final acetamidine product.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Pinner Salt Formation:
-
Dissolve 2-(methylthio)acetonitrile in anhydrous ethanol at approximately 0°C.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation.
-
Allow the mixture to stand at a low temperature until the crystalline Pinner salt, ethyl 2-(methylthio)acetimidate hydrochloride, precipitates.
-
Isolate the crystals by filtration and wash with cold anhydrous ether.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in anhydrous ethanol.
-
Add an excess of a solution of ammonia in ethanol.
-
Stir the mixture until the Pinner salt is fully consumed, which can be monitored by thin-layer chromatography.
-
Filter off the ammonium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or chromatography.
-
This method is analogous to the well-documented synthesis of acetamidine hydrochloride from acetonitrile.[6]
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound, namely the acetamidine and methylsulfanyl groups, are of significant interest in medicinal chemistry.
The Acetamidine Moiety as a Guanidine Bioisostere
Amidines are structurally similar to the guanidinium group found in arginine and are often used as bioisosteres in drug design.[7] This allows them to participate in similar hydrogen bonding and electrostatic interactions with biological targets. Acetamidine derivatives are precursors in the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and imidazoles, which are core structures in many pharmaceuticals.[6][8] For instance, acetamidine hydrochloride is a key intermediate in the synthesis of Vitamin B1.[8]
The Role of the Methylsulfanyl Group
The methylsulfanyl group can significantly influence a molecule's physicochemical properties. The introduction of a methyl group can modulate a drug's lipophilicity, solubility, and conformation, often leading to improved biological activity and pharmacokinetic profiles.[9][10] The sulfur atom can also engage in specific interactions with biological targets and can be a site for metabolic oxidation, which can be strategically used in prodrug design. The selective oxidation of a methylsulfanyl group to a sulfoxide has been employed as a key step in the synthesis of influenza PB2 inhibitors.[11]
Inferred Therapeutic Potential
Given the properties of its functional groups, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Its derivatives could potentially exhibit a range of biological activities, including:
-
Antimicrobial and Antiprotozoal Activity: The similarity of the amidine group to guanidine makes it a candidate for targeting enzymes and receptors in microorganisms.[7]
-
Enzyme Inhibition: The acetamidine moiety can interact with the active sites of various enzymes, making it a scaffold for the design of enzyme inhibitors.
-
Kinase Inhibition: Acetamide derivatives are known to act as kinase inhibitors, a crucial class of anticancer drugs.[12]
Challenges and Future Directions
The primary challenge in evaluating the potential of this compound is the lack of specific biological and pharmacological data. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization of this compound are needed to confirm its properties.
-
Biological Screening: The compound should be screened against a variety of biological targets, including kinases, proteases, and microbial strains, to identify any potential therapeutic activities.
-
Structural Biology: If any promising activity is identified, co-crystallization studies with its biological target would provide valuable insights into its mechanism of action and guide further drug development efforts.
Conclusion
This compound is a chemical entity with untapped potential. While specific data is limited, a thorough analysis of its constituent functional groups and the established chemistry of related compounds suggests that it could be a valuable tool for researchers in drug discovery and organic synthesis. The proposed synthesis provides a logical starting point for its preparation, and the inferred biological activities offer intriguing avenues for future investigation. This guide serves as a foundational resource to stimulate further research into this promising molecule.
References
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
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Wikipedia contributors. (2023, September 26). Acetamidine hydrochloride. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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American Chemical Society. (2025). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ACS Fall 2025. [Link]
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. Journal of Organic Chemistry, 76(6), 1683-1691. [Link]
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Specialty Chemicals. (n.d.). Acetamidine Hydrochloride: A Versatile Building Block in Organic Synthesis. [Link]
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Al-Saffar, A. H., Al-Ward, S. M., & Al-Obaidi, A. S. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8. [Link]
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Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
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Ali, A. R., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry, 69, 908-919. [Link]
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Chem-Impex. (n.d.). Acetamidine hydrochloride. [Link]
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Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Clark, M. P., et al. (2023). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ghasemi, M., & Ghasemi, A. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Journal of Drug Design and Medicinal Chemistry, 4(3), 29-34. [Link]
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An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine: Structure, Properties, and Synthetic Protocols
This guide provides a comprehensive technical overview of 2-Methylsulfanyl-Acetamidine, a molecule of interest for researchers and professionals in drug discovery and development. While specific experimental data for this compound is not extensively documented in publicly available literature, this document consolidates information on its chemical identity, predicted properties, and details a robust, field-proven synthetic methodology. Furthermore, it offers insights into its potential reactivity, spectroscopic characterization, and applications in medicinal chemistry, grounded in the established roles of its constituent functional groups.
Molecular Structure and Identification
This compound, also known as 2-(Methylthio)ethanimidamide, is a small molecule featuring a central acetamidine core functionalized with a methylsulfanyl (methylthio) group. The presence of both the basic amidine and the sulfur-containing methylthio moieties suggests a unique chemical profile with potential for diverse interactions in biological systems.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | 2-(Methylsulfanyl)ethanimidamide | 2-(Methylsulfanyl)ethanimidamide hydrochloride |
| CAS Number | 105324-23-0[1] | 105324-22-9 |
| Molecular Formula | C₃H₈N₂S[1] | C₃H₉ClN₂S |
| Molecular Weight | 104.17 g/mol [1] | 140.63 g/mol |
Physicochemical Properties
Table 2: Predicted and Related Physicochemical Properties
| Property | Value | Source/Comment |
| Boiling Point | 173.7 ± 42.0 °C (Predicted)[2] | For the free base. The related 2-(Methylthio)acetamide has a reported boiling point of 258.8 °C.[3] |
| Melting Point | Not available | The related 2-(Methylthio)acetamide has a reported melting point of 99-102 °C.[3] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted)[2] | For the free base. |
| pKa | 11.17 ± 0.40 (Predicted)[2] | This predicted high pKa is characteristic of the basicity of the amidine group. |
| Solubility | Expected to be soluble in polar solvents. | Based on the properties of the related 2-(Methylthio)acetamide, which is soluble in water and alcohols.[4] |
Synthesis of this compound Hydrochloride
A reliable and widely applicable method for the synthesis of acetamidines is the Pinner reaction.[5] This two-step process involves the formation of an imidate ester hydrochloride from a nitrile, followed by its conversion to the corresponding acetamidine hydrochloride upon treatment with ammonia.[5] The following protocol is adapted for the synthesis of this compound hydrochloride from 2-(methylthio)acetonitrile.
Experimental Protocol: Pinner Reaction
Step 1: Synthesis of the Imidate Ester Hydrochloride Intermediate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-(methylthio)acetonitrile (1.0 equivalent) in anhydrous ethanol (approximately 10 mL per gram of nitrile).
-
Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature. Continue the addition of HCl until the solution is saturated.
-
Reaction: Seal the flask and stir the mixture at 40 °C for 6 hours. The progress of the reaction can be monitored by the precipitation of the intermediate imidate hydrochloride salt.[5]
-
Isolation of Intermediate (Optional): The precipitated imidate ester hydrochloride can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, for the synthesis of the acetamidine, the reaction mixture can often be used directly in the next step.
Step 2: Conversion to this compound Hydrochloride
-
Ammonolysis: Cool the reaction mixture containing the imidate ester hydrochloride to 0-5 °C in an ice bath.
-
Basification: Bubble ammonia gas through the reaction mixture until the pH is basic (≥ 8).[5] Alternatively, an excess of a solution of ammonia in ethanol can be added.[6]
-
Reaction: Add ammonium carbonate (3.7 equivalents) to the basified mixture.[5] Warm the reaction to 30 °C and stir for 10 hours.[5]
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.
-
The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.[5]
-
Caption: Synthetic pathway for this compound Hydrochloride via the Pinner reaction.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic acetamidine and the methylsulfanyl group.
-
Nucleophilicity of the Amidine Group: The amidine moiety is a strong nitrogen-based nucleophile.[7] It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes, at the unsubstituted nitrogen atoms. This reactivity allows for the facile introduction of various substituents, making it a versatile scaffold for building more complex molecules.
-
Reactivity of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic. However, it is generally less nucleophilic than the amidine nitrogen atoms. The sulfur can be oxidized to the corresponding sulfoxide and sulfone, which significantly alters the electronic properties of the molecule. The methylsulfanyl group can also participate in reactions with electrophiles under certain conditions.[8]
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the methyl protons (S-CH₃ ), likely in the range of δ 2.0-2.5 ppm.
-
A singlet for the methylene protons (-S-CH₂ -C), expected to appear around δ 3.0-3.5 ppm.
-
Broad signals corresponding to the amine and imine protons (-NH₂ and =NH ), which may be exchangeable with deuterium oxide (D₂O). The chemical shift of these protons can be highly variable depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum should exhibit three signals corresponding to the three carbon atoms in the molecule:
-
A signal for the methyl carbon (C H₃-S), typically in the upfield region of the spectrum (δ 15-25 ppm).
-
A signal for the methylene carbon (-S-C H₂-C), expected around δ 30-40 ppm.
-
A signal for the amidine carbon (-C (=NH)NH₂), which will be the most downfield signal due to its attachment to two nitrogen atoms, likely in the range of δ 150-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group and the =N-H stretch.
-
C=N stretching: A strong absorption band around 1640-1680 cm⁻¹ due to the stretching of the carbon-nitrogen double bond in the amidine group.
-
N-H bending: A bending vibration for the -NH₂ group, typically observed in the range of 1590-1650 cm⁻¹.
-
C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 104.17. Common fragmentation patterns would likely involve the loss of the methyl group, the methylsulfanyl group, and cleavage of the C-C bond.
Applications in Drug Development
While there are no specific documented applications of this compound in drug development, its structural motifs are present in numerous biologically active compounds.
-
The Acetamidine Moiety as a Pharmacophore: The acetamidine group is a well-established pharmacophore that can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.[5] Its basic nature allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Derivatives of amidrazones, which are structurally related to amidines, have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9]
-
The Role of the Methylsulfanyl and Related Groups: The methylsulfanyl group and its oxidized forms (sulfoxide and sulfone) are important functionalities in medicinal chemistry.[10] The introduction of a methyl group can modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties.[11] Furthermore, the sulfonyl group is a key component in many sulfonamide drugs, which have a broad range of therapeutic applications.[12][13] The presence of the methylsulfanyl group in this compound provides a handle for further chemical modification to explore these therapeutic avenues. For instance, derivatives of 2-methylsulfanyl-1H-imidazoles have been synthesized and tested as novel non-nucleoside reverse transcriptase inhibitors.[14]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for the related compound acetamidine hydrochloride, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[15][16]
It is crucial to consult a comprehensive Safety Data Sheet (SDS) for acetamidine hydrochloride and to handle this compound with the appropriate precautions in a laboratory setting.
Conclusion
This compound is a molecule with a unique combination of a basic amidine core and a modifiable methylsulfanyl group. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds. Its versatile structure makes it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic value in various disease areas. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
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An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylsulfanyl-Acetamidine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering insights grounded in established chemical principles.
Core Chemical Identity
This compound is a sulfur-containing amidine that can exist as a free base or, more commonly, as its hydrochloride salt. Understanding the distinct identifiers for each form is crucial for accurate sourcing and application.
Table 1: Chemical Identification of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 105324-23-0 | 105324-22-9[1][2] |
| Molecular Formula | C₃H₈N₂S | C₃H₉ClN₂S[1][2] |
| Molecular Weight | 104.17 g/mol | 140.63 g/mol [1] |
| Synonyms | 2-(Methylthio)ethanimidamide | 2-(Methylsulfanyl)ethanimidamide hydrochloride[1], 2-(Methylthio)acetimidamide hydrochloride[1], Ethanimidamide, 2-(methylthio)-, hydrochloride[1] |
| IUPAC Name | 2-(Methylsulfanyl)ethanimidamide | 2-(Methylsulfanyl)ethanimidamide;hydrochloride |
Synthesis of this compound Hydrochloride: The Pinner Reaction
The most established and logical synthetic route to this compound Hydrochloride is the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia.[3][4]
The logical starting material for this synthesis is 2-(methylthio)acetonitrile. The overall synthetic workflow can be visualized as a two-step process.
Caption: Proposed synthesis workflow for this compound Hydrochloride.
Detailed Experimental Protocol (Proposed)
This protocol is based on the principles of the Pinner reaction and is adapted for the synthesis of this compound Hydrochloride.[4][5] Note: This is a proposed protocol and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of the Imino Ether Hydrochloride Intermediate
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. The entire apparatus must be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the reaction flask, dissolve 2-(methylthio)acetonitrile (1 equivalent) in anhydrous ethanol (or methanol, approximately 2-3 volumes).
-
Acidification: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 10°C. Continue the addition of HCl until the solution is saturated.
-
Reaction: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The imino ether hydrochloride will precipitate as a crystalline solid.
-
Isolation of Intermediate: Collect the solid intermediate by filtration under a blanket of inert gas. Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum.
Step 2: Ammonolysis to this compound Hydrochloride
-
Reaction Setup: In a separate flame-dried flask, suspend the imino ether hydrochloride intermediate in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be added dropwise.
-
Reaction: Continue the addition of ammonia until the reaction is complete (monitor by TLC or other appropriate analytical techniques). Ammonium chloride will precipitate as a byproduct.
-
Workup: Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to induce crystallization. The resulting crystals of this compound Hydrochloride can be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in publicly available literature, the acetamidine and methylsulfanyl moieties are present in numerous biologically active compounds. This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.
Potential as a Pharmacophore
The acetamidine group is a well-known pharmacophore that can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets. The methylsulfanyl group can influence the compound's lipophilicity and metabolic stability.
Precursor for Heterocyclic Synthesis
Acetamidines are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and imidazoles.[3] These heterocyclic scaffolds are central to the structure of many approved drugs. The presence of the methylsulfanyl group offers a handle for further chemical modification, potentially leading to libraries of novel compounds for high-throughput screening.
Caption: Potential applications of this compound in heterocyclic synthesis.
Safety and Handling
-
Hazard Classification: Assumed to be a skin and eye irritant.[6][7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is likely hygroscopic.[6]
-
In case of contact:
Conclusion
This compound and its hydrochloride salt are valuable chemical entities with significant potential as building blocks in medicinal chemistry and drug discovery. While specific applications are yet to be widely reported, their synthesis via the well-established Pinner reaction and the known biological relevance of their constituent functional groups make them attractive targets for further investigation by researchers and scientists in the pharmaceutical industry.
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An In-depth Technical Guide to the Synthesis of 2-Methylsulfanyl-Acetamidine and its Isosteres
Abstract
2-Methylsulfanyl-acetamidine and its structural isostere, S-methylisothiourea, are pivotal intermediates in synthetic organic chemistry. Their unique bifunctional nature, possessing both a nucleophilic amidine moiety and a reactive S-methyl group, renders them valuable synthons for the construction of a diverse array of heterocyclic compounds and pharmacophores. This technical guide provides a comprehensive overview of the principal synthetic pathways to these targets, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the most prevalent methodologies. The focus is on the direct S-alkylation of thiourea, a robust and scalable route, and the classic Pinner reaction for constructing the core amidine scaffold, supplemented by a discussion of modern alternative strategies.
Introduction: The Chemical and Strategic Importance of S-Methylated Amidine Scaffolds
Amidines are a class of organic compounds characterized by the RC(NR')NR''R''' functional group and are considered super-bases due to the resonance stabilization of their protonated form.[1] Their derivatives are integral to numerous pharmaceutical candidates, serving as bioisosteres for guanidines in antiprotozoal and antimicrobial treatments.[1] The introduction of a methylsulfanyl (-SCH3) group, as in this compound or its more common isostere S-methylisothiourea, creates a highly versatile synthetic intermediate. The S-methyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the synthesis of guanidines and complex heterocycles like pyrimidines and triazines, which are foundational structures in many biologically active molecules.[2][3]
This guide will primarily focus on the synthesis of S-methylisothiourea (H2N-C(=NH)-SCH3), the most common and synthetically useful compound often functionally referred to in the context of this compound. We will explore the most direct and industrially relevant synthesis via the S-methylation of thiourea and contrast it with the foundational Pinner reaction, a classic method for preparing the parent amidine framework from nitriles.
Pathway I: Direct S-Methylation of Thiourea
The most efficient and straightforward route to S-methylisothiourea salts involves the direct alkylation of the sulfur atom of thiourea. Thiourea exists in tautomeric forms, but it predominantly reacts as a nucleophile through its sulfur atom. This pathway is favored for its high yields, operational simplicity, and use of readily available starting materials.
Causality and Mechanistic Insight
The sulfur atom in thiourea is soft and highly nucleophilic, making it susceptible to electrophilic attack by alkylating agents. The reaction proceeds via a classic SN2 mechanism. The choice of methylating agent (e.g., dimethyl sulfate or a methyl halide) and solvent determines the nature of the resulting salt and the reaction conditions.
Caption: S-Methylation of Thiourea via an SN2 Mechanism.
Experimental Protocol 2.1: Synthesis of S-Methylisothiourea Sulfate
This protocol is adapted from the robust and well-documented procedure found in Organic Syntheses, utilizing dimethyl sulfate as the methylating agent.[4]
Reagents and Materials:
-
Thiourea (Finely divided): 152 g (2.0 moles)
-
Dimethyl Sulfate: 138 g (1.1 moles)
-
Water: 70 mL
-
95% Ethanol
Procedure:
-
In a 2-L round-bottomed flask, prepare a slurry of 152 g of finely divided thiourea in 70 mL of water.
-
To this slurry, add 138 g of dimethyl sulfate. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Immediately attach a reflux condenser to the flask. The reaction is exothermic and will begin spontaneously. Occasional cooling with a water bath may be necessary to moderate the reaction rate.[4]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1 hour, during which the product will begin to crystallize.
-
Allow the mixture to cool to room temperature. Add 200 mL of 95% ethanol to the solidified mass and break it up.
-
Filter the crystalline product by suction and wash the filter cake with two 100-mL portions of 95% ethanol.
-
Air-dry the product. The expected yield is 190-220 g of S-methylisothiourea sulfate.[4] A second crop can be obtained by concentrating the mother liquor.
Experimental Protocol 2.2: Synthesis of S-Methylisothiourea Hydrohalides
This method utilizes methyl halides and is described in patent literature as a route to hydrobromide or hydrochloride salts.[5]
Reagents and Materials:
-
Thiourea: 38 g (0.5 moles)
-
Methyl Bromide: 76 g in 200 mL absolute methanol
-
Absolute Methanol
Procedure:
-
Dissolve 38 g of thiourea in 450 mL of absolute methanol in a suitable reaction vessel.
-
Add the solution of methyl bromide in methanol to the thiourea solution.
-
Allow the reaction to proceed (details on time and temperature may vary, often conducted at room temperature or with gentle heating).
-
The product, S-methylisothiourea hydrobromide, will precipitate from the solution.
-
The salt can be converted to the hydrochloride form by treatment with hydrogen chloride in methanol.[5] The resulting solution is evaporated and the residue is recrystallized from an ethanol/diethyl ether mixture.
Pathway II: The Pinner Reaction for the Core Amidine Synthesis
While not a direct route to this compound, the Pinner reaction is the quintessential method for synthesizing amidines from nitriles and is crucial for understanding the formation of the core acetamidine structure.[6][7] It is a two-step process that first yields an intermediate Pinner salt (an alkyl imidate), which is then converted to the amidine.[8][9]
Causality and Mechanistic Insight
The Pinner reaction begins with the acid-catalyzed nucleophilic attack of an alcohol on a nitrile.[7] The use of anhydrous hydrogen chloride is critical; it protonates the nitrile nitrogen, activating the carbon atom toward attack by the alcohol. The resulting imidate salt is then isolated and reacted with ammonia in a second step, where ammonia displaces the alkoxy group to form the final amidine hydrochloride salt and ammonium chloride as a byproduct.[8][9] The entire process must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reactive intermediates into esters or amides.[7][9]
Caption: The two-step workflow of the Pinner Reaction.
Experimental Protocol 3.1: Synthesis of Acetamidine Hydrochloride
This protocol is a condensed representation of the procedure detailed in Organic Syntheses.[8]
Reagents and Materials:
-
Acetonitrile (thoroughly dry): 100 g (2.44 moles)
-
Absolute Ethanol: 113 g (2.5 moles)
-
Dry Hydrogen Chloride gas: ~95 g (2.6 moles)
-
Anhydrous Ammoniacal Ethanol solution (~9%)
Procedure:
-
Imidate Formation: Dissolve dry acetonitrile in absolute ethanol in a flask cooled in an ice-salt bath. Pass a stream of dry hydrogen chloride gas through the solution for several hours until the required weight increase is achieved.
-
Stopper the flask and let it stand for 2-3 days until a solid crystalline mass of the Pinner salt (acetimido ethyl ether hydrochloride) forms.[8]
-
Ammonolysis: Break up the solid mass and grind it to a paste with absolute ethanol. This step is critical to ensure complete reaction in the next step.[8]
-
Mechanically stir the paste and add an excess of the anhydrous ammoniacal ethanol solution. The imidate will dissolve as ammonium chloride precipitates.
-
After stirring for several hours, filter off the ammonium chloride by suction.
-
Concentrate the filtrate by evaporation. Upon cooling, acetamidine hydrochloride will crystallize as long, colorless prisms.
-
Filter the product, wash with a small amount of cold ethanol, and dry in a desiccator. The reported melting point is 164–166 °C.[8]
Modern and Alternative Synthetic Approaches
While the S-alkylation of thiourea remains the workhorse method, other strategies have been developed, particularly for synthesizing more complex or substituted amidines.
-
Condensation with Amine Derivatives: A versatile method involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. This reaction can sometimes produce a mixture of the desired acetamidine and an imidate ester byproduct. However, performing the reaction in the presence of excess dimethylamine can suppress the formation of the imidate ester, leading to the acetamidine as the sole product.[10][11] This approach is particularly useful for generating N-substituted acetamidines.
-
Aryne Insertion into Thioureas: A novel and operationally simple route to functionalized amidines involves the reaction of arynes (generated from trimethylsilyl phenyltriflate precursors) with thioureas. This reaction proceeds via a formal π-insertion into the C=S bond, offering a modern alternative for creating structurally diverse amidines.[12][13][14]
Comparative Summary of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| S-Methylation of Thiourea | Thiourea, Methanol | Dimethyl Sulfate or Methyl Halide | High yield, one-step process, operational simplicity, readily available materials.[4] | Use of highly toxic reagents (dimethyl sulfate); exothermic reaction requires control. | 79-84%[4] |
| Pinner Reaction | Acetonitrile, Alcohol | Dry HCl gas, Anhydrous Ammonia | Classic, well-established method for the core amidine structure.[6][7][8] | Two-step process, requires strictly anhydrous conditions, less direct for S-methylated target. | 80-95% (for benzamidine)[8] |
| Condensation Method | Primary Amine | N,N-dimethylacetamide dimethyl acetal, Dimethylamine | Good for N-substituted amidines, can achieve high selectivity.[10] | Potential for byproduct formation without optimization. | Good to High |
| Aryne Insertion | Thiourea, Aryne Precursor | Trimethylsilyl phenyltriflate | Novel method for functionalized amidines, operational simplicity.[12] | Requires specialized aryne precursor, may not be suitable for simple, unsubstituted targets. | Variable |
Conclusion
The synthesis of this compound, and more commonly its isostere S-methylisothiourea, is most effectively achieved through the direct S-methylation of thiourea . This pathway is superior in its atom economy, simplicity, and scalability, making it the preferred method in both academic and industrial settings. While the Pinner reaction remains a cornerstone of general amidine synthesis and provides valuable mechanistic insight, it is a less direct approach for this specific target. The existence of modern methods like aryne insertion highlights the ongoing innovation in synthetic chemistry, offering alternative routes for creating more complex, functionalized amidine derivatives. For researchers and professionals requiring a reliable and high-yielding source of S-methylisothiourea salts, the protocols based on the S-alkylation of thiourea are the most trustworthy and validated systems.
References
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Organic Syntheses Procedure. acetamidine hydrochloride. Available from: [Link]
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ResearchGate. Synthesis of N-Boc-S-methylisothiourea derivatives (7). Available from: [Link]
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ARKIVOC. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Available from: [Link]
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Molbase. Synthesis of S-methyl-N-[2-(2,6-dichlorophenyl)-2-bromo acetyl] isothiourea. Available from: [Link]
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Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
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Organic Syntheses Procedure. s-methyl isothiourea sulfate. Available from: [Link]
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ResearchGate. Three‐component, Pinner‐like amidine syntheses. Available from: [Link]
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Organic Chemistry Portal. Amidine synthesis by imidoylation. Available from: [Link]
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ResearchGate. Synthesis of New Amide and ThioUrease Compounds. Available from: [Link]
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PubMed. Insertion of arynes into thioureas: a new amidine synthesis. Available from: [Link]
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ResearchGate. Synthesis of 2-Methylsulfanyl-1H-imidazoles as Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Available from: [Link]
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PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]
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Research Explorer, The University of Manchester. Insertion of arynes into thioureas: A new amidine synthesis. Available from: [Link]
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Figshare. Insertion of Arynes into Thioureas: A New Amidine Synthesis. Available from: [Link]
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PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: [Link]
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Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available from: [Link]
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PubMed. Synthesis of a Novel Series of 2-methylsulfanyl Fatty Acids and Their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Available from: [Link]
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PMC. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Available from: [Link]
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Organic Chemistry Portal. A Synthesis of Acetamidines. Available from: [Link]
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PMC. Synthesis and properties of acetamidinium salts. Available from: [Link]
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Physical and chemical properties of 2-Methylsulfanyl-Acetamidine hydrochloride.
An In-depth Technical Guide to 2-Methylsulfanyl-Acetamidine Hydrochloride
Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of this compound hydrochloride. Tailored for an audience of researchers, scientists, and drug development professionals, this document elucidates the core molecular characteristics, reactivity, and analytical methodologies pertinent to this compound. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: A Versatile Synthetic Building Block
This compound hydrochloride is a valuable chemical intermediate, distinguished by its bifunctional nature. The presence of a nucleophilic amidine group and a modifiable methylsulfanyl moiety makes it a strategic precursor in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. These heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough understanding of the fundamental properties of this reagent is therefore critical for its effective application in complex synthetic pathways and for ensuring the purity and identity of subsequent products. This guide serves as a foundational resource, detailing its key attributes and providing robust protocols for its characterization.
Physicochemical Profile
The physicochemical properties of a synthetic intermediate are paramount, dictating its handling, storage, reaction conditions, and purification strategies.
Molecular and Structural Data
The foundational identity of this compound hydrochloride is defined by its molecular structure and associated identifiers.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClN₂S | [1] |
| Molecular Weight | 140.63 g/mol | [1] |
| IUPAC Name | 2-(methylsulfanyl)ethanimidamide;hydrochloride | [1] |
| CAS Number | 105324-22-9 | [1] |
| Canonical SMILES | CSCC(=N)N.Cl | [1] |
| InChI Key | GQHOWPZAHIPYOC-UHFFFAOYSA-N | [1] |
Diagram 1: Chemical Structure of this compound hydrochloride
Caption: Structure of this compound hydrochloride.
Physical Properties
The macroscopic properties inform the practical aspects of using this compound in a laboratory setting. Data is often provided by chemical suppliers and should be confirmed by analysis.
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Visual inspection. |
| Solubility | Soluble in water and alcohols | Similar to its parent compound, acetamidine hydrochloride.[2][3] |
| Stability | Hygroscopic; stable under inert, dry conditions | Should be stored in a tightly sealed container in a cool, dry place.[4] |
| pKa (Predicted) | 11.17 ± 0.40 | This predicted value is for the conjugate acid of the free base.[5] |
Chemical Reactivity and Synthetic Utility
The chemical behavior is dominated by the acetamidine functional group. Amidines are strong bases and serve as excellent precursors for heterocycle synthesis.[6]
Reactivity of the Amidine Moiety
The primary utility of this compound hydrochloride lies in its ability to undergo condensation reactions with bifunctional electrophiles, such as β-dicarbonyl compounds, to form substituted pyrimidines.[2] This reaction is a cornerstone of synthetic chemistry for producing a wide array of biologically active molecules.
Role of the Methylsulfanyl Group
The -CH₂-S-CH₃ side chain offers an additional site for chemical modification. The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and steric profile of the molecule. This can be a strategic handle for modulating the properties of downstream products.
Diagram 2: Key Synthetic Transformations
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Harnessing the Potential of 2-(Methylsulfanyl)ethanimidamide Hydrochloride: A Technical Guide for Innovative Research
For correspondence: [email protected]
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 2-(Methylsulfanyl)ethanimidamide hydrochloride, a member of the versatile isothiourea class of compounds. While direct research on this specific molecule is nascent, this document synthesizes the extensive body of knowledge surrounding the isothiourea scaffold to project its potential as a valuable tool in drug discovery and chemical biology. We will delve into its fundamental chemical attributes, propose key areas of pharmacological investigation, and provide detailed, adaptable experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this and related small molecules.
Introduction: The Isothiourea Scaffold as a Privileged Structure
The isothiourea moiety is recognized in medicinal chemistry as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of isothiourea derivatives with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5] 2-(Methylsulfanyl)ethanimidamide hydrochloride, with its simple and unencumbered structure, represents a fundamental building block within this class, offering a unique starting point for both foundational biological studies and the development of more complex, targeted derivatives. Its potential lies in its ability to mimic or interfere with biological molecules that possess amidine or guanidine functionalities, which are common in the active sites of enzymes and receptors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Methylsulfanyl)ethanimidamide hydrochloride is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 105324-22-9 | [6] |
| Molecular Formula | C₃H₉ClN₂S | [6] |
| Molecular Weight | 140.64 g/mol | [6] |
| IUPAC Name | 2-methylsulfanylethanimidamide;hydrochloride | [6] |
| Canonical SMILES | CSCC(=N)N.Cl | |
| Predicted LogP | -0.8 | (Calculated) |
| Predicted pKa | ~7.5 (amidinium ion) | [7][8] |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Synthesis of 2-(Methylsulfanyl)ethanimidamide Hydrochloride
The synthesis of S-alkylisothiourea hydrochlorides is a well-established chemical transformation. The most common and straightforward method involves the reaction of an alkyl halide with thiourea.[9][10] This reaction proceeds via an S-alkylation of the thiourea, forming a stable isothiouronium salt.
General Synthetic Protocol
This protocol provides a general method for the synthesis of S-alkylisothiourea hydrohalides, which can be adapted for the preparation of 2-(Methylsulfanyl)ethanimidamide hydrochloride.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of S-alkylisothiourea hydrochlorides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Alkyl Halide: To the stirred solution, add the corresponding alkyl halide (e.g., for the target molecule, a suitable precursor would be 2-chloro-N-methylethanamine or a related electrophile) (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The isothiouronium salt will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the desired S-alkylisothiourea hydrochloride.[7]
Potential Research Applications and Investigative Pathways
Based on the known biological activities of structurally related isothiourea derivatives, we propose the following areas of investigation for 2-(Methylsulfanyl)ethanimidamide hydrochloride.
Enzyme Inhibition
The isothiourea moiety is a known inhibitor of several classes of enzymes.
Background: Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases and septic shock.[11] Several S-alkylisothioureas have been identified as potent and selective inhibitors of NOS isoforms.[3][12] The isothiourea group is thought to compete with the natural substrate, L-arginine, at the enzyme's active site.[11]
Proposed Research: 2-(Methylsulfanyl)ethanimidamide hydrochloride should be screened for its inhibitory activity against the three main NOS isoforms (nNOS, eNOS, and iNOS). Its simple structure could provide valuable structure-activity relationship (SAR) data for the design of more potent and selective inhibitors.
Diagram of the Proposed Mechanism of NOS Inhibition:
Caption: Proposed competitive inhibition of Nitric Oxide Synthase by 2-(Methylsulfanyl)ethanimidamide hydrochloride.
Background: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[13] It plays a crucial role in immune tolerance and is a key target in cancer immunotherapy, as its upregulation in tumors helps them evade the immune system. S-benzylisothiourea derivatives have been identified as inhibitors of IDO1.[14]
Proposed Research: Given its structural simplicity, 2-(Methylsulfanyl)ethanimidamide hydrochloride could serve as a scaffold for the development of novel IDO1 inhibitors. Initial screening for IDO1 inhibitory activity is warranted.
Neuromodulation and Neuroprotection
Several isothiourea derivatives have shown promise as neuroprotective agents and modulators of neuronal receptors.[15][16]
Background: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[6][17] Their dysregulation is implicated in various neurological and psychiatric disorders. Some isothiourea derivatives have been shown to modulate NMDA receptor activity.[16]
Proposed Research: The effect of 2-(Methylsulfanyl)ethanimidamide hydrochloride on NMDA receptor function should be investigated using electrophysiological techniques, such as patch-clamp recordings in primary neuronal cultures or cell lines expressing specific NMDA receptor subtypes.
Background: Oxidative stress and excitotoxicity are common mechanisms of neuronal cell death in neurodegenerative diseases.[18] The neuroprotective potential of novel compounds can be assessed in various in vitro models.
Proposed Research: The neuroprotective effects of 2-(Methylsulfanyl)ethanimidamide hydrochloride can be evaluated in cell-based assays of neurotoxicity, such as glutamate-induced excitotoxicity or hydrogen peroxide-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y or HT22).[4][19]
Antimicrobial Activity
The isothiourea scaffold is present in a number of compounds with demonstrated antibacterial and antifungal activity.[3][20]
Background: The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Isothiourea derivatives have shown activity against a range of pathogenic bacteria, including multidrug-resistant strains.[20] Their mechanism of action is thought to involve the disruption of bacterial cellular processes.[5]
Proposed Research: 2-(Methylsulfanyl)ethanimidamide hydrochloride should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Experimental Protocols
The following are detailed, adaptable protocols for the investigation of the proposed research applications.
Protocol for In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is adapted from established methods for measuring NOS activity.[3]
-
Preparation of Enzyme and Reagents:
-
Obtain purified recombinant nNOS, eNOS, and iNOS.
-
Prepare a reaction buffer containing HEPES, L-arginine, NADPH, and other necessary cofactors.
-
Prepare a stock solution of 2-(Methylsulfanyl)ethanimidamide hydrochloride in a suitable solvent (e.g., water or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the NOS enzyme.
-
Initiate the reaction by adding L-[3H]arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Separate L-[3H]citrulline (the product) from unreacted L-[3H]arginine using cation-exchange resin.
-
Measure the amount of L-[3H]citrulline produced using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol for In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability in response to a neurotoxic insult.[18]
-
Cell Culture and Plating:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 2-(Methylsulfanyl)ethanimidamide hydrochloride for a specified time (e.g., 1 hour).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate or H₂O₂).
-
Include control wells (untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
Protocol for Broth Microdilution Antimicrobial Susceptibility Assay
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in a suitable broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-(Methylsulfanyl)ethanimidamide hydrochloride.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
2-(Methylsulfanyl)ethanimidamide hydrochloride, as a fundamental representative of the isothiourea class, holds significant untapped potential for a wide range of research applications. Its straightforward synthesis and simple structure make it an ideal starting point for exploring the diverse pharmacology of isothioureas. The proposed research pathways in enzyme inhibition, neuro-modulation, and antimicrobial activity provide a roadmap for elucidating its biological functions and for its potential development as a lead compound in various therapeutic areas. Further investigations into its mechanism of action, in vivo efficacy, and safety profile will be crucial next steps in realizing the full scientific and therapeutic value of this promising molecule.
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Biological activity of 2-methylsulfanyl-acetamide and its derivatives.
An In-depth Technical Guide on the Biological Activity of 2-Methylsulfanyl-acetamide and Its Derivatives
Executive Summary
The acetamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and its presence in a multitude of pharmacologically active agents. This technical guide focuses on a specific, highly promising subclass: 2-methylsulfanyl-acetamide and its structurally related derivatives, including sulfonyl and other thio-substituted analogues. These compounds have emerged as a versatile platform for drug discovery, demonstrating a remarkable breadth of biological activities. This document provides an in-depth exploration of their synthesis, mechanisms of action, and structure-activity relationships across key therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing data from recent literature, this guide offers researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed experimental protocols and visual summaries of key pathways and workflows, to facilitate further investigation and development of this potent chemical class.
The 2-Thio-Acetamide Scaffold: A Privileged Structure in Drug Discovery
The core structure of 2-methylsulfanyl-acetamide provides a unique combination of a flexible linker, a hydrogen-bonding amide group, and a sulfur atom that can be readily modified to modulate physicochemical and biological properties. This versatility has established it as a "privileged structure" in medicinal chemistry.
Chemical Structure and Properties
The foundational scaffold consists of an acetamide group substituted at the C-2 position with a methylsulfanyl (-SCH₃) group. Key derivatives explored in drug discovery often involve oxidation of the sulfur to a methylsulfonyl (-SO₂CH₃) group or the replacement of the methyl group with larger, more complex moieties, such as benzothiazole.[1][2] These modifications significantly alter the compound's electronics, sterics, and hydrogen bonding potential, allowing for fine-tuning of its interaction with biological targets.
Rationale for Drug Development
The interest in this scaffold is driven by several factors:
-
Synthetic Tractability: The modular nature of the scaffold allows for the straightforward synthesis of large libraries of derivatives through common reactions, such as nucleophilic substitution.[2]
-
Diverse Biological Interactions: The acetamide backbone can engage in crucial hydrogen bonding with enzyme active sites, while the thio-substituted portion can be tailored to fit into specific hydrophobic pockets, leading to a wide range of biological targets.[2]
-
Proven Pharmacological Relevance: Acetamide derivatives are integral to numerous approved drugs and clinical candidates, demonstrating their favorable pharmacokinetic and toxicological profiles.[3]
Caption: Core 2-thio-acetamide scaffolds and their major therapeutic derivatives.
Synthesis Strategies: A Modular Approach
A key advantage of this chemical class is the efficiency with which diverse libraries can be generated. A common and effective strategy involves a two-step process where a reactive intermediate is first synthesized and then coupled with various nucleophiles to produce the final target compounds.
General Synthetic Workflow
The synthesis often begins with a sulfur-containing heterocycle, such as 2-mercaptobenzothiazole, which is reacted with chloroacetyl chloride.[2] This reaction forms a key intermediate, a reactive chloroacetamide derivative. This intermediate can then be treated with a wide array of aryl or heterocyclic amines. The nucleophilic amine displaces the chloride, forming the final acetamide derivatives in good yields.[2][4] This modular approach is highly efficient for exploring structure-activity relationships, as it allows for the rapid generation of dozens of analogues from a single common intermediate.
Caption: A common, modular workflow for synthesizing 2-thio-acetamide derivatives.
Experimental Protocol: Synthesis of 2-(benzothiazol-2-ylthio)-N-(pyridin-2-yl)acetamide
This protocol describes the synthesis of a representative antimicrobial compound, adapted from established methodologies.[2]
-
Step 1: Synthesis of 2-(benzothiazol-2-ylthio)acetyl chloride (Intermediate)
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of the Final Compound
-
Dissolve the crude intermediate from Step 1 in DCM.
-
Add a solution of 2-aminopyridine (1.0 eq) and a base such as triethylamine (1.2 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from ethanol to yield the final product.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
-
Anticancer Activity
Derivatives of the 2-thio-acetamide scaffold have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[1][4][5]
Mechanisms of Action
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Certain N-benzyl-substituted thiazolyl acetamide derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[4]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical target in cancer therapy. Thiazole-acetamide derivatives have been designed as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[6]
-
Apoptosis Induction: A key mechanism for many anticancer drugs is the induction of programmed cell death. Certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to trigger apoptosis by activating the caspase signaling cascade, particularly caspases 3 and 9, in breast cancer cell lines.[4]
Caption: Apoptosis induction via caspase activation by acetamide derivatives.[4]
Structure-Activity Relationship (SAR) Insights
-
Phenyl Ring Substitution: For apoptosis-inducing derivatives, the presence and position of a chloro-substituent on the phenyl ring were found to be critical for activating caspases 3 and 9.[4]
-
N-Benzyl Substitution: In Src kinase inhibitors, substituents at the 4-position of the N-benzyl ring (e.g., 4-fluoro, 4-methyl) resulted in the highest antiproliferative activity.[4]
-
Antitumor Activity: In a study of acetamide derivatives bearing a methylsulfonyl unit, compound 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide showed significant antitumor activity against leukemia (K562) cells.[1][5]
Data Summary: Antiproliferative Activity
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ / Activity | Reference |
| 4c | 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide | K562 (Leukemia) | 56.87% inhibition @ 10µM | [1][5] |
| 8b | 4-fluorobenzylthiazolyl acetamide | BT-20 (Breast) | 64-71% inhibition | [4] |
| 10a | Thiazole-acetamide | PC-3 (Prostate) | IC₅₀ = 7 µM | [6] |
| 10a | Thiazole-acetamide | MCF-7 (Breast) | IC₅₀ = 4 µM | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Thio-acetamide derivatives have shown significant promise in this area, with potent activity against a range of bacteria and fungi.[2]
Spectrum of Activity and SAR
Studies on 2-mercaptobenzothiazole acetamide derivatives have demonstrated that their antibacterial potential is highly dependent on the nature of the amine coupled to the acetamide core.[2][4]
-
Heterocyclic vs. Aromatic Amines: Compounds linked to heterocyclic amines (such as oxadiazole, pyrrolidine, and pyridine) generally exhibit superior antimicrobial activity compared to those linked to simple substituted anilines.[4]
-
Specific Moieties: A derivative containing an oxadiazole moiety (compound 2i) displayed the highest antibacterial activity against all tested strains, with potency comparable to the standard drug levofloxacin.[2][4] Similarly, compounds with pyrrolidine (2b) and pyridine (2c) moieties also showed significant activity.[2][4]
-
Methylsulfonyl Derivatives: A separate class of acetamide compounds with a methylsulfonyl unit has shown excellent antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae.[1][5] Compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b) was particularly effective.[1][5]
Data Summary: Antibacterial Activity
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) / Activity | Reference |
| 6b | Methylsulfonyl acetamide | Xanthomonas oryzae | 81.59% inhibition @ 100µg/mL | [1][5] |
| 2i | 2-mercaptobenzothiazole (Oxadiazole) | E. coli, S. aureus | Comparable to Levofloxacin | [2][4] |
| 2b | 2-mercaptobenzothiazole (Pyrrolidine) | B. subtilis | MIC lower than Levofloxacin | [2] |
| 2c | 2-mercaptobenzothiazole (Pyridine) | Multiple strains | Promising activity | [2][4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation: Prepare a 96-well microtiter plate. Add 50 µL of sterile nutrient broth to each well.
-
Serial Dilution: Add 50 µL of the test compound solution (at a starting concentration of, e.g., 1000 µg/mL) to the first well. Mix well and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., levofloxacin) should be run in parallel.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation is a key driver of numerous diseases. Acetamide derivatives have been investigated for their potential to mitigate inflammatory responses, often through dual anti-inflammatory and antioxidant mechanisms.[7][8][9]
Mechanism of Action
The primary mechanisms involve the inhibition of key inflammatory enzymes and the reduction of inflammatory mediators.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some acetamide derivatives have been designed as selective COX-2 inhibitors.[3]
-
Cytokine and ROS Reduction: N-(2-hydroxy phenyl) acetamide, a related analogue, was shown to significantly reduce the serum levels of pro-inflammatory cytokines IL-1β and TNF-α in an animal model of arthritis.[10] Furthermore, several acetamide derivatives can scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent. It is a common method to screen for anti-inflammatory activity in vitro.[7]
-
Cell Culture: Culture a macrophage cell line (e.g., J774.A1) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve for quantification.
-
Analysis: Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Conclusion and Future Directions
The 2-methylsulfanyl-acetamide scaffold and its derivatives represent a highly versatile and promising platform in modern drug discovery. The body of evidence clearly demonstrates their potential to yield potent lead compounds against a triad of major disease categories: cancer, microbial infections, and inflammatory disorders. The modularity of their synthesis allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
In Vivo Efficacy and Safety: While in vitro data are promising, comprehensive in vivo studies are required to validate the therapeutic potential and establish the safety profiles of lead candidates.
-
Mechanism Deconvolution: For many of the reported activities, the precise molecular targets remain to be fully elucidated. Target identification and validation studies will be crucial for rational drug design.
-
Selectivity Profiling: Further work is needed to ensure that lead compounds are selective for their intended target (e.g., a specific kinase or microbial enzyme) over host enzymes to minimize off-target effects.
-
Exploration of New Chemical Space: The synthetic accessibility of the scaffold should be leveraged to explore novel and more complex derivatives, potentially leading to compounds with improved activity or novel mechanisms of action.
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Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. (2010). European Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.). Research India Publications. [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). National Center for Biotechnology Information. [Link]
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Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2020). MDPI. [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. [Link]
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Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (2018). ResearchGate. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology. [Link]
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The Pivotal Role of the Methylsulfanyl Group in the Reactivity and Application of Acetamidines: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the significant influence of the methylsulfanyl (-SCH₃) group on the reactivity of acetamidines. Moving beyond a generic overview, this document synthesizes field-proven insights with technical accuracy to provide a comprehensive resource on the synthesis, electronic and steric effects, reactivity, and therapeutic potential of methylsulfanyl acetamidines.
Introduction: The Amidine Scaffold and the Significance of the Methylsulfanyl Moiety
Amidines, characterized by the R-C(=NR')NR''R''' functional group, are a class of organic compounds with significant applications in medicinal chemistry and materials science.[1] Their basicity and ability to form stable cations make them valuable pharmacophores. The introduction of a methylsulfanyl group to the acetamidine core, forming S-methylisothiourea derivatives and related structures, profoundly alters the molecule's electronic and steric landscape, thereby influencing its reactivity and potential as a drug candidate. This guide will delve into the nuanced role of this sulfur-containing substituent.
The Electronic and Steric Influence of the Methylsulfanyl Group
The methylsulfanyl group exerts a dual electronic effect on the acetamidine core. Sulfur, being less electronegative than oxygen, results in a less polarized C-S bond compared to a C-O bond in analogous O-methylisoureas. This difference in electronegativity has significant implications for the reactivity of the central carbon atom.
Key Electronic and Steric Considerations:
-
Electrophilicity of the Amidine Carbon: The methylsulfanyl group, through inductive effects, can influence the electrophilicity of the amidine carbon. While sulfur is electron-withdrawing, its ability to donate a lone pair of electrons via resonance can modulate the overall electron density at the reaction center.
-
Leaving Group Ability: The methylthiolate anion (⁻SCH₃) is a key leaving group in many reactions of S-methylisothioureas. Its stability, relative to the methoxide anion (⁻OCH₃), is a critical determinant of reaction kinetics. Generally, thiols are more acidic than alcohols, making the corresponding thiolates better leaving groups.
-
Steric Hindrance: The methylsulfanyl group is sterically more demanding than a methoxy group, which can influence the accessibility of the electrophilic carbon to nucleophiles. This steric bulk can be strategically utilized to control regioselectivity in certain reactions.[2]
Synthesis of Methylsulfanyl Acetamidines
The primary route to methylsulfanyl acetamidines involves the S-alkylation of thiourea or its derivatives. A common and efficient method is the reaction of thiourea with a methylating agent like dimethyl sulfate or methyl iodide.
Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate[3]
Materials:
-
Thiourea (finely divided)
-
Dimethyl sulfate
-
Water
-
95% Ethanol
Procedure:
-
In a round-bottomed flask, create a slurry of thiourea in water.
-
Carefully add dimethyl sulfate to the slurry. The reaction is exothermic and may proceed spontaneously. Gentle cooling may be necessary to control the reaction rate.
-
After the initial reaction subsides, heat the mixture to reflux for one hour to ensure complete methylation.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the S-methylisothiourea sulfate.
-
Add 95% ethanol to the flask and filter the solid product under suction.
-
Wash the crystals with additional portions of 95% ethanol and air-dry.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of S-methylisothiourea sulfate.
Reactivity of Methylsulfanyl Acetamidines
The methylsulfanyl group renders the acetamidine carbon susceptible to nucleophilic attack, with the methylthiolate acting as a good leaving group. This reactivity is central to the utility of these compounds as synthetic intermediates.
Reaction with Amines: A Pathway to Substituted Guanidines
A key reaction of S-methylisothioureas is their conversion to guanidines upon treatment with primary or secondary amines. This transformation is fundamental in the synthesis of a wide array of biologically active molecules.
General Reaction Scheme:
Caption: General mechanism for the formation of guanidines from S-methylisothioureas.
The rate of this reaction is influenced by the nucleophilicity of the amine and the electronic nature of any substituents on the S-methylisothiourea.
The Role in Drug Discovery and Development
While specific case studies for drugs containing a core methylsulfanyl acetamidine moiety are not widely available in the public domain, the analogous amidine and sulfur-containing functional groups are prevalent in numerous drug candidates and approved medicines.[1][3] The principles governing the reactivity of the methylsulfanyl group are highly relevant to the design of covalent inhibitors and other targeted therapeutics.
Potential Applications in Medicinal Chemistry:
-
Covalent Inhibition: The electrophilic nature of the amidine carbon, coupled with the good leaving group ability of the methylthiolate, makes methylsulfanyl acetamidines potential candidates for the design of targeted covalent inhibitors of enzymes with a nucleophilic residue (e.g., cysteine) in their active site.
-
Scaffold for Bioactive Molecules: The S-methylisothiourea core can be readily functionalized by reaction with various nucleophiles, allowing for the rapid generation of libraries of compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The inclusion of a sulfur atom can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions with biological targets.[4]
Quantitative Structure-Activity Relationship (QSAR) Considerations:
QSAR studies on sulfur-containing enzyme inhibitors have highlighted the importance of descriptors related to the electronic and steric properties of the sulfur moiety.[4] For methylsulfanyl acetamidines, key descriptors would likely include:
| QSAR Descriptor Category | Relevant Parameters for Methylsulfanyl Acetamidines |
| Electronic Descriptors | Partial atomic charges, HOMO/LUMO energies, dipole moment |
| Steric Descriptors | Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es) |
| Lipophilicity Descriptors | LogP, molar refractivity |
| Topological Descriptors | Connectivity indices, shape indices |
Note: This table represents a general framework. Specific descriptors would be chosen based on the biological target and the diversity of the compound library.
Future Directions and Conclusion
The methylsulfanyl group imparts a unique and valuable set of reactive properties to the acetamidine scaffold. While direct comparative kinetic and mechanistic data versus their oxygen counterparts remains an area ripe for further investigation, the established principles of organic chemistry provide a strong foundation for understanding their behavior. The synthetic accessibility of S-methylisothioureas and their reactivity towards nucleophiles make them attractive building blocks for the construction of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, a deeper exploration of the chemistry and biological activity of methylsulfanyl acetamidines is warranted. Future research should focus on quantitative kinetic studies, detailed computational modeling of reaction mechanisms, and the synthesis and evaluation of focused libraries of these compounds against a range of biological targets.
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The Ascendant Role of 2-Methylsulfanyl-Acetamidine Derivatives in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that can effectively interact with biological targets is paramount. Among the myriad of privileged structures, the 2-methylsulfanyl-acetamidine core has emerged as a versatile and potent pharmacophore. Its unique electronic and steric properties facilitate a range of interactions, positioning it as a valuable building block in the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this compound derivatives, offering field-proven insights for researchers and drug development professionals.
I. The Strategic Advantage of the this compound Scaffold
The this compound moiety is a bioisosteric equivalent for various functional groups, including ureas, thioureas, and guanidines. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The sulfanyl group can act as a hydrogen bond acceptor and engage in van der Waals interactions, while the acetamidine portion provides a locus for hydrogen bonding and salt bridge formation, crucial for target recognition and binding.
II. Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives often begins with the construction of a heterocyclic core, followed by the introduction of the methylsulfanyl and acetamidine functionalities. A common and adaptable approach involves the use of thiourea or its derivatives as starting materials.
General Synthetic Workflow
A representative synthetic pathway to a related class of compounds, 2-methylsulfanyl-1H-imidazoles, which has been explored for therapeutic applications, provides a foundational understanding of the chemical principles involved.[1][2] This synthesis can be adapted for the creation of various this compound derivatives.
Figure 1: A generalized synthetic workflow for 2-methylsulfanyl-imidazole derivatives, adaptable for this compound synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methylsulfanyl-1H-imidazoles
This protocol is based on established methods for the synthesis of 2-methylsulfanyl-1H-imidazoles, which serve as valuable precursors and structural analogs to this compound derivatives.[1][2]
Step 1: Synthesis of α-Aminoketone Hydrochlorides
-
Perform a Dakin-West reaction with an appropriate L-amino acid (e.g., L-phenylalanine or L-cyclohexylalanine).
-
Follow with hydrolysis in an acidic medium to yield the corresponding α-aminoketone hydrochloride.
Step 2: Formation of 1,3-Imidazole-2-thiones
-
Treat the α-aminoketone hydrochlorides with aqueous potassium thiocyanate.
-
This condensation reaction affords the 1,3-imidazole-2-thione derivatives.
Step 3: Alkylation to 2-Methylsulfanyl-1H-imidazoles
-
Alkylate the 1,3-imidazole-2-thiones with methyl iodide to introduce the methylsulfanyl group, yielding 2-methylsulfanyl-1H-imidazoles.
Step 4: N-Alkylation
-
Couple the 2-methylsulfanyl-1H-imidazoles with electrophiles such as ethoxymethyl chloride or benzyloxymethyl chloride to furnish N-1 and N-3 alkylated products.
III. Therapeutic Applications and Mechanisms of Action
The versatility of the this compound scaffold has led to its exploration in a variety of therapeutic areas, most notably as enzyme inhibitors.
A. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV Treatment
A significant application of structurally related 2-methylsulfanyl derivatives is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[1][2] These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and prevents viral replication.
Figure 2: Mechanism of action of 2-methylsulfanyl derivatives as NNRTIs.
Structure-Activity Relationship (SAR) Insights: Studies on 2-methylsulfanyl-1H-imidazoles have revealed key structural features that influence their anti-HIV activity. The nature of the substituents on the imidazole ring is critical for potency. For instance, compounds bearing a cyclohexylmethyl group at the 5-position have demonstrated activity comparable to the established NNRTI, Nevirapine.[2]
B. N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammatory Conditions
Derivatives incorporating an acetamide or similar moiety have shown promise as inhibitors of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase.[3][4][5] NAAA is responsible for the degradation of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA), which are endogenous anti-inflammatory and analgesic lipids.[3][4][5] By inhibiting NAAA, these compounds increase the endogenous levels of FAEs, thereby reducing inflammation and pain.
Key SAR Findings for NAAA Inhibitors:
| Compound Class | Key Structural Features | Potency (IC50) | Reference |
| β-lactone carbamates | (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | 7 nM | [3] |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 42 nM | [5] |
This highlights the importance of specific structural motifs in achieving high-potency NAAA inhibition. The this compound scaffold offers a framework for designing novel NAAA inhibitors with potentially improved drug-like properties.
C. Other Potential Applications
The acetamide and sulfonyl functionalities present in these derivatives have been associated with a broad range of biological activities, including:
-
Antioxidant and Anti-inflammatory Activity: Certain acetamide and acetamidosulfonamide derivatives have demonstrated radical scavenging and superoxide dismutase (SOD) activities.[6][7]
-
Anticancer Activity: Quinazolinones conjugated with indole acetamide have been investigated as selective COX-2 inhibitors with potential anticancer properties.[8]
-
Dopamine Uptake Inhibition: Analogues of modafinil, which contain a 2-[(diphenylmethyl)sulfinyl]acetamide structure, are known dopamine uptake inhibitors.[9]
IV. Future Directions and Conclusion
The this compound core and its close analogs represent a promising and versatile scaffold in medicinal chemistry. The synthetic accessibility and the ability to modulate physicochemical and pharmacological properties through targeted modifications make these derivatives attractive candidates for drug discovery programs. Future research should focus on exploring the full potential of this scaffold against a wider range of biological targets, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The insights provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutics.
V. References
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Synthesis of 2-Methylsulfanyl-1H-imidazoles as Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Request PDF - ResearchGate. Available at: [Link]
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Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed. Available at: [Link]
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Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. Available at: [Link]
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Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed. Available at: [Link]
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The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). ResearchGate. Available at: [Link]
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2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed. Available at: [Link]
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The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. Available at: [Link]
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Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. ResearchGate. Available at: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - MDPI. Available at: [Link]
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Synthesis and Structure-Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors - ResearchGate. Available at: [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed. Available at: [Link]
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A Comprehensive Guide to the Synthesis of Heterocyclic Compounds from Acetamidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the bedrock of modern medicinal chemistry and materials science.[1][2][3] Their diverse structures and ability to engage in a wide array of non-covalent interactions make them privileged scaffolds in drug discovery, with a significant percentage of FDA-approved drugs featuring a heterocyclic core.[2] Beyond pharmaceuticals, their unique electronic and photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The synthesis of these vital compounds is a cornerstone of organic chemistry, with a continuous drive towards more efficient, sustainable, and versatile methodologies.[4]
Acetamidines as Versatile N-C-N Building Blocks
Amidines, characterized by the R-C(=NH)NH2 functional group, are highly valuable synthons in organic synthesis.[5] Acetamidines, a specific class of amidines where R is a methyl group, are particularly noteworthy for their utility as a 1,3-diamine equivalent. This "N-C-N" fragment is a key component in the construction of numerous nitrogen-containing heterocycles.[5] The reactivity of the acetamidine moiety, with its nucleophilic nitrogen atoms and the central electrophilic carbon, allows for a variety of cyclization strategies, making it a powerful tool in the synthetic chemist's arsenal.
Scope of the Guide
This technical guide provides an in-depth exploration of the synthesis of several key classes of heterocyclic compounds using acetamidines as a foundational building block. We will delve into the synthesis of pyrimidines, imidazoles, triazines, and quinazolines, focusing on the underlying reaction mechanisms, practical experimental considerations, and the scope of each methodology. The content is tailored for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical, field-proven insights into these important synthetic transformations.
Synthesis of Pyrimidines
Introduction to Pyrimidines and their Importance
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This scaffold is of paramount importance in nature, forming the core of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[6][7] Consequently, pyrimidine derivatives exhibit a broad spectrum of biological activities and are prevalent in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[6]
General Strategies for Pyrimidine Synthesis from Acetamidines
The most common and robust method for pyrimidine synthesis from acetamidines involves the cyclocondensation with a three-carbon synthon.
The reaction of acetamidine with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classic and widely used method for the synthesis of substituted pyrimidines.[8][9] The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack of one of the amidine nitrogens on a carbonyl carbon, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.[10]
Mechanism: Pyrimidine Synthesis from Acetamidine and a β-Diketone
Caption: Mechanism of pyrimidine synthesis.
Acetamidines can also react with α,β-unsaturated ketones and esters to form pyrimidines. This reaction often proceeds via a Michael addition of the amidine to the unsaturated system, followed by cyclization and oxidation or dehydration to furnish the aromatic ring.[11] The regioselectivity of the cyclization can be influenced by the substitution pattern of the α,β-unsaturated carbonyl compound.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs for pyrimidine synthesis involve acetamidines. For instance, a three-component reaction of a ketone, an aldehyde, and acetamidine can lead to highly substituted pyrimidines.[12] These reactions often proceed under catalytic conditions and provide rapid access to diverse pyrimidine libraries.[6][11]
Experimental Protocols
This protocol describes a typical procedure for the synthesis of a substituted pyrimidine from acetamidine hydrochloride and a β-diketone.
Materials:
-
Acetamidine hydrochloride
-
Benzoylacetone
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 15 minutes at room temperature.
-
Add benzoylacetone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,4-dimethyl-6-phenylpyrimidine.
Data Summary Table for Pyrimidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Typical Yields | Reference |
| Condensation | Acetamidine, β-Diketone | Base (e.g., NaOEt), Reflux | Good to Excellent | [10] |
| Michael Addition/Cyclization | Acetamidine, α,β-Unsaturated Ketone | Base or Acid, Heat | Moderate to Good | [11] |
| Multi-component Reaction | Ketone, Aldehyde, Acetamidine | Acid or Metal Catalyst | Good | [12] |
Synthesis of Imidazoles
Introduction to Imidazoles and their Applications
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and the biogenic amine histamine, highlighting its biological significance.[13] Imidazole derivatives are found in a wide range of pharmaceuticals, including antifungal agents, proton pump inhibitors, and antihypertensive drugs. They are also important as ligands in coordination chemistry and as precursors to N-heterocyclic carbenes (NHCs).[14]
Synthetic Routes to Imidazoles from Acetamidines
The condensation of an α-haloketone with an amidine is a cornerstone of imidazole synthesis, often referred to as a variation of the Debus-Radziszewski imidazole synthesis.[15][16] The reaction involves the initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the imidazole ring.
Mechanism: Imidazole Synthesis from Acetamidine and an α-Haloketone
Caption: Mechanism of imidazole synthesis.
In the presence of an ammonia source, acetamidines can react with α-diketones (e.g., benzil) and an aldehyde in a multi-component reaction to afford highly substituted imidazoles. This is a classic method for constructing the imidazole core.[15]
Modern synthetic methods often employ metal catalysts to facilitate the synthesis of imidazoles from amidines. For example, copper-catalyzed reactions of amidines with various partners, such as terminal alkynes, have been developed to provide regioselective access to substituted imidazoles.[16]
Experimental Protocols
This protocol outlines the synthesis of a tri-substituted imidazole from acetamidine, benzil, and an ammonium source.
Materials:
-
Acetamidine hydrochloride
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1.0 equivalent), acetamidine hydrochloride (1.2 equivalents), and ammonium acetate (excess, e.g., 5-10 equivalents).
-
Add glacial acetic acid to the mixture to serve as the solvent.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-methyl-4,5-diphenylimidazole.
Data Summary Table for Imidazole Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Typical Yields | Reference |
| Debus-Radziszewski Variation | Acetamidine, α-Haloketone | Base, Heat | Good | [15][16] |
| Multi-component Reaction | Acetamidine, α-Diketone, Aldehyde, NH4OAc | Acetic Acid, Reflux | Good to Excellent | [15] |
| Copper-Catalyzed Cyclization | Acetamidine, Terminal Alkyne | Cu Catalyst, Base, Oxidant | Moderate to Good | [16] |
Synthesis of Triazines
Introduction to Triazines and their Properties
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The most common isomer is 1,3,5-triazine. Triazine derivatives have found applications in various fields, including as herbicides in agriculture, as cross-linking agents in polymer chemistry, and as scaffolds in medicinal chemistry.[17][18]
Methods for Synthesizing Triazines using Acetamidines
While the direct cyclotrimerization of nitriles is a primary route to symmetrical 1,3,5-triazines, acetamidines can be involved in the synthesis of unsymmetrical triazines through condensation reactions.[19]
Unsymmetrical 1,3,5-triazines can be synthesized through the condensation of an amidine with other nitrogen-containing synthons. For example, a three-component reaction of an imidate, a guanidine (or amidine), and an amide or aldehyde can lead to the formation of 1,3,5-triazin-2-amines.[19]
A green and atom-efficient method for triazine synthesis involves the acceptorless dehydrogenative coupling of primary alcohols and amidines using a supported platinum nanoparticle catalyst.[20] This one-pot reaction proceeds through a sequence of dehydrogenation, condensation, and dehydration steps.
Workflow: Dehydrogenative Triazine Synthesis
Caption: Workflow for dehydrogenative triazine synthesis.
Experimental Protocols
This protocol is based on the dehydrogenative coupling of an alcohol and an amidine.
Materials:
-
Benzyl alcohol
-
Benzamidine hydrochloride
-
Potassium carbonate
-
Pt/Al2O3 catalyst
-
Toluene (solvent)
Procedure:
-
In a pressure-rated reaction vessel, add the Pt/Al2O3 catalyst, benzamidine hydrochloride (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add benzyl alcohol (2.0 equivalents) and toluene.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 150 °C) for 24 hours.
-
After cooling to room temperature, filter the catalyst and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,4,6-triphenyl-1,3,5-triazine.
Data Summary Table for Triazine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Typical Yields | Reference |
| Three-Component Condensation | Imidate, Amidine, Amide/Aldehyde | Base (e.g., Cs2CO3) | Good | [19] |
| Dehydrogenative Coupling | Primary Alcohol, Amidine | Pt/Al2O3, Heat | Good to Excellent | [20] |
Synthesis of Quinazolines and Quinazolinones
Introduction to Quinazolines and their Biological Activity
Quinazolines and their oxidized counterparts, quinazolinones, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring.[21] This scaffold is a prominent feature in numerous biologically active molecules, including several marketed drugs with anticancer, antihypertensive, and anti-inflammatory properties.[21][22][23]
Synthesis of the Quinazoline Core from Acetamidines
A straightforward approach to quinazolines involves the condensation of an amidine with a 2-aminobenzaldehyde or a 2-aminoketone. The reaction typically proceeds under thermal or catalytic conditions and involves the formation of an intermediate imine followed by intramolecular cyclization and aromatization.[21][24]
Modern synthetic strategies often utilize metal catalysis to achieve efficient and elegant syntheses of quinazolines. For example, copper-catalyzed cascade reactions of 2-bromobenzaldehydes with acetamidine hydrochloride have been developed.[25] These reactions proceed through a sequence of coupling and cyclization steps in a single pot.
Quinazolinones can be synthesized from acetamidines and derivatives of anthranilic acid (2-aminobenzoic acid). For instance, the reaction of acetamidine with N-acetyl anthranilic acid can lead to the formation of a quinazolinone ring system.[25]
Experimental Protocols
This protocol describes the synthesis of a simple quinazoline from 2-aminobenzaldehyde and acetamidine.
Materials:
-
2-Aminobenzaldehyde
-
Acetamidine hydrochloride
-
Potassium carbonate
-
Acetonitrile
-
Molecular sieves
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 equivalent) in acetonitrile, add acetamidine hydrochloride (1.2 equivalents), potassium carbonate (2.0 equivalents), and powdered molecular sieves.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylquinazoline.[25]
Data Summary Table for Quinazoline Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Typical Yields | Reference |
| Condensation | Acetamidine, 2-Aminobenzaldehyde | Base, Heat | Good | [25] |
| Copper-Catalyzed Cascade | Acetamidine, 2-Bromobenzaldehyde | Cu Catalyst, Base | Good | [25] |
| Quinazolinone Synthesis | Acetamidine, N-Acetyl Anthranilic Acid | Dehydrating Agent (e.g., POCl3) | Good | [25] |
Conclusion and Future Outlook
Acetamidines have proven to be exceptionally versatile and valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their ability to act as a readily available "N-C-N" synthon has been exploited in numerous classical and modern synthetic methodologies. This guide has provided an overview of the synthesis of pyrimidines, imidazoles, triazines, and quinazolines from acetamidines, highlighting the mechanistic rationale and providing practical experimental insights.
The future of this field will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods. The use of green solvents, renewable starting materials, and novel catalytic systems will continue to be a major driving force. Furthermore, the application of flow chemistry and high-throughput screening will undoubtedly accelerate the discovery of new reactions and the synthesis of diverse libraries of heterocyclic compounds for biological screening and materials science applications. The foundational chemistry of acetamidines will undoubtedly continue to play a pivotal role in these future advancements.
References
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
- Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology (RSC Publishing).
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Synthesis of imidazole
- Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers (RSC Publishing).
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central.
- Quinazoline synthesis. Organic Chemistry Portal.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
- Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrimidine synthesis. Organic Chemistry Portal.
- Facile Synthesis of Optically Active Imidazole Deriv
- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALU
- Acetamidine in heterocycle synthesis.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. PMC - PubMed Central.
- Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
- 109288 PDFs | Review articles in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Imidazole. Wikipedia.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Imidazole synthesis. Organic Chemistry Portal.
- The Applications of β‐Keto Amides for Heterocycle Synthesis.
- New approach of the synthesis of β-ketoesters.
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Methodological & Application
Synthesis of 2-Methylsulfanyl-Acetamidine: An Application Note and Standard Protocol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-Methylsulfanyl-Acetamidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pinner reaction, a reliable method for converting nitriles into amidines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.
Introduction: The Significance of the Acetamidine Moiety
The acetamidine functional group is a prominent pharmacophore in a multitude of biologically active molecules. Its ability to act as a strong base and participate in hydrogen bonding interactions makes it a key feature in the design of enzyme inhibitors and receptor ligands. The introduction of a methylsulfanyl group at the 2-position of the acetamidine scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, offering a strategic advantage in drug design and optimization.[1][2] This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound hydrochloride.
The Synthetic Strategy: The Pinner Reaction
The cornerstone of this synthesis is the Pinner reaction, a classic and versatile method for the preparation of amidines from nitriles.[3][4] The reaction proceeds in two distinct stages:
-
Formation of the Pinner Salt: The nitrile starting material, 2-(methylthio)acetonitrile, is treated with an anhydrous alcohol (ethanol) in the presence of dry hydrogen chloride gas. This acid-catalyzed addition forms a stable intermediate, an imidate hydrochloride salt, commonly referred to as a Pinner salt.[5][6]
-
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then reacted with ammonia to yield the desired this compound, which is typically isolated as its hydrochloride salt.[5]
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for this compound HCl.
Reactants and Materials
A summary of the key reactants and their properties is provided in the table below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Role | Notes |
| 2-(Methylthio)acetonitrile | C₃H₅NS | 87.15 | Starting Material | A colorless to pale yellow liquid.[7] |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Reagent/Solvent | Must be free of water to prevent side reactions. |
| Hydrogen Chloride (gas) | HCl | 36.46 | Catalyst | Dry gas is essential for the reaction. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | Used for precipitation and washing. |
| Ammonia (in Ethanol) | NH₃ | 17.03 | Reagent | A saturated solution is typically used. |
Detailed Experimental Protocol
4.1. Step 1: Synthesis of the Ethyl 2-(Methylthio)acetimidate Hydrochloride (Pinner Salt)
Causality: This step is critical for activating the nitrile group. The protonation of the nitrile nitrogen by the strong acid (HCl) dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. Anhydrous conditions are paramount to prevent the hydrolysis of the Pinner salt to an ester.[5][6] Low temperatures are maintained to minimize the formation of by-products.[3]
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect from atmospheric moisture.
-
To the flask, add 2-(methylthio)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C.
-
Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form.
-
After saturation, seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction.
-
The resulting crystalline Pinner salt can be isolated by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. Alternatively, the reaction mixture can be used directly in the next step.
4.2. Step 2: Synthesis of this compound Hydrochloride
Causality: The Pinner salt is a reactive intermediate. The carbon atom of the imidate is electrophilic and readily undergoes nucleophilic attack by ammonia. The subsequent elimination of ethanol leads to the formation of the stable amidine hydrochloride.
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.
-
To a stirred suspension of the Pinner salt (from Step 1) in anhydrous ethanol, slowly add an excess of the cold ethanolic ammonia solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. During this time, the Pinner salt will dissolve, and ammonium chloride will precipitate.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the solid ammonium chloride with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude this compound hydrochloride will crystallize upon concentration.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Caption: Experimental workflow for the synthesis of this compound HCl.
Safety Precautions
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitriles: 2-(Methylthio)acetonitrile is a potentially toxic compound. Avoid inhalation, ingestion, and skin contact.
-
Anhydrous Reagents: Anhydrous reagents are sensitive to moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Exothermic Reactions: The reaction with HCl is exothermic. Proper temperature control is crucial to prevent runaway reactions.
Characterization
The identity and purity of the synthesized this compound hydrochloride can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound hydrochloride, a compound with significant potential in drug discovery and development. By leveraging the classic Pinner reaction, researchers can access this valuable building block in good yield and purity. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.
References
-
Wikipedia. Pinner reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. [Link]
-
PubChem. 2-(4-(Methylthio)phenyl)acetonitrile. [Link]
-
PubChem. Methylthioacetonitrile. [Link]
-
WIPO Patentscope. WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. [Link]
-
Organic Chemistry Portal. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters. [Link]
-
ACS Publications. A Synthesis of Acetamidines. [Link]
- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Organic Chemistry Portal. A Synthesis of Acetamidines. [Link]
-
Googleapis.com. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. [Link]
-
Scientific Research Publishing. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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The Strategic Use of 2-Methylsulfanyl-Acetamidine in Pyrimidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of functionalized pyrimidines is therefore a critical endeavor in drug discovery. 2-Methylsulfanyl-acetamidine, also commonly referred to as S-methylisothiourea, has emerged as a versatile and highly valuable building block in the construction of diverse pyrimidine libraries. Its utility stems from the reactive amidine moiety, which readily participates in cyclocondensation reactions, and the methylsulfanyl group, which can be retained as a thioether or further manipulated to introduce a variety of substituents at the C2 position of the pyrimidine ring. This guide provides an in-depth exploration of the application of this compound in pyrimidine synthesis, detailing key reaction mechanisms, providing field-proven protocols, and offering insights into experimental choices.
Introduction: The Versatility of this compound
This compound serves as a robust synthon for the introduction of a C-N-C fragment in the formation of the pyrimidine ring. The primary advantage of employing this reagent lies in the dual functionality it imparts to the resulting pyrimidine. The methylsulfanyl group at the 2-position is not merely a spectator; it is a versatile handle for post-synthetic modification. It can be:
-
Retained: The 2-(methylsulfanyl)pyrimidine core itself is found in various biologically active molecules.
-
Displaced: The methylsulfanyl group can be substituted by a range of nucleophiles, such as amines, to generate 2-aminopyrimidines, a common motif in kinase inhibitors.[3][4]
-
Oxidized: Oxidation of the sulfide to a sulfone creates an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions for the introduction of carbon, nitrogen, or oxygen-based substituents.[5]
This guide will focus on the most prevalent and effective synthetic strategies employing this compound.
Core Synthetic Strategies
The synthesis of pyrimidines using this compound predominantly relies on its condensation with 1,3-dielectrophilic species. The general mechanism involves the nucleophilic attack of the amidine nitrogen atoms onto the electrophilic carbons of the 1,3-dicarbonyl compound (or its equivalent), followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Condensation with β-Dicarbonyl Compounds
The reaction of this compound with β-dicarbonyl compounds, such as β-ketoesters and dialdehydes, is a fundamental and widely used method for constructing the pyrimidine core.[6]
Workflow: Pyrimidine Synthesis via Condensation with β-Dicarbonyls
Caption: General workflow for pyrimidine synthesis.
Protocol 1: Synthesis of 4-Pyrimidone-2-thioethers via Base/Acid-Mediated Condensation
This one-pot, two-stage protocol is effective for the synthesis of 4-pyrimidone-2-thioethers from β-ketoesters and S-alkylisothioureas.[6] The initial base-mediated condensation is followed by an acid-mediated cyclization and dehydration.
| Reagent | Amount | Molar Equiv. | Notes |
| β-Ketoester | 0.5 mmol | 1.0 | |
| S-Methylisothiourea | 0.55 mmol | 1.1 | Can be used as a salt (e.g., hydroiodide or sulfate). |
| DIPEA (Diisopropylethylamine) | 1.1 mmol | 2.2 | Used as the base in the first stage. |
| 2-MeTHF (2-Methyltetrahydrofuran) | 1.5 mL | - | Solvent. |
| Acid (e.g., p-Toluenesulfonic acid) | 0.6 mmol | 1.2 | Used in the second stage for cyclization. |
Procedure:
-
To a solution of the β-ketoester (0.5 mmol) and S-methylisothiourea (0.55 mmol) in 2-MeTHF (1.5 mL) at 0 °C, add DIPEA (1.1 mmol).
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Add the acid (e.g., p-toluenesulfonic acid, 0.6 mmol) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 5 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-pyrimidone-2-thioether.
Causality Behind Experimental Choices:
-
Base (DIPEA): A non-nucleophilic organic base is chosen to deprotonate the β-ketoester, facilitating its condensation with the S-methylisothiourea, without competing as a nucleophile.
-
Two-Stage Reaction: The initial base-mediated step forms the enamine intermediate. The subsequent addition of acid catalyzes the cyclization and dehydration, driving the reaction to completion.
-
Temperature Control: The initial condensation is performed at a lower temperature to control the reaction rate and minimize side products. The subsequent cyclization is heated to provide the necessary activation energy.
Atwal-Biginelli Cyclocondensation Reaction
The Atwal modification of the Biginelli reaction allows for the synthesis of dihydropyrimidines. The use of S-methylisothiourea hemisulfate salt in this reaction leads to the formation of 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylic acid esters.[7]
Protocol 2: Synthesis of Dihydropyrimidines via Atwal-Biginelli Reaction
This protocol describes the cyclocondensation of S-methylisothiourea with a 2-(gem-disubstituted)methylene-3-oxoester.
| Reagent | Amount | Molar Equiv. | Notes |
| 2-(gem-disubstituted)methylene-3-oxoester | 1.0 mmol | 1.0 | |
| S-Methylisothiourea Hemisulfate Salt | 1.1 mmol | 1.1 | |
| Ethanol | 5 mL | - | Solvent. |
| Catalytic HCl | 1-2 drops | - | Acid catalyst. |
Procedure:
-
Combine the 2-(gem-disubstituted)methylene-3-oxoester (1.0 mmol) and S-methylisothiourea hemisulfate salt (1.1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the 1,4-dihydro-2-methylthio-pyrimidine derivative.
Expertise & Experience Insights:
-
The Atwal-Biginelli reaction often produces a mixture of tautomeric dihydropyrimidine isomers.[7] Spectroscopic techniques like NMR are crucial for characterization.
-
The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are commonly used.
Post-Synthetic Modifications of the 2-Methylsulfanyl Group
The true synthetic power of using this compound is realized in the subsequent transformations of the methylsulfanyl group.
Nucleophilic Displacement
The 2-methylsulfanyl group can be displaced by various nucleophiles, most commonly amines, to afford 2-aminopyrimidines. This is a key step in the synthesis of many kinase inhibitors and other biologically active compounds.[4]
Diagram: Post-Synthetic Modification Pathways
Caption: Key post-synthetic modification routes.
Protocol 3: Synthesis of 2-Aminopyrimidines
This protocol details the displacement of the methylsulfanyl group with an amine.
| Reagent | Amount | Molar Equiv. | Notes |
| 2-(Methylsulfanyl)pyrimidine | 1.0 mmol | 1.0 | |
| Amine | 1.2-2.0 mmol | 1.2-2.0 | Primary or secondary amine. |
| Solvent | 5-10 mL | - | e.g., DMF, NMP, or neat. |
| Additive (optional) | - | - | e.g., acid catalyst like TFA or base like DIPEA. |
Procedure:
-
In a sealed tube, dissolve the 2-(methylsulfanyl)pyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol) in a suitable high-boiling solvent like DMF or NMP (5-10 mL).
-
Heat the reaction mixture at 100-150 °C for 4-24 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Oxidation to a Sulfone and Subsequent SNAr
Oxidation of the methylsulfanyl group to a methylsulfonyl group significantly enhances its leaving group ability, allowing for SNAr reactions with a broader range of weaker nucleophiles.[5]
Protocol 4: Oxidation to 2-(Methylsulfonyl)pyrimidine
| Reagent | Amount | Molar Equiv. | Notes |
| 2-(Methylsulfanyl)pyrimidine | 1.0 mmol | 1.0 | |
| m-CPBA (meta-Chloroperoxybenzoic acid) | 2.2 mmol | 2.2 | Oxidizing agent. |
| Dichloromethane (DCM) | 10 mL | - | Solvent. |
Procedure:
-
Dissolve the 2-(methylsulfanyl)pyrimidine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the 2-(methylsulfonyl)pyrimidine, which can often be used in the next step without further purification.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox for the construction of pyrimidines. The straightforward access to 2-(methylsulfanyl)pyrimidines and the subsequent functionalization of the methylsulfanyl group provide a reliable and adaptable platform for the synthesis of diverse compound libraries for drug discovery and materials science. The protocols outlined in this guide represent robust and well-established methods, offering a solid foundation for researchers to build upon and innovate further in the field of pyrimidine chemistry.
References
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Wang, Y., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 11(48), 30277-30281. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. Journal of Heterocyclic Chemistry, 49(5), 1129-1134. [Link]
-
Desai, N. C., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Chemistry, 2013, 1-7. [Link]
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Li, J., et al. (2014). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E241. [Link]
-
Al-Obaid, A. M., et al. (2012). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5259-5271. [Link]
-
Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
-
Jotani, M. M., et al. (2013). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1250. [Link]
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Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4449. [Link]
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Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
Chen, J. (2008). Synthesis of 2,4-Disubstituted Pyrimidine Derivatives as Potential 5-HT7 Receptor Antagonist. Georgia State University. [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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Rehman, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6757-6768. [Link]
-
da Silva, F. S., et al. (2018). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 40(Pt A), 869-887. [Link]
-
Kumar, A., et al. (2022). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry, 59(1), 5-30. [Link]
-
El-Faham, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
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Kaur, R., & Vashisht, H. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 633. [Link]
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Ibraheem, H. A., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1417-1451. [Link]
-
Brem, J., et al. (2022). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 13(3), 478-483. [Link]
-
Ali, S. H. (2013). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbonyl sulphide. International Journal of Chemical Kinetics, 45(10), 647-658. [Link]
-
Kurbangalieva, A., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 28(14), 5363. [Link]
-
Bartoli, G., et al. (1980). Unusual Michael reaction of acyclic 1,3-dicarbonyl compounds with nitro-olefins. A novel pyrrole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 642-646. [Link]
-
Abdel-Aziem, A., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(2), 1105-1115. [Link]
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Application of 2-Methylsulfanyl-acetamide in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Versatility of a Sulfur-Containing Amide
2-Methylsulfanyl-acetamide (also known as 2-(methylthio)acetamide) is an organosulfur compound that, while not always the primary industrial starting material, serves as a valuable and versatile building block in the conceptual and laboratory-scale synthesis of complex agrochemicals. Its bifunctional nature, possessing both an amide and a methylthioether group, offers multiple reactive sites for the construction of key intermediates. This guide provides a detailed exploration of the synthetic utility of 2-methylsulfanyl-acetamide, focusing on its role in the plausible synthesis of the carbamate insecticides, Methomyl and Thiodicarb. We will delve into the synthesis of 2-methylsulfanyl-acetamide itself, followed by a step-by-step protocol for its conversion into these commercially significant agrochemicals, explaining the causality behind the experimental choices.
Part 1: Synthesis of the Core Building Block: 2-Methylsulfanyl-acetamide
A reliable supply of the starting material is paramount for any synthetic campaign. 2-Methylsulfanyl-acetamide can be efficiently prepared in the laboratory via a nucleophilic substitution reaction. The most common and straightforward approach involves the reaction of a readily available haloacetamide with a methylthiolate source.
Protocol 1: Synthesis of 2-Methylsulfanyl-acetamide via Nucleophilic Substitution
This protocol describes the synthesis of 2-methylsulfanyl-acetamide from 2-chloroacetamide and sodium thiomethoxide. The reaction proceeds via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile, displacing the chloride from the α-carbon of the acetamide.
Materials:
-
2-Chloroacetamide
-
Sodium thiomethoxide (or prepared in situ from sodium methoxide and methanethiol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-chloroacetamide (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Nucleophile: Slowly add sodium thiomethoxide (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-chloroacetamide spot.[1][2]
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 2-methylsulfanyl-acetamide.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Part 2: Transformation into a Key Agrochemical Intermediate: 1-(Methylthio)acetaldehyde Oxime
The journey from 2-methylsulfanyl-acetamide to the target insecticides proceeds through the pivotal intermediate, 1-(methylthio)acetaldehyde oxime.[3] This conversion is a two-step process involving the selective reduction of the amide to an aldehyde, followed by condensation with hydroxylamine.[3] It is important to note that while this demonstrates the utility of 2-methylsulfanyl-acetamide, industrial routes to this oxime often commence from acetaldehyde.[4][5][6]
Logical Workflow for the Synthesis of 1-(Methylthio)acetaldehyde Oxime
Caption: Synthetic pathway from 2-methylsulfanyl-acetamide to the key intermediate.
Protocol 2: Reduction of 2-Methylsulfanyl-acetamide to 2-(Methylthio)acetaldehyde
The chemoselective reduction of the amide to an aldehyde requires a mild reducing agent to prevent over-reduction to the corresponding amine. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation at low temperatures.[3]
Materials:
-
2-Methylsulfanyl-acetamide
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)
-
Anhydrous toluene
-
Dry ice/acetone bath
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-methylsulfanyl-acetamide (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[3]
-
Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70°C.[3]
-
Reaction: Stir the mixture at -78°C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(methylthio)acetaldehyde, which is often used immediately in the next step without further purification.[3]
Protocol 3: Synthesis of 1-(Methylthio)acetaldehyde Oxime
This is a standard condensation reaction where the crude aldehyde from the previous step reacts with hydroxylamine to form the oxime.[3][6]
Materials:
-
Crude 2-(Methylthio)acetaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/water mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-(methylthio)acetaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the oxime by TLC.[3]
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with dichloromethane.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(methylthio)acetaldehyde oxime. The product can be purified by recrystallization if necessary.
Part 3: Synthesis of Carbamate Insecticides
1-(Methylthio)acetaldehyde oxime is the direct precursor to the broad-spectrum insecticides Methomyl and Thiodicarb.
Protocol 4: Synthesis of Methomyl
Methomyl is synthesized by the reaction of 1-(methylthio)acetaldehyde oxime with methyl isocyanate.[7][8] This reaction is a nucleophilic addition of the oxime hydroxyl group to the isocyanate.
Materials:
-
1-(Methylthio)acetaldehyde oxime
-
Methyl isocyanate
-
Anhydrous solvent (e.g., dichloromethane)
-
Triethylamine (catalyst)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-(methylthio)acetaldehyde oxime (1 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of triethylamine.
-
Reagent Addition: Slowly add methyl isocyanate (1.1 equivalents) to the solution at room temperature.[3] Caution: Methyl isocyanate is highly toxic and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.[3]
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. The resulting solid is crude Methomyl, which can be purified by recrystallization.
Reaction Scheme: Synthesis of Methomyl
Caption: Synthesis of Methomyl from the key oxime intermediate.
Protocol 5: Synthesis of Thiodicarb
Thiodicarb is formed by the coupling of two molecules of 1-(methylthio)acetaldehyde oxime with a sulfur-containing reagent, such as sulfur dichloride (SCl₂).[3][9]
Materials:
-
1-(Methylthio)acetaldehyde oxime
-
Sulfur dichloride
-
Anhydrous dichloromethane
-
Triethylamine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(methylthio)acetaldehyde oxime (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of sulfur dichloride (1 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Thiodicarb. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Purity |
| 2-Methylsulfanyl-acetamide | 2-Chloroacetamide, Sodium thiomethoxide | - | Good to Excellent | >95% after purification |
| 1-(Methylthio)acetaldehyde Oxime | 2-Methylsulfanyl-acetamide | DIBAL-H, Hydroxylamine HCl | Moderate to Good (over 2 steps) | >90% after purification |
| Methomyl | 1-(Methylthio)acetaldehyde Oxime | Methyl isocyanate | High | >98% after recrystallization |
| Thiodicarb | 1-(Methylthio)acetaldehyde Oxime | Sulfur dichloride | Good | >95% after recrystallization |
Conclusion and Future Perspectives
This guide has detailed a plausible and scientifically robust synthetic pathway for the application of 2-methylsulfanyl-acetamide as a foundational building block in the synthesis of the insecticides Methomyl and Thiodicarb. While industrial manufacturing may favor alternative starting materials for economic reasons, the protocols outlined herein underscore the synthetic versatility of 2-methylsulfanyl-acetamide for researchers in agrochemical development. The methodologies presented are based on well-established organic chemistry principles and provide a clear, step-by-step guide for laboratory-scale synthesis. Further research could explore the derivatization of 2-methylsulfanyl-acetamide to create novel agrochemical candidates with unique modes of action and improved environmental profiles.
References
-
AERU. (2025). Thiodicarb (Ref: OMS 3026). University of Hertfordshire. [Link]
-
INCHEM. (1996). Methomyl (EHC 178, 1996). [Link]
-
National Center for Biotechnology Information. (n.d.). Thiodicarb. PubChem Compound Database. [Link]
-
ChemBK. (2024). Acetamide, 2-(methylthio)-. [Link]
- Google Patents. (n.d.). CN112778179A - Synthesis method of thiodicarb.
-
AERU. (2025). Methomyl (Ref: OMS 1196). University of Hertfordshire. [Link]
- Google Patents. (n.d.). CN112778179B - Synthesis method of thiodicarb.
-
ChemBK. (2024). Methylthio acetaldoxime. [Link]
- Google Patents. (n.d.).
-
Patsnap Eureka. (n.d.). Method for preparing pesticide methomyl. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Nepafenac. [Link]
-
Metorri Chemical. (n.d.). Methomyl-Oxime 98%. [Link]
- Google Patents. (n.d.). CN104529847A - Method for producing methomyl.
- Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. [Link]
-
Chemsrc. (2025). Acetaldoxime. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. [Link]
- Google Patents. (n.d.). CN103172534A - Method for preparing acetaldoxime.
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(20), 2639-2663. [Link]
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The Versatile Precursor: Application Notes and Protocols for 2-Methylsulfanyl-Acetamidine in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methylsulfanyl-acetamidine, a seemingly simple yet highly versatile precursor, has emerged as a valuable tool for synthetic chemists, particularly in the realms of medicinal chemistry and drug discovery. Its unique combination of a reactive amidine moiety and a readily displaceable methylsulfanyl group makes it a powerful building block for the synthesis of a diverse array of heterocyclic and guanidinyl compounds, which are prominent scaffolds in numerous biologically active molecules.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Applications: A Gateway to Privileged Scaffolds
The synthetic utility of this compound primarily revolves around two key transformations: its role as a dinucleophile in the construction of pyrimidine rings and as a potent guanylating agent for the synthesis of substituted guanidines.
Synthesis of 2-(Methylsulfanyl)pyrimidines: A Cornerstone for Heterocyclic Chemistry
The pyrimidine nucleus is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[3][4] this compound serves as an excellent precursor for the synthesis of 2-(methylthio)-substituted pyrimidines, which can be further functionalized to introduce diverse substituents at the 2-position. The general strategy involves the condensation of this compound with a three-carbon building block, typically a 1,3-dicarbonyl compound or its synthetic equivalent.[5][6]
The reaction proceeds through a well-established condensation-cyclization pathway. The more nucleophilic nitrogen of the amidine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.
Caption: General mechanism for pyrimidine synthesis.
This protocol details the synthesis of a representative 2-(methylthio)pyrimidine from this compound and a β-diketone.
Materials:
-
This compound hydrochloride
-
Benzoylacetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To the stirred solution, add this compound hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 15 minutes.
-
Add benzoylacetone (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(methylsulfanyl)-4-phenyl-6-methylpyrimidine.
Guanylation of Amines: Accessing the Guanidinium Moiety
The guanidinium group is a key pharmacophore found in numerous natural products and synthetic drugs, owing to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[7][8] this compound, as an S-methylisothiourea derivative, is an effective reagent for the guanylation of primary and secondary amines. The methylthio group serves as an excellent leaving group, facilitating the nucleophilic attack by the amine.
The guanylation reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the acetamidine, forming a tetrahedral intermediate. Subsequent elimination of methanethiol yields the corresponding guanidine derivative. The reaction is often carried out using the hydrochloride salt of this compound.
Caption: General mechanism for amine guanylation.
This protocol provides a general procedure for the guanylation of a primary amine using this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Primary amine (e.g., benzylamine)
-
Triethylamine (or another suitable base)
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in DMF.
-
Add this compound hydrochloride (1.05 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction time will vary depending on the nucleophilicity of the amine.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the desired guanidine.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the key applications of this compound.
| Application | Reaction Partner | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyrimidine Synthesis | β-Diketones | Base (e.g., NaOEt) | Ethanol | Reflux | 70-90 |
| Pyrimidine Synthesis | α,β-Unsaturated Ketones | Base (e.g., K₂CO₃) | DMF | 100-120 | 60-85[9][10] |
| Guanylation | Primary Amines | Base (e.g., Et₃N) | DMF | 80-100 | 75-95 |
| Guanylation | Secondary Amines | Base (e.g., Et₃N) | DMF, DMSO | 100-120 | 65-85 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a 2-(methylthio)pyrimidine derivative.
Caption: General experimental workflow.
Conclusion and Future Outlook
This compound has proven to be a reliable and versatile precursor in organic synthesis, offering efficient routes to valuable pyrimidine and guanidine scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such fundamental building blocks will undoubtedly play a crucial role in the advancement of drug discovery and development.[11][12][13] Further exploration into the reactivity of this compound and its application in novel synthetic methodologies is an active area of research with the potential to unlock even more efficient pathways to complex molecular targets.
References
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
- Li, W., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(3), 504-508.
- Debnath, P. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2021(3), M1262.
- Debnath, P., & De, U. C. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 3(3), 887-903.
- Siddiqui, Z. N., et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 12(1), 99-106.
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Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
- Pátek, M., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker.
- Google Patents. (1995). Preparation of substituted guanidines. (U.S. Patent No. 5,298,657). Washington, DC: U.S.
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ResearchGate. (n.d.). Methods for the synthesis of substituted guanidines. Retrieved from [Link]
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ResearchGate. (2015). A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation and visible light enabled photo-oxidation. Retrieved from [Link]
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ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2015). Metal-free Synthesis of 2, 4, 6-Trisubstituted Pyrimidines using α,β-Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway. Retrieved from [Link]
- Google Patents. (1993). Preparation of substituted guanidines.
-
ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]
- Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
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ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]
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PubMed Central. (2020). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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PubMed. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Retrieved from [Link]
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ResearchGate. (2023). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]
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The Pinner Reaction Revisited: A Detailed Protocol for the Laboratory-Scale Synthesis of Substituted Pyrimidines Using Acetamidine Hydrochloride
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrimidines remains a critical endeavor for researchers in medicinal chemistry and drug discovery.[6][7]
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of substituted pyrimidines via the classical Pinner reaction. This method involves the condensation of a 1,3-dicarbonyl compound with an amidine, in this case, acetamidine hydrochloride.[8][9] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into reaction optimization and troubleshooting, empowering researchers to confidently and successfully synthesize these valuable compounds. Acetamidine hydrochloride is a readily available and versatile reagent for this transformation, serving as a reliable source of the amidine functionality.[10][11]
The Pinner Synthesis: Mechanistic Insights and Rationale
The Pinner synthesis is a robust [3+3] cyclocondensation reaction that efficiently constructs the pyrimidine ring.[12] The reaction between a 1,3-dicarbonyl compound and acetamidine proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.
A study utilizing C-13 nuclear magnetic resonance has shed light on the mechanistic pathways of the reaction between 1,3-dicarbonyl compounds and amidines.[13] The process generally involves the initial formation of an open-chain enamide intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.[13] The acidic or basic conditions employed can influence the rate-determining step and the stability of intermediates.
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Application Notes & Protocols: Synthesis of Pyrimidine Scaffolds via Cyclocondensation of 2-Methylsulfanyl-Acetamidine with 1,3-Dicarbonyl Compounds
Introduction: The Strategic Importance of 2-(Methylthio)pyrimidines
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Pyrimidine derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[3][4][5] Consequently, the development of efficient and versatile synthetic routes to functionalized pyrimidines is a paramount objective for researchers in medicinal chemistry and drug development.
A particularly powerful strategy for constructing the pyrimidine ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and an amidine derivative. This guide focuses on the reaction utilizing 2-methylsulfanyl-acetamidine (often employed as its stable salt, S-methylisothiourea hemisulfate or hydrochloride) as the amidine component. This reaction provides direct access to 2-(methylthio)pyrimidine derivatives, which are highly valuable synthetic intermediates. The methylthio group at the C-2 position is an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse range of functionalities, thereby serving as a linchpin for generating extensive libraries of bioactive compounds.[6][7] This approach is a modification of classical methods like the Biginelli reaction and offers a direct route to C-2 thio-functionalized pyrimidines, which might otherwise require multi-step syntheses.[4][8][9]
Reaction Mechanism: A Stepwise View of Pyrimidine Formation
The synthesis of 4-pyrimidone-2-thioethers from this compound (S-alkylisothiourea) and a β-ketoester (a common 1,3-dicarbonyl) proceeds through a sequential base- and acid-mediated condensation pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
A plausible mechanism involves the following key steps[6][7]:
-
Base-Mediated Condensation: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the S-methylisothiourea condenses with the β-ketoester to form a vinylogous carbamate intermediate.
-
Intramolecular Cyclization: This intermediate readily undergoes intramolecular cyclization, with the terminal nitrogen attacking the ester carbonyl, to yield a cyclic aldol-type intermediate. This intermediate has been isolated and characterized, confirming its role in the reaction pathway.[6]
-
Acid-Mediated Dehydration: The final step involves the addition of an acid, such as trifluoromethanesulfonic acid (TfOH), which catalyzes the dehydration of the cyclic intermediate. This aromatization step is crucial for forming the stable pyrimidine ring system and driving the reaction to completion.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, providing a robust framework for the synthesis and characterization of 2-(methylthio)pyrimidine derivatives.
General Workflow for Synthesis
The overall process can be visualized as a streamlined, one-pot procedure that is highly efficient and scalable.
Detailed Protocol: Synthesis of Ethyl 6-methyl-2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
This protocol is adapted from a demonstrated, scalable synthesis of a key intermediate for the drug adagrasib, highlighting the method's practical utility.[6][7]
Materials and Equipment:
-
S-methylisothiouronium iodide (or hemisulfate salt)
-
Ethyl 2-acetyl-3-oxobutanoate (or other suitable β-ketoester)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and heating mantle
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv.) and S-methylisothiouronium salt (1.1 equiv.).
-
Solvent Addition: Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.33 M with respect to the β-ketoester.
-
Stage 1 (Base-Mediation): Cool the resulting solution to 0 °C using an ice bath. Add DIPEA (1.1 equiv.) dropwise over 5-10 minutes, ensuring the temperature remains low.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 18 hours. The progress can be monitored by TLC or HPLC to observe the formation of the cyclic intermediate.
-
Stage 2 (Acid-Mediation): While maintaining the inert atmosphere, add TfOH (1.0 equiv.) dropwise to the reaction mixture. Caution: The addition can be exothermic.
-
Heating: After the acid addition is complete, heat the reaction mixture to 50 °C and stir for an additional 3-5 hours, or until reaction completion is confirmed by analytical monitoring.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-pyrimidone-2-thioether.
Reaction Scope and Data Summary
The protocol demonstrates broad applicability with various S-alkylisothioureas and 1,3-dicarbonyl compounds. Good to excellent yields are typically achieved, and the mild conditions tolerate a range of functional groups.[6][7]
| Entry | 1,3-Dicarbonyl Substrate | S-Alkylisothiourea | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | S-Methylisothiourea | Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 94 | [7] |
| 2 | 2-Acetylbutyrolactone | S-Methylisothiourea | 5,6-Dihydro-2-(methylthio)-4H-cyclopenta[d]pyrimidin-4-one | 85 | [7] |
| 3 | Ethyl benzoylacetate | S-Methylisothiourea | Ethyl 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate | 91 | [6] |
| 4 | Acetylacetone | S-Methylisothiourea | 4,6-Dimethyl-2-(methylthio)pyrimidine | ~80* | [8] |
| 5 | Ethyl acetoacetate | S-Ethylisothiourea | Ethyl 2-(ethylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | 88 | [6] |
| 6 | Ethyl acetoacetate | S-Cyclohexylisothiourea | 2-(Cyclohexylthio)-6-methyl-4-oxo-1,6-dihydropyrimidine-5-carboxylate | 89 | [6] |
*Yields for acetylacetone are based on similar multicomponent reactions; specific yield may vary.
Trustworthiness & Validation
-
Self-Validation: The progress of the reaction should be monitored by TLC or HPLC to confirm the consumption of starting materials and the formation of the product.
-
Product Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
Melting Point: To assess purity against known values.
-
References
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. ACS Publications. Available at: [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Publishing. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). Available at: [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. PubMed. Available at: [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. National Institutes of Health (NIH). Available at: [Link]
-
Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. International Science Community Association. Available at: [Link]
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Methods for the purification of 2-Methylsulfanyl-Acetamidine, such as recrystallization.
Abstract
This technical guide provides a comprehensive overview of the methodologies for the purification of 2-Methylsulfanyl-Acetamidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus of this document is on the principles and execution of recrystallization, a robust and scalable technique for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale, and methods for purity assessment.
Introduction: The Importance of Purity for this compound
This compound is a versatile building block in organic synthesis. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in pharmaceutical applications. Therefore, effective purification is a critical step in its preparation.
Common impurities in the synthesis of acetamidines, including this compound, often include the corresponding imidate ester, which can form as a byproduct during the condensation reaction of a primary amine with an N,N-dimethylacetamide dimethyl acetal[1]. The presence of such impurities necessitates a robust purification strategy to ensure the desired product quality.
Physicochemical Properties and Solubility Profile
While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, we can infer some characteristics from its structure and related compounds. The related compound, 2-(Methylsulfanyl)acetamide, is a solid with a melting point of 99-102 °C and is soluble in polar solvents such as water and alcohols[2].
Based on this, this compound is expected to be a solid at room temperature and exhibit solubility in polar solvents. A summary of its predicted and related compound properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-(Methylsulfanyl)acetamide (Related Compound) |
| Molecular Formula | C3H8N2S | C3H7NOS |
| Molecular Weight | 104.17 g/mol | 105.16 g/mol |
| Appearance | Predicted to be a solid | White to almost white powder/crystal[2] |
| Melting Point | Not available | 99-102 °C |
| Boiling Point | 173.7 ± 42.0 °C (Predicted)[3] | 258.8 °C at 760 mmHg |
| pKa | 11.17 ± 0.40 (Predicted)[3] | Not available |
| Solubility | Predicted to be soluble in polar solvents | Soluble in water and alcohols[2] |
Purification via Recrystallization: A Detailed Guide
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility of the target compound and its impurities in a given solvent at different temperatures[4]. The general principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor[5].
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization[4]. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (near the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and inexpensive.
Given the polar nature of the acetamidine group, polar solvents are a logical starting point for screening. A systematic approach to solvent selection is outlined below.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent (see Table 2 for suggestions).
-
Observe the solubility at room temperature by vortexing or stirring.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is a suitable candidate.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, likely to dissolve the polar acetamidine group upon heating. |
| Water | Deionized Water | Highly polar, may be a good solvent or antisolvent depending on the specific properties of the compound. |
| Esters | Ethyl Acetate | Medium polarity, may offer good differential solubility. |
| Ketones | Acetone | Polar aprotic solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Lower polarity, may be useful as antisolvents in a two-solvent system. |
| Hydrocarbons | Hexanes, Toluene | Nonpolar, likely to be poor solvents but potentially good antisolvents. |
Single-Solvent Recrystallization Protocol
This is the simplest recrystallization method, used when a single solvent meets the ideal criteria. Based on the properties of related compounds, a polar solvent like ethanol or an ethanol/water mixture is a promising starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
Two-Solvent Recrystallization
If no single solvent is ideal, a two-solvent system can be employed[1]. This involves a "good" solvent that dissolves the compound readily at all temperatures and a "poor" solvent (antisolvent) in which the compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Antisolvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent back to the mixture until the turbidity just disappears.
-
Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
Purity Assessment: Validating the Purification Process
To confirm the effectiveness of the recrystallization, the purity of the final product must be assessed. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for polar organic molecules like this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Analysis
A sharp melting point range close to the literature value (once established) is a good indicator of high purity. Impurities typically depress and broaden the melting point range[6].
Spectroscopic Analysis (NMR and IR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the purified compound and detect the presence of impurities. The absence of signals corresponding to known impurities, such as the imidate ester, is a strong indicator of purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule and can be used as a fingerprint for comparison with a reference standard.
Conclusion
The purification of this compound is a critical step to ensure its suitability for further synthetic applications. Recrystallization is a highly effective and scalable method for this purpose. Careful solvent selection, based on systematic screening, is paramount to a successful outcome. The combination of single-solvent and two-solvent recrystallization protocols provides a versatile approach to handle different impurity profiles. The purity of the final product should always be rigorously assessed using a combination of chromatographic and spectroscopic techniques to validate the effectiveness of the purification process.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Benzylamino-2-methylsulfanyl-6-oxo-6H-pyrimidin-1-YL)-N-[4-guanidino-1-(thiazole-2-carbonyl)-butyl]-acetamide. Retrieved from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., Bohinski, T., Bulger, D., Federici, M., Hale, J., Mancinelli, J., Mirza, K., Moritz, M., Rein, D., Tchakounte, C., & Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
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Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methylsulfanyl-Acetamidine
Introduction
2-Methylsulfanyl-Acetamidine, and its corresponding salts like the hydrochloride form, is a chemical compound featuring both a thioether and an amidine functional group.[1] Its structure makes it a valuable building block in synthetic organic chemistry and a potential intermediate in the development of pharmacologically active agents. The presence of a basic amidine group and a polarizable methylsulfanyl group imparts unique chemical properties that necessitate a robust and multi-faceted analytical approach for unambiguous characterization.
This guide provides a detailed framework for researchers and drug development professionals to confirm the identity, structure, and purity of this compound. We will move beyond simple procedural lists to explain the causality behind the selection of each analytical technique, ensuring a self-validating and scientifically sound characterization workflow. The methods described herein integrate Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to create a complete analytical profile of the molecule.
Integrated Analytical Workflow
The comprehensive characterization of a novel or synthesized compound like this compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and the data are corroborative. The following diagram illustrates the logical flow of experiments to achieve full characterization.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment.[2][3] For this compound, ¹H NMR will confirm the presence and ratio of the distinct proton groups (methyl, methylene, and amine), while ¹³C NMR will identify all unique carbon atoms, including the characteristic amidine carbon.
Predicted NMR Data
The following table summarizes the expected chemical shifts for this compound, based on standard chemical shift principles and data from analogous structures.[4][5]
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 2.15 | Singlet (s) | 3H, -S-CH₃ |
| ~ 3.30 | Singlet (s) | 2H, -S-CH₂ -C | |
| ~ 7.5 - 9.0 | Broad Singlet (br s) | 3H, -C(=NH )NH₂ | |
| ¹³C NMR | ~ 15 | Quartet (q) | -S-C H₃ |
| ~ 35 | Triplet (t) | -S-C H₂-C | |
| ~ 170 | Singlet (s) | -C (=NH)NH₂ |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the amine protons are exchangeable). DMSO-d₆ is often preferred as it can slow the exchange of N-H protons, allowing for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for a polar, basic molecule like this compound, as it readily forms a protonated molecular ion [M+H]⁺ in the positive ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Predicted Mass Spectral Data
| Property | Value |
| Molecular Formula | C₃H₈N₂S |
| Monoisotopic Mass | 104.0435 Da |
| Expected [M+H]⁺ Ion (ESI-MS) | 105.0508 m/z |
| Potential Fragment Ions | m/z 88 ([M+H - NH₃]⁺), m/z 58 ([CH₂C(NH)NH₂]⁺) |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the amidine group.
-
Instrumentation: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion Parameters:
-
Mode: Positive Ion.
-
Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: m/z 50-300.
-
-
Data Analysis: Identify the base peak and the protonated molecular ion [M+H]⁺. If using tandem MS (MS/MS), fragment the parent ion and analyze the resulting product ions to gain further structural confirmation.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the N-H bonds of the amidine group and the characteristic C=N double bond.[8][9]
Data-Structure Correlation
The diagram below links the key structural features of this compound to their expected spectroscopic signatures.
Caption: Correlation of molecular structure with key analytical data points.
Predicted FTIR Absorption Bands
Based on literature for amines, amides, and amidines, the following vibrations are expected.[10][11][12]
| Frequency Range (cm⁻¹) | Vibration Type | Description |
| 3100 - 3400 | N-H Stretch | Strong, broad peaks from NH and NH₂ groups. Often appears as a doublet for the primary amine. |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H stretching from CH₃ and CH₂ groups. |
| ~ 1650 | C=N Stretch | Strong absorption, characteristic of the amidine group. |
| 1580 - 1640 | N-H Bend | Scissoring vibration of the primary amine (NH₂). |
| 1200 - 1350 | C-N Stretch | Stretching of the single bond in the C-NH₂ moiety. |
| 600 - 800 | C-S Stretch | Weak to medium intensity peak. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and ensure good contact with the crystal using the pressure clamp.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key vibrational bands and compare them to the expected values.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[13][14] A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound due to its polarity. This technique separates the main compound from any non-volatile impurities or starting materials, allowing for accurate quantification.
Protocol: RP-HPLC Method for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is advantageous as it can help identify impurities by comparing their UV spectra.
-
Chromatographic Conditions: The following are robust starting conditions that may require further optimization.[15][16][17]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The method should be validated according to ICH guidelines (Q2R1) for linearity, precision, and accuracy if it is to be used for formal quality control.[15]
-
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR and MS provide definitive structural evidence and molecular weight confirmation. FTIR serves as a rapid and reliable tool for verifying the presence of key functional groups. Finally, HPLC offers a precise and accurate assessment of compound purity. By following the detailed protocols and rationale outlined in this guide, researchers can confidently establish the identity, structure, and quality of their material, ensuring the integrity of their subsequent research and development activities.
References
-
American Chemical Society. FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide. ACS Fall 2025. Available from: [Link]
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ResearchGate. FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO.... Available from: [Link]
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Analyzetest.com. Different type of amines in FT-IR spectroscopy. Available from: [Link]
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ChemRxiv. Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
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PubChem. 2-(2-Methylsulfanylpyridin-1-ium-1-yl)acetamide. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC - NIH. Available from: [Link]
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PubMed. Synthesis of a Novel Series of 2-methylsulfanyl Fatty Acids and Their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Available from: [Link]
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SpectraBase. Acetamide, N-methyl-N-phenyl-2-phenylsulfanyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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mzCloud. N-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-furylmethyl)sulfanyl]acetamide. Available from: [Link]
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Chemical Synthesis Database. methyl 2-acetamido-2-methylsulfanyl-2-phenylacetate. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Available from: [Link]
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ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]
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PubMed. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. Available from: [Link]
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ChemRxiv. On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. Available from: [Link]
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ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. Available from: [Link]
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MDPI Books. Analytical Techniques in Pharmaceutical and Biomedical Analysis. Available from: [Link]
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National Center for Biotechnology Information. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available from: [Link]
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PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]
-
ResearchGate. Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Available from: [Link]
-
Hindawi. RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Available from: [Link]
-
PubMed. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Available from: [Link]
-
MDPI. A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[8][9][18]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Available from: [Link]
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Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Available from: [Link]
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MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
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LCGC International. Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. Available from: [Link]
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MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available from: [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available from: [Link]
-
Neliti. A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. Available from: [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]
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Application Notes and Protocols for the Large-Scale Production of 2-Methylsulfanyl-Acetamidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-Methylsulfanyl-Acetamidine, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles. This guide will delve into the mechanistic underpinnings of the Pinner reaction, provide detailed, step-by-step protocols for a large-scale production scenario, and address critical aspects of process optimization, safety, and troubleshooting. The information presented herein is intended to equip researchers and production chemists with the necessary knowledge for the efficient and safe manufacturing of this compound.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. Its structural motif, featuring both a reactive amidine group and a methylsulfanyl moiety, makes it a versatile precursor for the construction of complex molecular architectures. The development of robust and scalable synthetic routes to this compound is therefore of considerable interest to the pharmaceutical and agrochemical industries.
The Synthetic Pathway: A Two-Step Approach via the Pinner Reaction
The most direct and industrially viable route for the large-scale production of this compound is a two-step process commencing with the commercially available 2-(methylthio)acetonitrile. The cornerstone of this synthesis is the Pinner reaction, which first converts the nitrile into an imidate ester hydrochloride (a "Pinner salt"), followed by ammonolysis to yield the desired amidine hydrochloride.[1][2]
Mechanistic Insights into the Pinner Reaction
The Pinner reaction is an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[3] The reaction proceeds in two distinct stages:
-
Formation of the Pinner Salt: Anhydrous hydrogen chloride protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by an alcohol (in this case, ethanol). This forms a protonated imidate, which is then isolated as a stable hydrochloride salt.[4]
-
Ammonolysis: The Pinner salt is subsequently treated with ammonia, which displaces the ethoxy group to form the final amidine hydrochloride.
Diagram 1: Simplified Pinner Reaction Mechanism. This diagram illustrates the key transformations in the synthesis of this compound hydrochloride.
Experimental Protocols for Large-Scale Synthesis
The following protocols are designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Synthesis of Ethyl 2-(methylthio)acetimidate Hydrochloride (Pinner Salt)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylthio)acetonitrile | 87.14 | 5.00 kg | 57.39 |
| Anhydrous Ethanol | 46.07 | 20 L | - |
| Anhydrous Hydrogen Chloride (gas) | 36.46 | As required | - |
Equipment:
-
100 L glass-lined reactor with a jacket for cooling/heating, a mechanical stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel.
-
Scrubber system for HCl gas.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging of Reagents: Charge the reactor with 20 L of anhydrous ethanol. Begin cooling the reactor jacket to -5 to 0 °C.
-
Addition of Nitrile: Slowly add 5.00 kg (57.39 mol) of 2-(methylthio)acetonitrile to the cold ethanol with stirring.
-
HCl Gas Sparging: Begin bubbling anhydrous hydrogen chloride gas through the solution at a controlled rate, ensuring the temperature does not exceed 5 °C.[5] The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the nitrile starting material (e.g., by GC or IR spectroscopy). The Pinner salt will begin to precipitate as a white solid.
-
Reaction Completion: Continue HCl sparging until the reaction is deemed complete (typically 4-6 hours).
-
Isolation of Pinner Salt: Once the reaction is complete, stop the HCl flow and filter the solid precipitate under a nitrogen blanket.
-
Washing and Drying: Wash the filter cake with cold anhydrous ethanol (2 x 5 L) and then with anhydrous diethyl ether (2 x 5 L) to remove any unreacted starting materials and residual acid.
-
Drying: Dry the Pinner salt in a vacuum oven at a temperature not exceeding 40 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.
Synthesis of this compound Hydrochloride (Ammonolysis)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(methylthio)acetimidate HCl | 169.68 | 9.50 kg | 56.0 |
| Anhydrous Ethanol | 46.07 | 30 L | - |
| Ammonia (gas) | 17.03 | As required | - |
Equipment:
-
100 L glass-lined reactor with a jacket for cooling/heating, a mechanical stirrer, a gas inlet tube, and a thermometer.
-
Filtration unit.
-
Crystallization vessel.
-
Vacuum drying oven.
Procedure:
-
Reactor Setup: In a clean and dry 100 L reactor, prepare a saturated solution of ammonia in anhydrous ethanol at 0-5 °C by bubbling ammonia gas through the solvent.
-
Addition of Pinner Salt: Slowly add the dried Pinner salt (9.50 kg, 56.0 mol) to the ethanolic ammonia solution with stirring, maintaining the temperature between 0-10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the Pinner salt.
-
Removal of Ammonium Chloride: Ammonium chloride will precipitate during the reaction. Filter the reaction mixture to remove the solid ammonium chloride.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. If necessary, the solution can be cooled further in an ice bath to maximize the yield.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at a temperature not exceeding 50 °C. The expected yield for this step is typically in the range of 80-90%.
Diagram 2: Overall Synthetic Workflow. This flowchart outlines the major steps in the large-scale production of this compound hydrochloride.
Process Optimization and Scale-Up Considerations
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[1] Ensure all solvents and reagents are anhydrous, and the reaction is carried out under an inert atmosphere to prevent the formation of by-products such as amides and esters.
-
Temperature Control: Low temperatures during the Pinner salt formation are crucial to prevent the decomposition of the thermally unstable imidate hydrochloride.[1]
-
HCl Gas Handling: For large-scale operations, the safe handling and scrubbing of excess HCl gas is a primary concern. A robust gas scrubbing system is mandatory.[2]
-
Ammonia Handling: Similarly, appropriate safety measures must be in place for handling large quantities of ammonia gas.
-
Purification: The removal of ammonium chloride from the final product is critical. Efficient filtration and thorough washing are necessary. Recrystallization is an effective method for achieving high purity. For challenging purifications, alternative methods such as slurry washes or the use of different solvent systems can be explored.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield of Pinner salt | Incomplete reaction; presence of moisture. | Ensure complete dryness of reagents and solvent; extend reaction time or increase HCl concentration. |
| Formation of amide by-product | High reaction temperature. | Maintain the reaction temperature below 5 °C during Pinner salt formation. |
| Low yield of amidine | Incomplete ammonolysis. | Extend the reaction time or use a more concentrated solution of ammonia in ethanol. |
| Product contamination with NH4Cl | Inefficient filtration or washing. | Improve the filtration process; wash the crude product thoroughly with a solvent in which the amidine salt is sparingly soluble but NH4Cl is insoluble. |
Safety and Handling
-
2-(Methylthio)acetonitrile: This starting material is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It also has a strong, unpleasant odor. Handle in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
Anhydrous Hydrogen Chloride: HCl gas is highly corrosive and toxic.[2] Use in a dedicated, well-ventilated area with a robust scrubbing system. All equipment must be compatible with anhydrous HCl.
-
Ammonia: Ammonia is a corrosive and toxic gas. Handle with appropriate respiratory protection and in a well-ventilated area.
-
This compound Hydrochloride: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Conclusion
The large-scale synthesis of this compound hydrochloride is a feasible process centered around the well-established Pinner reaction. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, is paramount for achieving high yields and purity. The protocols and considerations outlined in this guide provide a solid foundation for the successful and safe production of this important synthetic intermediate. Further process optimization may be required to adapt this methodology to specific industrial settings and equipment.
References
-
NROChemistry. Pinner Reaction.
-
J&K Scientific. Pinner Reaction.
-
BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
-
Wikipedia. Pinner reaction.
-
Fisher Scientific. Safety Data Sheet: (Methylthio)acetonitrile.
-
Scribd. Anhydrous Hydrochloric Acid Production and Transportation.
-
PubChem. Methylthioacetonitrile.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylsulfanyl-Acetamidine
Welcome to the technical support center for the synthesis of 2-Methylsulfanyl-Acetamidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. We will delve into the critical parameters of the synthesis, troubleshoot common issues, and provide detailed, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and widely used method for preparing this compound, typically isolated as its hydrochloride salt, is the Pinner reaction .[1][2] This classical organic reaction provides a versatile and efficient route to amidines from nitriles.[3] The synthesis is a two-step process:
-
Step 1: Pinner Salt Formation. The starting material, 2-(methylthio)acetonitrile, is reacted with an alcohol (commonly methanol or ethanol) under anhydrous acidic conditions. This forms the key intermediate, an imino ester hydrochloride, also known as a Pinner salt.[4]
-
Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final this compound hydrochloride product.
This two-step sequence is reliable but requires careful control of reaction conditions to achieve high yields.
Caption: Overall workflow for the this compound HCl synthesis via the Pinner reaction.
Q2: My yield is consistently low. What are the most critical parameters to control during the Pinner salt formation (Step 1)?
Low yield in the first step is the most common issue and almost always traces back to a few critical parameters. The Pinner salt intermediate is highly reactive and sensitive to its environment.[2]
-
Anhydrous Conditions: This is the single most important factor. The Pinner reaction is notoriously sensitive to moisture.[5] Any water present in the nitrile, alcohol, or solvent, or introduced from the atmosphere, will hydrolyze the Pinner salt intermediate to form the corresponding methyl 2-(methylthio)acetate as a byproduct, directly reducing your yield.[1][4]
-
Causality: The imino ester is more susceptible to nucleophilic attack by water than by the alcohol, leading to the ester.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Distill the 2-(methylthio)acetonitrile and the alcohol over appropriate drying agents before use. Blanket the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control: Strict temperature control is crucial. The Pinner salt is thermodynamically unstable and can decompose at higher temperatures.[1][2]
-
Causality: Elevated temperatures can promote an irreversible rearrangement of the imino ester hydrochloride into the N-acyl amide (in this case, 2-(methylthio)acetamide) and an alkyl chloride.[2]
-
Solution: The reaction should be maintained at low temperatures, typically between -5 °C and 5 °C , throughout the addition of hydrogen chloride gas.[4] Use an ice-salt or a cryo-cooler bath for consistent temperature management.
-
-
Acid Catalyst: The reaction is catalyzed by a strong acid, almost exclusively dry hydrogen chloride (HCl) gas.[6]
-
Causality: The acid protonates the nitrile nitrogen, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[4][5]
-
Solution: Use a cylinder of anhydrous HCl gas. Ensure a steady, slow bubbling of gas through the reaction mixture. The solution should be saturated with HCl. Inadequate HCl will result in an incomplete reaction.
-
Q3: I'm observing significant byproduct formation. How can I identify and minimize it?
Byproduct formation is directly linked to the control parameters discussed in Q2. The two most likely culprits are the ester and the amide.
| Observed Byproduct | Chemical Name | Likely Cause | Preventative Measure |
| Ester | Methyl 2-(methylthio)acetate | Presence of water in the reaction mixture. | Rigorously dry all reagents, solvents, and glassware. Use an inert atmosphere.[5] |
| Amide | 2-(Methylthio)acetamide | Reaction temperature was too high, causing thermal decomposition of the Pinner salt.[2][4] | Maintain the reaction temperature strictly between -5 °C and 5 °C. |
You can use 1H NMR or LC-MS to identify these impurities by comparing them to known standards or predicting their chemical shifts and mass.
Caption: Relationship between reaction conditions and common byproduct formation.
Q4: What are the best practices for the ammonolysis step (Step 2)?
Once you have successfully synthesized and isolated the dry Pinner salt, the ammonolysis step is generally more straightforward but still requires care.
-
Ammonia Source: The reaction requires ammonia to act as a nucleophile.[3] The most common method is to use a saturated solution of anhydrous ammonia gas in a cold, anhydrous alcohol (e.g., methanol or ethanol).[7] This provides a high concentration of the nucleophile while maintaining anhydrous conditions.
-
Reaction Conditions: The Pinner salt is typically suspended in the alcoholic ammonia solution and stirred. The reaction can often be run at room temperature, but maintaining a lower temperature (0-5 °C) initially can help control any exotherm.[3] The reaction progress should be monitored by TLC or LC-MS until the starting Pinner salt is fully consumed.
-
Work-up: The primary byproduct of this step is ammonium chloride (NH₄Cl), which precipitates from the reaction mixture. This can be removed by filtration. The filtrate then contains the desired this compound hydrochloride.
Q5: How can I effectively purify the final this compound hydrochloride?
Purification aims to remove unreacted starting materials, byproducts, and excess reagents, particularly ammonium chloride.
-
Filtration: After ammonolysis, the bulk of the ammonium chloride byproduct can be removed by filtering the reaction mixture. Washing the filter cake with a small amount of cold, anhydrous alcohol can help recover any product that may have co-precipitated.
-
Concentration: The filtrate is concentrated under reduced pressure. Be cautious not to heat the mixture excessively, as this can cause decomposition.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system. A common choice is a mixture of ethanol and diethyl ether. The product is dissolved in a minimum amount of hot ethanol, and then ether is added slowly until the solution becomes turbid. Cooling the mixture will induce crystallization of the pure amidine hydrochloride.
-
Advanced Purification: For removing trace inorganic salts like ammonium chloride, methods involving the addition of sodium methoxide to precipitate sodium chloride have been reported, followed by filtration and re-isolation of the product.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(methylthio)acetimidate hydrochloride (Pinner Salt)
Materials:
-
2-(Methylthio)acetonitrile (1.0 eq)
-
Anhydrous Methanol (1.1 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Nitrogen or Argon gas
Procedure:
-
Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of inert gas.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2-(methylthio)acetonitrile and anhydrous methanol.
-
Cool the flask to 0 °C using an ice-water bath.
-
Begin slowly bubbling dry hydrogen chloride gas through the stirred solution. Ensure the gas inlet tube is below the surface of the liquid.
-
Maintain the temperature between 0-5 °C throughout the HCl addition. The reaction can be monitored by the weight gain of the flask or by running for a set time (e.g., 3-5 hours) until the solution is saturated.
-
Once saturation is complete, stop the HCl flow but maintain the inert atmosphere. Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. A crystalline precipitate of the Pinner salt should form.
-
Collect the solid product by filtration under a stream of dry nitrogen. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the Pinner salt under vacuum to obtain a white crystalline solid. This material is hygroscopic and should be used immediately in the next step.
Protocol 2: Synthesis of this compound Hydrochloride
Materials:
-
Methyl 2-(methylthio)acetimidate hydrochloride (Pinner Salt, 1.0 eq)
-
Anhydrous Ethanol
-
Anhydrous Ammonia (gas)
Procedure:
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through ethanol cooled in an ice bath.
-
In a separate flask under an inert atmosphere, suspend the freshly prepared Pinner salt in the cold ethanolic ammonia solution (use a generous excess, e.g., 5-10 mL per gram of Pinner salt).
-
Stir the suspension at room temperature. Ammonium chloride will precipitate as a fine white solid.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Once the Pinner salt is consumed, filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an ethanol/diethyl ether solvent system to yield pure this compound hydrochloride.
References
-
CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
-
The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem.
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Pinner reaction - Wikipedia.
-
2-(Methylthio)acetamide | 22551-24-2 - Benchchem.
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
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Pinner Reaction - J&K Scientific.
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Pinner Reaction | NROChemistry.
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Hangzhou MolCore BioPharmatech Co.,Ltd. Product 105324-22-9.
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Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction.
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Synthesis of (A) 2-chloromethylbenzothiazole - PrepChem.com.
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95065-06-8,5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one-AccelaChem.
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Sabate, A. D., & Richardson, A. D. (2010). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
-
US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents.
-
Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181.
-
US3725456A - Process for preparing amidine salts - Google Patents.
-
Process for preparing methyl phenidate hydrochloride - Google Patents.
-
2-(Methylthio)acetimidamide hydrochloride | 105324-22-9.
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Identification of common byproducts in 2-Methylsulfanyl-Acetamidine synthesis.
Welcome to the technical support center for the synthesis of 2-Methylsulfanyl-Acetamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the identification of common byproducts, provide troubleshooting strategies, and explain the chemical principles behind these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is its mechanism?
The most prevalent method for synthesizing this compound is a variation of the Pinner reaction.[1][2][3] This reaction involves two key steps:
-
Formation of a Thioimidate Salt: Acetonitrile reacts with methyl mercaptan (methanethiol) under anhydrous acidic conditions (typically using HCl gas) to form the S-methyl ethanethioimidate salt, often called a Pinner salt.[1][2] The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the sulfur of the mercaptan.[4]
-
Aminolysis: The intermediate thioimidate salt is then treated with ammonia (or an ammonium salt) to displace the methylthio group's leaving group potential and form the final acetamidine product.[1]
Strict anhydrous conditions are critical, as the presence of water can lead to hydrolysis of the reactive intermediate.[3][5]
Q2: I have a low yield in my reaction. What are the most likely causes?
Low yields are a frequent issue and can often be traced back to several factors:
-
Presence of Moisture: The thioimidate intermediate is highly susceptible to hydrolysis.[5] Any water in the reagents (acetonitrile, methyl mercaptan, solvent) or from atmospheric moisture can convert the intermediate into undesired byproducts like methyl thioacetate, reducing the yield of the target amidine.[2][5] Ensure all glassware is oven-dried and reagents are properly dried before use.[5]
-
Incomplete Reaction: The initial formation of the Pinner salt can be slow. Insufficient reaction time or inadequate acid catalysis can lead to a significant amount of unreacted acetonitrile remaining.
-
Temperature Control: The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures.[2][3] Maintaining low temperatures (e.g., 0 °C) during the HCl gas addition is crucial.[3]
-
Stoichiometry and Reagent Purity: The purity of the starting acetonitrile is important; commercial grades should be dried and distilled.[5] Using an incorrect ratio of reactants can also lead to incomplete conversion and the formation of side products.
Q3: An unexpected peak has appeared in my ¹H NMR spectrum. What could it be?
An unknown peak often indicates a byproduct. The most common byproducts in this synthesis are detailed in the troubleshooting guide below. To begin identification, consider the peak's multiplicity, integration, and chemical shift. Cross-referencing with ¹³C NMR and mass spectrometry data is the most effective way to confirm the structure. Resources are available that list the NMR chemical shifts for common laboratory solvents and impurities, which should be consulted to rule out simple contamination.[6][7][8][9]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific byproducts, their formation mechanisms, and strategies for their prevention and removal.
Issue 1: Identification of an Imidate Ester Byproduct
Question: My mass spectrometry results show a peak corresponding to a mass higher than my product, and my NMR shows signals consistent with an ester. What is this byproduct?
This is likely an imidate ester, a common byproduct when alcohols are present or used as solvents.[10][11]
Causality and Mechanism: If an alcohol (e.g., ethanol from the solvent or as an impurity) is present during the Pinner reaction, it can compete with methyl mercaptan as the nucleophile. The alcohol attacks the activated nitrile to form an imidate ester intermediate, which, upon aminolysis, can lead to a mixture of products or fail to convert to the desired amidine.[1][10][12]
Mitigation and Solution Protocol:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware.[3][5] Commercial acetonitrile should be dried over a suitable agent like calcium chloride and distilled.[5]
-
Solvent Choice: Avoid using alcohol-based solvents if possible. Ethers (like diethyl ether) or chlorinated solvents (like dichloromethane) are often better choices for the Pinner salt formation step.
-
Purification: Imidate esters can often be separated from the more polar amidine product using column chromatography on silica gel.
Issue 2: Formation of Methyl Thioacetate and Acetamide
Question: My reaction mixture has a distinct odor, and I've isolated a low-boiling point liquid. GC-MS suggests the presence of methyl thioacetate. Why did this form?
The formation of methyl thioacetate and subsequently acetamide points directly to the presence of water during the reaction.
Causality and Mechanism: The S-methyl ethanethioimidate intermediate is highly electrophilic. If water is present, it will act as a nucleophile, attacking the thioimidate to form methyl thioacetate.[2] This hydrolysis reaction consumes the intermediate, preventing its conversion to this compound. If the hydrolysis occurs after the amidine has formed, it can lead to the formation of acetamide.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route versus the common side reactions leading to byproduct formation.
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Mitigation and Solution Protocol:
-
Rigorous Drying: Dry all solvents and reagents meticulously. Hydrogen chloride gas must be passed through drying agents like sulfuric acid.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Workup Procedure: If hydrolysis is suspected, a non-aqueous workup might be necessary.
Issue 3: Troubleshooting Workflow
Question: I have an impure product. How should I approach identifying the contaminant and optimizing the reaction?
Follow this systematic troubleshooting workflow to diagnose and solve issues with your synthesis.
Caption: A decision-tree workflow for troubleshooting byproduct formation.
Byproduct Summary and Analytical Data
The table below summarizes the key analytical data for the target product and its most common byproducts. Chemical shifts can vary slightly depending on the solvent used.[8]
| Compound | Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (ppm, approx.) | Mass Spec (m/z) [M+H]⁺ |
| This compound | C₃H₈N₂S | 104.18 | ~2.1 (s, 3H, CH₃-C), ~2.4 (s, 3H, S-CH₃), ~5.5-7.0 (br s, NH₂) | 105.05 |
| Methyl Thioacetate | C₃H₆OS | 90.14 | ~2.3 (s, 3H, CH₃-C=O), ~2.35 (s, 3H, S-CH₃) | 91.02 |
| Acetamide | C₂H₅NO | 59.07 | ~2.0 (s, 3H, CH₃), ~5.5-6.5 (br s, NH₂) | 60.05 |
| Ethyl Acetimidate | C₄H₉NO | 87.12 | ~1.3 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H), ~7.0 (br s, NH) | 88.08 |
References
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Pinner Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Acetamidine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines.Chemical Reviews, 35(3), 351–425.
-
Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved January 12, 2026, from [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. ACS Publications.[Link]
-
Piatek, P., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. RSC Publishing.[Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]
-
Synthesis of 2-Methylsulfanyl-1H-imidazoles as Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
El-Awa, A. (2008). Functionality of amidines and amidrazones. Semantic Scholar.[Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate.[Link]
-
Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003). PubMed.[Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Synthesis of a Novel Series of 2-methylsulfanyl Fatty Acids and Their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. (n.d.). PubMed.[Link]
-
Synthesis - General tips for improving yield? (2020, February 26). Reddit.[Link]
-
Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. (2006). PMC - NIH.[Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Simmler, C., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 215, 114709. [Link]
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Strategies to prevent the hydrolysis of acetamidine derivatives.
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetamidine derivatives. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but a foundational understanding of the challenges associated with acetamidine stability. This resource consolidates field-proven insights and troubleshooting frameworks to help you navigate the complexities of handling these valuable compounds.
Understanding the Core Problem: The Inherent Instability of the Amidine Moiety
Acetamidine derivatives are widely used in medicinal chemistry due to their ability to act as bioisosteres for amides and their role in molecular recognition, particularly as mimics of protonated arginine side chains. However, the carbon-nitrogen double bond (C=N) in the amidine functional group is electrophilic and highly susceptible to nucleophilic attack by water, leading to hydrolytic degradation. This instability can compromise experimental results, reduce shelf-life, and create challenges in developing viable drug candidates.
The hydrolysis of acetamidines can be catalyzed by both acids and bases, breaking the C-N bond to yield a carboxylic acid and ammonia or an amine.[1][2][3] Understanding this mechanism is the first step toward prevention.
Mechanism of Acetamidine Hydrolysis
The hydrolysis proceeds through a tetrahedral intermediate, and the rate is significantly influenced by the pH of the solution.[4]
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the amidine is protonated, which increases the electrophilicity of the carbon atom. This makes it more susceptible to nucleophilic attack by a water molecule.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the amidine carbon, leading to the formation of the tetrahedral intermediate which then breaks down.[1]
Caption: Mechanisms of acid- and base-catalyzed acetamidine hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the handling and formulation of acetamidine derivatives.
Q1: My acetamidine-containing compound is rapidly degrading in my aqueous assay buffer. What is the most likely cause?
A1: The most critical factor governing the stability of acetamidines in aqueous solutions is pH .[5][6] The hydrolysis of these compounds is subject to specific acid-base catalysis.[6] Extreme pH levels, both acidic and basic, will significantly accelerate degradation. Your assay buffer is likely at a pH that promotes hydrolysis.
Q2: What is the optimal pH for maximizing the stability of an acetamidine derivative?
A2: While it varies slightly between molecules, most amidine derivatives exhibit maximum stability in the neutral to slightly acidic pH range, typically between pH 4 and 7 .[6][7][8] For instance, a study on alkoxycarbonylamidine prodrugs found the maximum stability at approximately pH 7.[7] It is crucial to determine the pH-rate profile for your specific compound to identify its unique stability optimum.
Q3: How does temperature impact the rate of hydrolysis?
A3: Like most chemical reactions, hydrolysis is temperature-dependent. Storing solutions at elevated temperatures will accelerate the degradation rate.[9] For long-term storage, it is always recommended to keep acetamidine solutions, especially aqueous ones, refrigerated (2-8°C) or frozen (-20°C to -80°C) to minimize hydrolytic activity.
Q4: Can I use organic co-solvents to improve the stability of my stock solutions?
A4: Yes, this is a highly effective strategy. Hydrolysis requires water; therefore, reducing the concentration of water can slow the degradation rate.[10] Preparing stock solutions in anhydrous aprotic solvents like DMSO, DMF, or dioxane is standard practice. For aqueous assays, you can then dilute the stock solution into the buffer immediately before use to minimize the compound's exposure time to water.
Q5: What are some advanced formulation strategies to prevent hydrolysis in a final product?
A5: Beyond simple pH control and solvent choice, several formulation strategies can protect acetamidine derivatives:
-
Lyophilization (Freeze-Drying): Removing water to create a dry powder for reconstitution is a common and effective method for preventing hydrolysis during long-term storage.[10]
-
Moisture-Barrier Coatings: For solid dosage forms, applying a film coating can protect the hygroscopic core from atmospheric moisture.[11]
-
Encapsulation: Encapsulating the active ingredient within a protective polymer shell can shield it from the environment.[11]
-
Prodrugs: Modifying the amidine group into a less reactive moiety (a prodrug) that converts back to the active amidine in vivo is a powerful drug development strategy.[12][13][14][15]
Troubleshooting Guides
Use this section to diagnose and resolve specific stability issues you may encounter in the lab.
Problem: High variability or loss of activity in cell-based or enzymatic assays.
This is often the first sign that your compound is unstable under the experimental conditions.
Caption: Troubleshooting workflow for acetamidine instability in assays.
Comparison of Stabilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Control | Minimize acid/base catalysis by buffering to the pH of maximum stability (typically 4-7).[5][8] | Simple, cost-effective, widely applicable. | May not be compatible with biological assay conditions. |
| Temperature Control | Reduce reaction kinetics by storing at low temperatures (refrigerated/frozen).[9][16] | Very effective for slowing degradation. | Does not prevent hydrolysis, only slows it; requires cold chain. |
| Use of Co-solvents | Reduce the concentration of water, the reacting nucleophile.[10] | Excellent for stock solution stability (e.g., DMSO). | Solvent may be incompatible with downstream applications. |
| Lyophilization | Remove water entirely from the formulation.[10] | Provides excellent long-term stability for solid products. | Requires specialized equipment; product must be reconstituted. |
| Prodrug Approach | Chemically mask the amidine group, which is regenerated in vivo.[7][12][14] | Can solve stability and bioavailability issues simultaneously.[13] | Requires significant medicinal chemistry effort; bioactivation rates can vary. |
Key Experimental Protocols
To proactively manage stability, every researcher should characterize their acetamidine derivatives. The following protocols provide a framework for these essential studies.
Protocol 1: Determining the pH-Rate Profile
This experiment is fundamental to identifying the optimal pH for your compound's stability.
Objective: To determine the first-order degradation rate constant (k) at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 10). Ensure consistent ionic strength across all buffers.
-
Stock Solution: Prepare a concentrated stock solution of your acetamidine derivative in an anhydrous aprotic solvent (e.g., DMSO, acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Place the solutions in a constant temperature bath (e.g., 40°C or 50°C to accelerate degradation).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution. Immediately quench the reaction by diluting the sample in a strong acid/mobile phase and/or freezing it.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC method.[16][17][18]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of the resulting line is the negative of the observed rate constant (-k). Plot log(k) versus pH to generate the final pH-rate profile.
Caption: Experimental workflow for a pH-rate profile stability study.
References
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- Organic Chemistry Portal. A Synthesis of Acetamidines.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Semantic Scholar.
- NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
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- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergency care drugs' chemical stability after eight weeks’ deployment in the prehospital setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Amidine Synthesis
Welcome to the technical support center dedicated to the synthesis of amidines. This guide is structured to provide researchers, scientists, and professionals in drug development with practical, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Amidines are critical functional groups in medicinal chemistry and materials science, yet their synthesis can be challenging. This center provides a logic-driven approach to navigate these challenges effectively.
Troubleshooting Guide: Common Issues in Amidine Synthesis
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My reaction is resulting in low to no yield of the desired amidine. What are the primary causes and how can I fix this?
Low or no product yield is the most common issue and can typically be traced back to a few critical factors related to reaction conditions and reagent stability.
Potential Cause 1: Presence of Water The intermediates in many amidine syntheses are highly susceptible to hydrolysis. In the Pinner reaction, for instance, the intermediate imidate salt (Pinner salt) will readily react with water to form an ester, which is often the major byproduct in a failed reaction.[1][2]
-
Causality: The electrophilic carbon of the protonated imidate is attacked by water, a competing nucleophile, leading to the formation of a stable ester byproduct instead of the desired amidine.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Dry Reagents: Use anhydrous reagents. For the Pinner reaction, this means using anhydrous alcohol and bubbling dry HCl gas through the solution.[2][3]
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
Potential Cause 2: Suboptimal Reaction Temperature Temperature control is critical for the stability of intermediates. Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[3]
-
Causality: Elevated temperatures can promote the elimination of an alkyl halide from the imidate salt to form a stable amide, another common side product.[3]
-
Solution:
Potential Cause 3: Inefficient Nitrile Activation or Poor Nucleophilicity The reaction relies on making the nitrile carbon sufficiently electrophilic for the amine to attack.
-
Causality:
-
Acid-Catalyzed (Pinner): Incomplete protonation of the nitrile due to insufficient acid leads to poor activation.[2]
-
Catalytic Methods: An inactive or poisoned catalyst will halt the reaction.
-
Amine Reactivity: Sterically hindered or electron-deficient (less nucleophilic) amines will react slowly or not at all.[5]
-
-
Solution:
-
Ensure Complete Activation: In the Pinner reaction, bubble HCl gas until the solution is saturated. For catalytic methods, ensure the correct catalyst loading and consider activators if required.[6][7]
-
Address Amine Reactivity: For poorly nucleophilic amines, consider using a stronger base to deprotonate the amine first, increasing its nucleophilicity. Alternatively, switch to a more robust synthetic method, such as those employing transition metal catalysts which have a broader substrate scope.[7][8]
-
Caption: A decision tree for troubleshooting low amidine yield.
Q2: My substrate is sterically hindered or electronically deactivated. Which synthetic method should I choose?
Substrate limitations are a major hurdle. The "best" method depends heavily on the specific properties of your nitrile and amine.
-
For Sterically Hindered Nitriles: The Pinner reaction is often intolerant of steric bulk near the nitrile group.[2] A better approach is often the conversion of the corresponding amide or thioamide. Activating an amide with an agent like trifluoromethanesulfonic anhydride (Tf₂O) and pyridine can overcome steric hindrance.[9]
-
For Electron-Poor Nitriles: These substrates are excellent candidates for the classic acid-catalyzed Pinner reaction, as the electron-withdrawing groups enhance the electrophilicity of the nitrile carbon upon protonation.[1]
-
For Electron-Rich Nitriles: These are often sluggish in the Pinner reaction. Base-catalyzed methods or transition-metal catalysis are generally more effective.[1] Catalytic systems using Ytterbium amides or Copper(I) salts have shown great success with a wide range of unactivated nitriles.[6][7]
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations & Common Issues |
| Pinner Reaction [2][10] | Nitrile, Alcohol, Amine | Anhydrous HCl gas, Low temp. | Cost-effective, good for unsubstituted amidines. | Requires strict anhydrous conditions, sensitive to steric hindrance, uses hazardous HCl gas. |
| From Thioamides [5][11] | Thioamide, Amine | Ag(I) or Hg(II) salts (e.g., AgOAc, HgCl₂) | Milder conditions, good for complex molecules. | Stoichiometric heavy metal activators, potential for epimerization. |
| From Amides [9][12] | Amide, Amine | Activating agent (e.g., Tf₂O, PCl₅) + Base | Good for substituted amidines, tolerates steric hindrance. | Activating agents can be harsh and require careful handling. |
| Catalytic Addition [6][7] | Nitrile, Amine | Transition metal catalyst (e.g., CuCl, Yb(OTf)₃) | High atom economy, broad substrate scope, milder conditions. | Catalyst cost, sensitivity to air/moisture for some catalysts. |
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a complex, N,N'-disubstituted amidine? Direct synthesis from a nitrile is often difficult. The most reliable methods involve:
-
Activation of a Secondary Amide: Reacting a secondary amide with an activating agent like Tf₂O or PCl₅ generates a reactive intermediate that can be trapped with a primary or secondary amine.[9][12]
-
Palladium-Catalyzed N-Arylation: If you have a pre-formed N-substituted amidine, you can introduce a second, different substituent on the other nitrogen using Pd-catalyzed cross-coupling with aryl halides or triflates.[13]
Q2: Are there any "green" or milder alternatives to the Pinner reaction? Absolutely. The field is moving towards more sustainable methods.
-
Copper-Catalyzed Oxidative Coupling: These reactions use a catalytic amount of a copper salt, often with oxygen from the air as the terminal oxidant, to couple nitriles and amines. This avoids stoichiometric and hazardous reagents.[6][14]
-
Multicomponent Reactions (MCRs): Reactions that combine three or more starting materials in a single pot, such as iodine-catalyzed reactions of isocyanides, aldehydes, and amines, are highly atom-economical and can generate complex amidines in one step.[15]
Q3: How do I purify my amidine? It seems to be very polar/basic. Amidines are strong bases (pKa often 5-12) and are typically protonated at physiological pH.[16] This property can be exploited for purification.
-
Acid/Base Extraction: Convert the amidine to its hydrochloride salt by washing the organic layer with dilute aqueous HCl. This will move the product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract the free-base amidine back into an organic solvent.
-
Chromatography: If chromatography is necessary, use a deactivated silica gel or alumina to prevent streaking. A common mobile phase is Dichloromethane/Methanol with a small amount of a basic modifier like triethylamine (~1%) to suppress tailing.
Caption: A flowchart to guide the selection of a synthetic route.
Experimental Protocol: Synthesis of Benzamidine Hydrochloride via the Pinner Reaction
This protocol describes a classic, reliable method for synthesizing an unsubstituted aryl amidine. It highlights the critical parameters of temperature and moisture control.
Materials:
-
Benzonitrile (reagent grade, distilled)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas, from a cylinder)
-
Ammonia (gas, from a cylinder or generated from NH₄Cl/NaOH)
-
Anhydrous Diethyl Ether
-
Three-neck round-bottom flask, gas inlet tube, drying tube (CaCl₂), magnetic stirrer, ice-salt bath.
Procedure:
Part A: Formation of the Pinner Salt (Ethyl Benzimidate Hydrochloride)
-
Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.
-
Reagents: Add benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (6.0 mL, 0.1 mol) to the flask.
-
Reaction: Cool the stirred mixture to 0 °C using an ice-salt bath. Slowly bubble dry HCl gas through the solution. The mixture will warm up; maintain the temperature at or below 5 °C. A white precipitate of the Pinner salt will begin to form. Continue bubbling HCl for 1-2 hours until the solution is saturated and the salt formation is complete.
-
Isolation: Seal the flask and store it in a refrigerator or freezer overnight (~12 hours) to ensure complete precipitation. Collect the white crystalline Pinner salt by filtration in a glove box or under a stream of nitrogen to prevent moisture exposure. Wash the crystals with a small amount of cold, anhydrous diethyl ether.
Part B: Aminolysis to form Benzamidine Hydrochloride
-
Setup: Suspend the collected Pinner salt (0.1 mol) in 100 mL of anhydrous ethanol in a flask cooled in an ice bath.
-
Reaction: Bubble anhydrous ammonia gas through the stirred suspension. The reaction is exothermic. The solid Pinner salt will gradually dissolve and be replaced by a precipitate of ammonium chloride. Continue the addition of ammonia for about 30 minutes.
-
Completion: After the ammonia addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Remove the precipitated ammonium chloride by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The crude benzamidine hydrochloride can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product.
Safety Precautions: Hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be performed in a well-ventilated fume hood. Anhydrous conditions are critical for success.
References
-
Boger, D. L., et al. (2012). Silver(I)-Promoted Conversion of Thioamides to Amidines. Journal of the American Chemical Society. Available at: [Link][11][17]
-
Lee, H. K., et al. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society. Available at: [Link][5]
-
McGowan, M. A., et al. (2012). A General Method for the Palladium-Catalyzed N-Arylation of Amidines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link][8][13]
-
Ghorai, P. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. Available at: [Link][6][14]
-
Wang, J., et al. (2008). A One-Step Synthesis of Monosubstituted N-Arylamidinates via Addition of Amines to Nitriles Catalyzed by Ytterbium Amides. Organic Letters. Available at: [Link][7]
-
Moss, R. A., et al. (2020). Amidine Synthesis from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ChemistryOpen. Available at: [Link][10]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link][1]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link][2]
-
Szabó, P., et al. (2016). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Molecules. Available at: [Link][18]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Available at: [Link][12][19]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
El-Faham, A., et al. (2008). Functionality of amidines and amidrazones. Arkivoc. Available at: [Link][16]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link][20]
-
Charette, A. B., & Grenon, M. (2001). Mild method for the synthesis of amidines by the electrophilic activation of amides. The Journal of Organic Chemistry. Available at: [Link][9]
-
Reddy, B. V. S., et al. (2014). A facile and efficient synthetic protocol for the synthesis of α-amino amidines. Beilstein Journal of Organic Chemistry. Available at: [Link][15]
-
VanVeller, B., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link][21]
-
Reddy, B. V. S., et al. (2015). Formation of unexpected a-amino amidine through three-component 'UGI condensation reaction'. ResearchGate. Available at: [Link][22]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link][23]
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- 5. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 2-Methylsulfanyl-Acetamidine.
Welcome to the technical support center for the purification of 2-Methylsulfanyl-Acetamidine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing on established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to ensure you can achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and handling of this compound.
Q1: What is the most common form of this compound after synthesis?
A1: this compound is most commonly synthesized and isolated as its hydrochloride (HCl) salt.[1][2] This is typically the result of the Pinner reaction, a standard method for preparing amidines from nitriles, which uses ethanolic HCl.[1][2][3] The hydrochloride salt is generally a white to off-white crystalline solid, which is more stable and easier to handle than the free base.[1][4] The free base can be generated by reacting the HCl salt with a strong base, but it may be less stable.[2]
Q2: What are the typical impurities I should expect in my crude this compound HCl?
A2: The impurity profile is highly dependent on the synthetic route, but for a typical Pinner synthesis followed by ammonolysis, you can expect:
-
Ammonium Chloride (NH₄Cl): This is the most common and significant impurity, formed as a byproduct during the conversion of the intermediate imido ether to the amidine with ammonia.[1][2]
-
Unreacted Starting Materials: Residual acetonitrile or related nitrile starting materials may be present if the initial reaction is incomplete.[1]
-
Intermediate Species: Unreacted acetimido ethyl ether hydrochloride (the Pinner intermediate) can persist if the ammonolysis step is not driven to completion.[1]
-
Hydrolysis Products: Amidines can be susceptible to hydrolysis, which would yield byproducts like acetic acid derivatives.[2]
-
Residual Solvents: Solvents used in the reaction and workup, such as ethanol, methanol, or dichloroethane, are common.[1][5][6]
Q3: How stable is this compound HCl?
A3: As a hydrochloride salt, the compound is relatively stable. However, it can be hygroscopic, meaning it readily absorbs moisture from the air.[1] It is crucial to store it in a tightly sealed container in a desiccator.[1] In the presence of water, particularly at elevated temperatures, it can hydrolyze to form ammonium chloride and acetic acid derivatives.[2] The free base is generally less stable than the salt form.
Q4: What analytical techniques are best for assessing the purity of my sample?
A4: A combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure of your desired product and identifying organic impurities. You can often see characteristic signals from residual solvents or unreacted starting materials.[7][8]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and assess the number of components in your crude material. Since amidines are basic, they may streak on standard silica gel. Using a mobile phase containing a small amount of base (e.g., 1% triethylamine) can improve resolution.
-
Melting Point: A sharp melting point range close to the literature value (approx. 164-166 °C for acetamidine HCl) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice, often used in industrial settings to achieve precise purity values.[5]
Part 2: Troubleshooting Purification Challenges
This guide provides specific, actionable advice for problems you may encounter during the purification process.
Scenario 1: My crude product contains a large amount of ammonium chloride.
Q: After synthesis, my NMR spectrum is clean, but my yield is over 100%, and the material has poor solubility in many organic solvents. How do I remove the inorganic salt?
A: This is a classic problem caused by co-precipitation of ammonium chloride (NH₄Cl). The key is to exploit the differential solubility of your product and the inorganic salt in cold alcohol.
-
Causality: During the ammonolysis step of the Pinner reaction, a large amount of NH₄Cl is formed as a byproduct.[1][2] While this compound HCl is soluble in ethanol, NH₄Cl is only sparingly soluble, especially in cold ethanol. However, during solvent evaporation, both can crystallize out.
-
Recommended Protocol: Cold Alcohol Wash/Trituration
-
Transfer your crude solid mixture to a flask or beaker.
-
Add a minimum amount of cold (0-5 °C) absolute ethanol—just enough to form a thick slurry.
-
Stir the slurry vigorously for 15-20 minutes. This will dissolve the majority of the acetamidine salt while leaving the NH₄Cl as a solid.
-
Quickly filter the mixture by suction filtration using a Büchner funnel.
-
Wash the collected solid (your product) on the filter with another small portion of ice-cold absolute ethanol.[1][5]
-
Dry the purified product under vacuum. The NH₄Cl will be largely removed in the filtrate.
-
Scenario 2: My final product is a sticky oil or gum instead of a crystalline solid.
Q: I've removed the solvent, but the product won't solidify. How can I induce crystallization?
A: An oily product is typically due to the presence of impurities (especially residual solvents) that inhibit the formation of a crystal lattice, or it may indicate you have inadvertently isolated the free base.
-
Causality: Even small amounts of solvent can act as a plasticizer. Furthermore, if the reaction mixture was inadvertently basified during workup, you may have formed the free base of this compound, which is more likely to be an oil or low-melting solid than its crystalline HCl salt.
-
Recommended Protocol: Solvent Trituration & Re-acidification
-
Confirm the Salt Form: First, test the pH of a small sample dissolved in water. If it is not acidic, the material may be the free base. If so, dissolve the oil in a minimal amount of ethanol and add a stoichiometric equivalent of ethanolic HCl, then proceed to step 2.
-
Trituration: Add a non-polar solvent in which your product is insoluble. Diethyl ether or ethyl acetate are excellent choices.[2]
-
Using a spatula or glass rod, vigorously scratch and stir the oily product in the presence of the non-polar solvent. This mechanical action breaks up the oil and provides nucleation sites for crystallization.
-
Often, the oil will transform into a fine white powder.
-
Filter the solid, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
Scenario 3: Recrystallization leads to very low yield.
Q: I tried to recrystallize my product from ethanol, but most of it stayed in the mother liquor. How can I improve my recovery?
A: This indicates that your product is too soluble in the chosen solvent even at room temperature.[9] The solution is to use a two-solvent recrystallization system.
-
Causality: For effective single-solvent recrystallization, a compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. This compound HCl is quite soluble in alcohols like ethanol and methanol, making it difficult to recover completely upon cooling.[1][2]
-
Recommended Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "Solvent 1" in which your product is soluble (e.g., ethanol or methanol). Choose an "Anti-Solvent 2" in which your product is insoluble but is miscible with Solvent 1 (e.g., diethyl ether, ethyl acetate, or dichloromethane).[10][11]
-
Dissolve your crude product in the minimum amount of hot Solvent 1 (ethanol) to achieve full dissolution.
-
While the solution is still warm, add Anti-Solvent 2 (diethyl ether) dropwise until you see persistent cloudiness (turbidity).[10]
-
If necessary, gently warm the solution to redissolve the precipitate, then add one or two more drops of Solvent 1 to ensure it is just at the saturation point.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.[11]
-
Part 3: Data Tables & Workflows
Table 1: Recrystallization Solvent Systems
| Solvent System | Type | Boiling Point (°C) | Polarity | Comments |
| Ethanol / Diethyl Ether | Two-Solvent | ~35-78 | High / Low | Excellent choice. Dissolve in hot ethanol, add ether as the anti-solvent.[10][11] |
| Methanol / Dichloromethane | Two-Solvent | ~40-65 | High / Medium | Good for highly polar compounds. Use caution with chlorinated solvents. |
| Ethanol / Ethyl Acetate | Two-Solvent | ~77-78 | High / Medium | A safer alternative to ether or chlorinated solvents. |
| Ethanol / Water | Two-Solvent | ~78-100 | High / High | May be effective if the salt is less soluble in high-polarity aqueous mixtures.[3] |
| Isopropanol | Single-Solvent | 82 | High | May offer a better solubility profile (less soluble when cold) than ethanol or methanol.[9] |
Diagram 1: General Purification Workflow for Crude this compound HCl
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Addressing stability issues of 2-Methylsulfanyl-Acetamidine and its salts.
Welcome to the dedicated technical support resource for 2-Methylsulfanyl-Acetamidine and its salts (e.g., hemisulfate), commonly known as S-Methylisothiourea (SMIT). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, ensuring the integrity and reproducibility of your experiments. Here, we synthesize fundamental chemical principles with practical, field-proven solutions to common issues.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common initial questions regarding the storage and handling of this compound.
Question 1: What are the optimal storage conditions for solid this compound hemisulfate salt?
Answer: For long-term stability, the solid hemisulfate salt of this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[1][2][3] While some suppliers suggest room temperature storage, storing at 2-8°C is a prudent measure to minimize any potential for slow degradation over extended periods. The compound is known to be hygroscopic (readily absorbs moisture from the air), which can compromise its stability.[3]
Question 2: I've prepared an aqueous stock solution. How should I store it and for how long is it stable?
Answer: Aqueous solutions of this compound are significantly less stable than the solid form. Once dissolved, the compound becomes susceptible to hydrolysis. For immediate use (within a few hours), solutions can be kept on ice. For longer-term storage, it is critical to prepare aliquots in a suitable buffer (see FAQ 3) and freeze them immediately. Store these aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4] Crucially, you must avoid repeated freeze-thaw cycles , as this can accelerate degradation and lead to a loss of the compound's activity.[4]
Question 3: What is the optimal pH for my stock solution? Is the compound stable in common buffers like PBS?
Answer: The stability of this compound in solution is highly pH-dependent. The isothiourea moiety is susceptible to hydrolysis, a reaction that is typically accelerated under both strongly acidic and, particularly, alkaline conditions. While specific kinetic data for this compound is not readily available in the literature, studies on structurally related compounds show that neutral to slightly acidic conditions (pH 5-7) are generally favored for stability in aqueous solutions.
Phosphate-buffered saline (PBS) at pH 7.4 is commonly used for biological assays. While this compound is soluble in PBS[5], its stability at this pH may be limited, especially at room temperature. For stock solutions intended for storage, using a slightly more acidic buffer, such as a citrate buffer at pH 6, may offer enhanced stability. It is always recommended to perform a stability study under your specific experimental conditions if the solution is to be stored for an extended period before use.
Question 4: Can I dissolve this compound in organic solvents like DMSO?
Answer: Yes, this compound can be dissolved in dimethyl sulfoxide (DMSO). However, it is important to use anhydrous DMSO, as the presence of water can facilitate hydrolysis, even in an organic solvent. DMSO stock solutions should also be stored in small aliquots at -20°C or -80°C to maintain stability. Be aware that introducing DMSO stocks into aqueous assay buffers can sometimes lead to compound precipitation if the final DMSO concentration is too high or if the compound's solubility limit is exceeded.[6][7]
Part 2: Troubleshooting Experimental Issues
This section provides a deeper dive into specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Scenario 1: "My biological assay is giving inconsistent results or showing a loss of compound activity over time."
Question: I prepared a fresh solution of this compound in my assay buffer (pH 7.4) and used it throughout the day. My initial experiments worked well, but the results from later in the day show a significant drop in the expected biological effect. What could be happening?
Answer: This is a classic presentation of compound instability in an aqueous solution. The likely culprit is the hydrolysis of the this compound in your pH 7.4 assay buffer at room temperature.
Root Cause Analysis:
-
Hydrolysis: The central chemical bond in the isothiourea group is susceptible to cleavage by water (hydrolysis). This process is often catalyzed by hydroxide ions (OH-), making the compound less stable at neutral to alkaline pH. Over several hours at room temperature, a significant portion of your active compound may have degraded into inactive byproducts.
-
Oxidation: Depending on the components of your assay media, oxidative degradation could also be a contributing factor. Thiourea derivatives can be susceptible to oxidation, which would also lead to a loss of the parent compound.[8]
Solutions and Best Practices:
-
Prepare Fresh Solutions: For maximum consistency, prepare a fresh solution of this compound immediately before each experiment or, at a minimum, at the beginning of each day.
-
Keep Solutions on Ice: If you must use a solution over several hours, keep it on ice (0-4°C) at all times to significantly slow down the rate of degradation.
-
Use Frozen Aliquots: The best practice is to prepare a concentrated stock solution in a stability-optimized buffer (e.g., pH 6) or anhydrous DMSO, create single-use aliquots, and store them at -80°C. Thaw a single aliquot immediately before your experiment and dilute it into your assay buffer right before adding it to your assay.
-
Perform a Time-Course Stability Check: To confirm this is the issue, you can run a simple experiment. Prepare your solution and measure its activity at time zero, then again after 2, 4, and 6 hours of incubation at room temperature. A time-dependent loss of activity will confirm the stability problem.
Workflow for Ensuring Compound Activity:
Caption: Recommended workflow for handling this compound solutions.
Scenario 2: "I'm trying to develop an analytical method to quantify this compound, but I'm seeing multiple peaks in my chromatogram, even with a pure standard."
Question: I dissolved a new bottle of this compound hemisulfate in the mobile phase for my HPLC analysis, and my chromatogram shows the main peak along with several smaller, unexpected peaks. Is my standard impure, or is something else going on?
Answer: While impurities in the solid standard are possible, it is more likely that you are observing on-instrument or in-solution degradation of your compound.
Root Cause Analysis:
-
Mobile Phase Instability: If your mobile phase has a pH that promotes hydrolysis (e.g., a high pH), the compound can degrade while sitting in the autosampler or even during the chromatographic run itself.
-
Thermal Degradation: The solid compound is known to decompose at high temperatures (around 240-241°C).[1][9] While less common in standard HPLC analysis, if your method involves elevated column temperatures, some thermal degradation could occur. A more relevant concern is the potential for degradation if the compound was improperly stored or shipped at high temperatures.
-
Oxidative Degradation: If your mobile phase is not properly degassed or contains oxidizing agents, this could lead to the formation of degradation products.
Solutions and Method Development Protocol:
-
Control Mobile Phase pH: Develop your HPLC method using a mobile phase with a slightly acidic pH (e.g., buffered to pH 3-5 with formic acid or phosphate buffer) to minimize hydrolysis.
-
Temperature Control: Maintain your samples in a cooled autosampler (4-10°C) to prevent degradation while they are waiting for injection.
-
Freshly Prepare Samples: Prepare your analytical samples immediately before placing them in the autosampler for analysis.
-
Stress Testing: To identify which peaks are degradation products, perform a forced degradation study. Intentionally expose your compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting solutions. This will help you identify the retention times of the degradation products and prove that your method is "stability-indicating."
Proposed Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Part 3: Protocols and Methodologies
Protocol 1: Preparation and Storage of Stable Stock Solutions
This protocol outlines the best practices for preparing stock solutions of this compound hemisulfate to maximize stability and ensure experimental reproducibility.
Materials:
-
This compound hemisulfate salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.02% water) OR HPLC-grade water and Citric Acid
-
Sterile, low-binding microcentrifuge tubes or cryovials
Procedure:
-
Solvent Selection:
-
Option A (DMSO Stock): Use anhydrous DMSO. This is often preferred for achieving high concentrations and for cell-based assays.
-
Option B (Aqueous Buffer Stock): Prepare a 50 mM citrate buffer by dissolving citric acid in HPLC-grade water and adjusting the pH to 6.0 with sodium hydroxide.
-
-
Preparation of Concentrated Stock (e.g., 100 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh out the required amount of the solid compound.
-
Add the chosen solvent (anhydrous DMSO or pH 6 citrate buffer) to achieve the desired final concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30°C) may be used if necessary, but avoid excessive heat.
-
-
Aliquoting:
-
Immediately dispense the concentrated stock solution into single-use aliquots in sterile, low-binding tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and to prevent the need to thaw and re-freeze the main stock.
-
-
Storage:
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Immediately place the aliquots in a -80°C freezer for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol provides a starting point for developing a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress hydrolysis and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is a good starting point to elute the parent compound and any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times without being excessively high to cause thermal degradation. |
| Autosampler Temp. | 4°C | Critical for preventing degradation of samples waiting for injection. |
| Detection | UV at 210 nm or 220 nm | The amidine and isothiourea moieties should have UV absorbance in the low wavelength range. Wavelength should be optimized. |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on concentration and sensitivity. |
Method Validation (Forced Degradation Study):
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following:
-
0.1 M HCl (Acidic Hydrolysis)
-
Water (Neutral Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (Oxidative Degradation)
-
-
Incubate: Keep a portion of each solution at room temperature and another at 60°C for 24 hours. Keep a control sample at -20°C.
-
Analyze: Neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze them using the HPLC method above.
-
Evaluate: A successful stability-indicating method will show a decrease in the area of the main this compound peak in the stressed samples and the appearance of new peaks (degradation products) that are well-resolved from the main peak. This confirms the method can accurately measure the compound's purity in the presence of its degradants.
References
Sources
- 1. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 2. Enantioselective isothiourea-catalysed α-fluorination of C1-ammonium enolates generated from arylesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bmuv.de [bmuv.de]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 867-44-7・S-Methylisothiourea Sulfate・130-02692[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Purification of 2-Methylsulfanyl-Acetamidine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-Methylsulfanyl-Acetamidine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established protocols and extensive laboratory experience to ensure you achieve the desired purity and yield for your downstream applications.
Understanding the Challenge: Common Impurities
The synthesis of this compound can result in a variety of impurities that need to be removed to ensure the quality of the final product. Understanding the potential impurities is the first step in designing an effective purification strategy.
What are the most common types of impurities I might encounter in my this compound reaction mixture?
Common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include unreacted nitriles and amines.
-
Side-Reaction Products: The synthesis of amidines can sometimes lead to the formation of by-products. For instance, in syntheses involving the addition of amines to nitriles, side reactions can occur, especially at elevated temperatures.[1][2]
-
Reagents and Catalysts: Residual catalysts (e.g., copper salts), bases (e.g., cesium carbonate), and other reagents used in the reaction may be present in the crude product.[1]
-
Solvents: Residual solvents from the reaction or initial work-up steps are common impurities.
-
Degradation Products: this compound may be susceptible to degradation under certain conditions, leading to the formation of impurities.
How can I identify the impurities in my reaction mixture?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick and effective method for initial assessment of the reaction progress and the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve and quantify individual impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities.[2]
Purification Strategies: A Troubleshooting Guide
Once you have an idea of the impurities present, you can select the most appropriate purification method. Below are common techniques with troubleshooting tips.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5]
My this compound won't crystallize. What should I do?
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Cooling: Slowly cool the solution. If room temperature is not sufficient, try placing it in an ice bath or a refrigerator. Rapid cooling can sometimes lead to the formation of small, impure crystals, so a gradual temperature decrease is often preferred.
-
-
Solvent System:
-
Single Solvent: You may have too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.
-
Two-Solvent System: If a single solvent is not working, a two-solvent system can be effective.[6][7] Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "bad" solvent in which it is poorly soluble until the solution becomes cloudy. Gently heat to redissolve and then allow it to cool slowly.[6][7]
-
My recrystallized product is still impure. How can I improve the purity?
-
Washing: Ensure you are washing the collected crystals with a small amount of cold recrystallization solvent to remove any surface impurities.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
-
Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb these impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]
I'm not getting good separation of my product from an impurity on the column. What can I change?
-
Solvent System (Mobile Phase): The polarity of your eluent is crucial.
-
If your product and the impurity are eluting too close together, try using a solvent system with a lower overall polarity. This will increase the retention time of both compounds on the column, potentially leading to better separation.
-
Conversely, if the compounds are sticking to the column, a more polar eluent is needed.
-
A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for complex mixtures.[8]
-
-
Stationary Phase:
-
Column Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase.
My product seems to be degrading on the silica gel column. What can I do?
-
Deactivate the Silica: Amidines can be basic and may interact strongly with the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to speed up the elution process.
Liquid-Liquid Extraction
Extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases.[9]
I'm trying to remove an acidic or basic impurity by extraction, but it's not working well.
-
pH Adjustment: The key to successful acid-base extraction is to control the pH of the aqueous phase.
-
To remove an acidic impurity, wash the organic solution containing your product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). This will deprotonate the acidic impurity, making it water-soluble.
-
To remove a basic impurity, wash the organic solution with an aqueous acidic solution (e.g., dilute hydrochloric acid). This will protonate the basic impurity, rendering it soluble in the aqueous phase.
-
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than one large extraction. This is a more efficient way to remove the impurity.
An emulsion is forming during extraction. How can I break it?
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help.
Distillation
Distillation is a suitable method for purifying liquids with different boiling points.[10]
When is distillation a good choice for purifying this compound?
-
Distillation is most effective if this compound is a liquid at or near room temperature and the impurities have significantly different boiling points.
-
If the compound is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point and prevent degradation.
My product is co-distilling with an impurity.
-
Fractional Distillation: If the boiling points of your product and the impurity are close, a simple distillation may not be sufficient. Use a fractionating column to increase the efficiency of the separation.
-
Check for Azeotropes: Some mixtures form azeotropes, which are mixtures that boil at a constant temperature and have a constant composition. If an azeotrope is forming, distillation alone will not be able to separate the components. You may need to use a different purification technique or a different distillation method, such as azeotropic distillation.
Workflow and Decision Making
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision tree for selecting the appropriate purification method.
Summary of Purification Techniques
| Purification Method | Best For | Key Considerations |
| Recrystallization | Purifying solid compounds. | Solvent selection is critical; may require multiple cycles for high purity.[11][12] |
| Column Chromatography | Separating complex mixtures of solids or liquids. | Choice of stationary and mobile phases is crucial for good separation.[1][13] |
| Liquid-Liquid Extraction | Removing acidic, basic, or water-soluble impurities. | pH control is essential for effective separation of acidic/basic compounds. |
| Distillation | Purifying liquids with different boiling points. | Not suitable for heat-sensitive compounds unless under vacuum. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the flask or seeding. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a suitable solvent) and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC or another suitable method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Sharma, A., & Kumar, V. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]
-
Kabylda, A., et al. (2020). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. Available at: [Link]
- Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
St-Onge, M., & Charette, A. B. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Saeed, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
CEM Corporation. (n.d.). Purification & Isolation. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
- Google Patents. (2013). EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt.
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Available at: [Link]
-
Gauthier, C., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids. Available at: [Link]
-
ResearchGate. (2003). Synthesis of 2-Methylsulfanyl-1H-imidazoles as Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Available at: [Link]
-
PubMed. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available at: [Link]
-
ResearchGate. (2015). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. (2020). Substances yield after recrystallization from different solvents. Available at: [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
LinkedIn. (2023). Korea FDA just published a compilation of analytical methods document!. Available at: [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]
-
PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Available at: [Link]
-
ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available at: [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Available at: [Link]
-
PubMed. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Available at: [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mt.com [mt.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. biotage.com [biotage.com]
- 9. EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt - Google Patents [patents.google.com]
- 10. Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Pinner Reaction Technical Support Center: Your Guide to Amidine Synthesis
Welcome to the technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic and powerful reaction for the synthesis of amidines. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-tested advice. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high yields of your target amidine.
Section 1: Understanding the Fundamentals - FAQs
This section addresses foundational questions about the Pinner reaction, providing the essential knowledge needed for successful experimentation.
Q1: What is the Pinner reaction and why is it used for amidine synthesis?
The Pinner reaction is a two-step process for converting nitriles into amidines.[1] In the first step, a nitrile reacts with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate hydrochloride, commonly known as a Pinner salt.[2][3] In the second step, this Pinner salt is treated with ammonia or an amine to yield the desired amidine hydrochloride.[1]
This reaction is a cornerstone in organic synthesis due to its reliability and the versatility of the Pinner salt intermediate, which can also be converted to esters or orthoesters.[1][3]
Q2: What is the mechanism of the Pinner reaction?
The reaction proceeds through two main stages:
-
Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrile's nitrogen atom by the strong acid catalyst (e.g., HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer results in the formation of the Pinner salt.[2][4]
-
Formation of the Amidine (Aminolysis): The Pinner salt is then subjected to nucleophilic attack by ammonia or an amine. This leads to the displacement of the alkoxy group (-OR) from the imidate to form the more stable amidine.
Pinner Reaction Mechanism
Caption: Overall workflow of the Pinner reaction for amidine synthesis.
Section 2: Troubleshooting Common Problems
This section provides solutions to specific issues that may arise during the Pinner reaction.
Q3: My reaction has a low yield or failed completely. What are the likely causes?
Low yields in the Pinner reaction can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.
Troubleshooting Low Yields in the Pinner Reaction
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Water | Explanation: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form an ester, a common and often significant byproduct.[2][3] Troubleshooting: Ensure all glassware is rigorously dried (oven or flame-dried).Use anhydrous solvents and reagents.If using gaseous HCl, ensure it is dry. |
| Sub-optimal Temperature | Explanation: The Pinner salt is thermodynamically unstable and can decompose at higher temperatures, often leading to the formation of an amide and an alkyl chloride.[3][5] Troubleshooting: Maintain low temperatures (typically 0 °C or below) during the introduction of HCl and the formation of the Pinner salt.[1]Monitor the reaction temperature closely, especially during exothermic steps. |
| Incomplete Reaction | Explanation: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR of an aliquot).Ensure efficient stirring, especially if the Pinner salt precipitates. |
| Substrate Reactivity | Explanation: The electronic nature and steric bulk of the nitrile and alcohol can significantly impact reactivity. Electron-rich nitriles are less electrophilic and may react slower, while sterically hindered nitriles or alcohols can also impede the reaction.[1] Troubleshooting: For electron-rich nitriles, consider using a stronger Lewis acid catalyst or a more reactive alcohol.For sterically hindered substrates, prolonged reaction times or slightly elevated (but still controlled) temperatures may be necessary. |
Q4: I am not seeing any precipitate of the Pinner salt. What should I do?
While the Pinner salt often precipitates from the reaction mixture, this is not always the case. Its solubility depends on the specific substrate and solvent used.
-
Confirmation of Formation: If no precipitate is observed, it is crucial to confirm the formation of the Pinner salt before proceeding to the aminolysis step. This can be done by taking a small aliquot of the reaction mixture, carefully removing the solvent under reduced pressure, and analyzing the residue by ¹H NMR.
-
Inducing Precipitation: If you need to isolate the Pinner salt and it remains in solution, you can try adding a non-polar solvent in which the salt is insoluble (e.g., diethyl ether) to induce precipitation.
Q5: My final product is contaminated with a significant amount of ester. How can I avoid this?
Ester formation is a classic side reaction in the Pinner synthesis, arising from the hydrolysis of the Pinner salt.[2][3]
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture (e.g., under an inert atmosphere of nitrogen or argon).
-
Work-up Procedure: During the work-up, minimize contact with aqueous solutions until the amidine has been formed and, ideally, isolated as its hydrochloride salt.
Q6: I am having difficulty with the aminolysis step. What are some common issues?
The conversion of the Pinner salt to the amidine can sometimes be problematic.
-
Incomplete Conversion: If the reaction is incomplete, consider increasing the reaction time or the amount of ammonia or amine used. Gentle heating may be applied, but this should be done cautiously to avoid decomposition.
-
Side Reactions: Besides the desired amidine, other byproducts can form. For instance, if excess alcohol is present from the first step, it can compete with the amine, leading to the formation of orthoesters.[1][3] To mitigate this, it is good practice to isolate the Pinner salt before the aminolysis step, or to use a minimal amount of alcohol in the initial reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Pinner reaction.
Section 3: Practical Guidance and Protocols
This section provides actionable advice on experimental setup, work-up, and characterization.
Q7: What are some practical alternatives to using gaseous HCl?
Handling gaseous HCl can be hazardous and inconvenient. Several alternatives have been developed:
-
HCl in an Organic Solvent: Commercially available solutions of HCl in solvents like dioxane or cyclopentyl methyl ether (CPME) can be used.
-
In situ Generation of HCl: Trimethylsilyl chloride (TMSCl) can react with the alcohol in the reaction mixture to generate HCl in situ. This method offers a milder and more controlled delivery of the acid catalyst.
Q8: How should I work up and purify my amidine?
The work-up procedure is critical for obtaining a pure product.
-
Quenching and Basification: After the aminolysis is complete, the reaction mixture is typically cooled and then carefully basified (e.g., with a solution of sodium or potassium hydroxide) to a pH > 8. This neutralizes the excess acid and liberates the free amidine.
-
Extraction: The free amidine can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification:
-
Crystallization: Amidines are often crystalline solids. The hydrochloride salt can be reformed by treating the free base with a solution of HCl in an organic solvent, and then crystallized.
-
Chromatography: If the amidine is not crystalline or is impure, it can be purified by column chromatography on silica gel. It's important to note that the basicity of amidines can sometimes lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
-
Q9: What are the key spectroscopic features I should look for to confirm the formation of my Pinner salt and amidine?
Spectroscopic analysis is essential for confirming the identity and purity of your products.
Spectroscopic Data for Pinner Reaction Intermediates and Products
| Compound Type | ¹H NMR (Typical Chemical Shifts, ppm) | ¹³C NMR (Typical Chemical Shifts, ppm) | IR (Typical Frequencies, cm⁻¹) |
| Pinner Salt | N-H protons often appear as a broad singlet. Protons on the carbon adjacent to the oxygen of the alkoxy group will be deshielded. | The imino carbon (C=N) is characteristic and appears in the range of 160-180 ppm. | A strong C=N stretching vibration is observed between 1640-1690 cm⁻¹. A broad N-H stretch is also present around 3200-3400 cm⁻¹.[2] |
| Amidine | N-H protons are typically broad and their chemical shift can be concentration-dependent. | The amidine carbon (C(N)N) signal is a key indicator and typically appears in the range of 150-165 ppm. | A C=N stretch is present, but often weaker than in the Pinner salt. N-H stretching vibrations are also observed. |
| Ester (Byproduct) | Protons on the carbon adjacent to the ester oxygen are deshielded. | The carbonyl carbon (C=O) of the ester is highly deshielded, appearing around 170-185 ppm. | A strong C=O stretching vibration is a clear indicator, typically appearing around 1735-1750 cm⁻¹. |
| Orthoester (Byproduct) | The proton on the central carbon of the orthoester is a singlet and typically appears around 5.0-6.0 ppm. | The central carbon of the orthoester is found in the range of 110-120 ppm. | Characterized by strong C-O stretching bands. |
Section 4: Advanced Topics and Alternative Methods
Q10: Are there alternatives to the Pinner reaction for synthesizing amidines?
Yes, several other methods exist for amidine synthesis, each with its own advantages and disadvantages. These can be considered if the Pinner reaction is not suitable for your specific substrate.
-
From Amides: Amides can be converted to amidines by first activating the carbonyl oxygen (e.g., with triflic anhydride) followed by reaction with an amine.
-
From Thioamides: Thioamides are readily converted to amidines by reaction with amines, often with the assistance of a thiophile like mercury(II) chloride.
-
Metal-Catalyzed Syntheses: Modern methods involving copper or palladium catalysis can directly couple nitriles with amines, often under milder conditions than the classical Pinner reaction.
This technical support center provides a comprehensive starting point for troubleshooting and optimizing the Pinner reaction. For further in-depth information, please consult the references listed below.
References
-
Pinner reaction - Wikipedia. (URL: [Link])
-
A Lewis acid-promoted Pinner reaction - PMC. (URL: [Link])
-
Pinner Reaction - Organic Chemistry Portal. (URL: [Link])
-
Pinner Reaction | NROChemistry. (URL: [Link])
-
Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC. (URL: [Link])
Sources
Technical Support Center: The Critical Role of Moisture in 2-Methylsulfanyl-Acetamidine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant impact of moisture on the outcomes of reactions involving 2-methylsulfanyl-acetamidine and its derivatives. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues, ensuring the robustness and reproducibility of your experimental results.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is designed to help you troubleshoot specific problems you may encounter during your experiments. The question-and-answer format directly addresses common challenges and provides actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I've identified byproducts corresponding to the hydrolysis of my starting material. What is happening and how can I prevent it?
Answer:
This is a classic and frequently encountered issue when working with this compound, particularly its salt forms like the hydrochloride, which are known to be hygroscopic.[1] The amidine functional group is susceptible to hydrolysis, a reaction in which water acts as a nucleophile, leading to the cleavage of the C-N double bond.
Causality: The presence of even trace amounts of water in your reaction mixture can lead to the hydrolysis of this compound. The proposed mechanism involves the nucleophilic attack of water on the carbon of the amidine group, followed by proton transfer and subsequent breakdown of the tetrahedral intermediate. This results in the formation of S-methylisothiourea and acetic acid, consuming your starting material and reducing the yield of your desired product.
Proposed Hydrolysis Mechanism of this compound
Caption: Proposed hydrolysis pathway of this compound.
Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Standard procedures for drying solvents, such as distillation over sodium/benzophenone or passing them through activated alumina columns, are recommended. All other reagents should be purchased as anhydrous or dried using appropriate methods.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Preparation: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Use of Desiccants: Store hygroscopic starting materials, such as acetamidine hydrochloride, in a desiccator containing a suitable drying agent like phosphorus pentoxide or anhydrous calcium sulfate.[2]
Question 2: My reaction is sluggish and fails to go to completion, even with extended reaction times. Could moisture be the culprit?
Answer:
Yes, moisture can significantly impede the progress of your reaction. Beyond hydrolyzing your starting material, water can interfere in several other ways:
-
Catalyst Deactivation: If your reaction employs a water-sensitive catalyst (e.g., certain Lewis acids or organometallic complexes), moisture can react with and deactivate the catalyst, effectively halting the reaction.
-
Reagent Quenching: Many common reagents in organic synthesis, such as organolithiums, Grignard reagents, and hydrides, react violently with water. If these are part of your reaction scheme, any moisture will consume them, preventing them from participating in the desired transformation.
-
Solvent Effects: The polarity of the reaction medium can be altered by the presence of water, which can, in turn, affect reaction rates and equilibria.[3]
Solutions:
-
Verify Anhydrous Conditions: Before starting your reaction, you can test your solvent for the presence of water using a small amount of a water-sensitive indicator, such as sodium benzophenone ketyl, or by using analytical methods like Karl Fischer titration.[4][5]
-
Re-evaluate Reagent Purity: Ensure that all reagents are of the appropriate grade and have been stored correctly to prevent moisture absorption.
Experimental Protocols
Protocol 1: Drying of Acetonitrile using Calcium Hydride
-
Pre-drying: Add approximately 10 g of anhydrous calcium hydride per liter of reagent-grade acetonitrile in a suitable round-bottom flask.
-
Stirring: Stir the mixture at room temperature for at least 24 hours.
-
Distillation: Set up a distillation apparatus, ensuring all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Collection: Distill the acetonitrile under a nitrogen or argon atmosphere. Collect the fraction that boils at the correct temperature (approximately 81-82 °C).
-
Storage: Store the freshly distilled anhydrous acetonitrile over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.
Protocol 2: Setting up a Moisture-Sensitive Reaction
-
Glassware Preparation: Oven-dry a round-bottom flask, condenser, and any other necessary glassware at 120 °C for at least 4 hours.
-
Assembly: Assemble the glassware while still hot under a gentle stream of nitrogen or argon. Use a manifold or balloon to maintain a positive pressure of inert gas.
-
Cooling: Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add your anhydrous solvent via a cannula or a dry syringe. Add solid reagents under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction by taking aliquots using a dry syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
The sensitivity arises from the chemical nature of the amidine functional group. The carbon atom in the C=N double bond is electrophilic and susceptible to attack by nucleophiles, such as water. Additionally, the hydrochloride salt of acetamidine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]
Q2: What are some common byproducts I should look for if I suspect hydrolysis?
The primary hydrolysis products are S-methylisothiourea and acetic acid. Depending on the subsequent reaction conditions, these byproducts may react further. You can often detect these by mass spectrometry or NMR spectroscopy.
Q3: How can I quantify the amount of water in my solvent?
The gold standard for water quantification in organic solvents is Karl Fischer titration, which can accurately measure water content down to the parts-per-million (ppm) level.[5] For a more qualitative and rapid check, methods like the use of water-sensitive indicators can be employed. 19F-NMR-based methods have also been developed for sensitive water detection.[4][6]
Q4: Are there any alternative reaction conditions that are less sensitive to moisture?
While avoiding moisture is always the best practice, some modern synthetic methods are being developed to be more tolerant of air and moisture.[7] However, for reactions involving highly sensitive reagents or intermediates, rigorous exclusion of water is generally non-negotiable for achieving high yields and purity.
Data Presentation
Table 1: Common Drying Agents for Solvents Used in Amidine Chemistry
| Drying Agent | Suitable Solvents | Comments |
| Calcium Hydride (CaH₂) | Acetonitrile, Pyridine, THF | Reacts with water to produce hydrogen gas. Good for pre-drying. |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene | Forms an intense blue or purple ketyl radical when the solvent is dry. Not suitable for halogenated solvents. |
| Activated Molecular Sieves (3Å/4Å) | Most common solvents | Good for storing previously dried solvents. Can be regenerated by heating. |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic and neutral solvents | A very efficient but also very reactive drying agent. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). A Method for Detecting Water in Organic Solvents | Request PDF. ResearchGate. [Link]
-
MDPI. (n.d.). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. MDPI. [Link]
-
USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. USGS Publications Warehouse. [Link]
-
RSC Publishing. (n.d.). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts | Request PDF. ResearchGate. [Link]
-
Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Sciencemadness Wiki. [Link]
Sources
- 1. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Challenges and solutions for scaling up 2-Methylsulfanyl-Acetamidine production.
Welcome to the technical support center for the synthesis and scale-up of 2-Methylsulfanyl-Acetamidine. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from lab-scale synthesis to larger-scale production. Here, we address common challenges, provide detailed troubleshooting guides in a Q&A format, and offer robust protocols to ensure a successful and efficient scale-up.
Core Synthesis Pathway: The Pinner Reaction
The most common and reliable method for synthesizing acetamidines, including this compound, is the Pinner reaction.[1] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, known as a Pinner salt.[2][3] This salt is then reacted with ammonia or an amine to produce the final amidine.[2][4]
The reaction proceeds in two main stages:
-
Formation of the Imidate Salt (Pinner Salt): The nitrile (2-methylthioacetonitrile) is treated with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form the ethyl 2-(methylthio)acetimidate hydrochloride salt.[5]
-
Ammonolysis: The Pinner salt is then treated with ammonia to yield this compound hydrochloride.[4]
Reaction Mechanism Overview
Caption: Core workflow for the Pinner synthesis of this compound.
Troubleshooting Guide for Scale-Up (Q&A)
This section addresses specific issues that can arise when moving from a laboratory-scale synthesis to a pilot or production scale.
Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?
This is one of the most common challenges in process scale-up. The primary culprits are often related to mass and heat transfer limitations that are not apparent on a small scale.[6][7]
-
Causality:
-
Inefficient Mixing: In a large reactor, achieving homogenous mixing is more difficult.[6] If the reagents are not mixed efficiently, localized "hot spots" or areas of high concentration can lead to side reactions and impurity formation, thus lowering the yield of the desired product. The reaction half-life relative to mixing time is a critical parameter; if the reaction is faster than mixing, yield will suffer.[7]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[7] This makes it much harder to remove the heat generated from an exothermic reaction. The Pinner reaction can be exothermic, and if the temperature is not controlled precisely, the thermodynamically unstable imidate intermediate can decompose or rearrange into undesired amides.[1]
-
Extended Reaction/Workup Times: Operations that are quick in the lab, like filtration or solvent removal, can take much longer at scale.[8] Prolonged exposure of the product or intermediates to the reaction conditions can lead to decomposition.
-
-
Solutions:
-
Characterize Mixing: Perform a mixing study in the larger reactor. Ensure the impeller design and agitation speed are sufficient for the viscosity and volume of the reaction mixture.
-
Improve Heat Exchange: Use a reactor with a high-efficiency jacket and consider internal cooling coils if necessary. The rate of addition of reagents for the exothermic step should be controlled by the reactor's ability to dissipate heat, not just a fixed time.[6]
-
Time Stability Studies: In the lab, hold aliquots of the reaction mixture at the target temperature for extended periods to simulate longer processing times at scale. Analyze for product degradation or impurity formation.[6]
-
Q2: I'm observing a new, significant impurity in my crude product at the pilot scale that I didn't see in the lab. How do I identify and mitigate it?
The appearance of new impurities is often linked to the issues of mixing and temperature control mentioned above.
-
Causality:
-
Amide Formation: A common byproduct is the corresponding amide. This can happen if the imidate hydrochloride (Pinner salt) intermediate is exposed to even trace amounts of water before ammonolysis, or if the reaction temperature gets too high, causing rearrangement.[5]
-
Orthoester Formation: If an excess of alcohol is present and reaction conditions are not carefully controlled, the Pinner salt can react with another molecule of alcohol to form an orthoester.[4]
-
Unreacted Starting Material: Inefficient mixing can leave pockets of unreacted nitrile, which will carry through the process.
-
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all solvents, reagents, and the reactor itself are scrupulously dry. The use of dry hydrogen chloride gas is critical.[4]
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the Pinner salt to prevent its decomposition.[1]
-
Stoichiometry Control: Carefully control the stoichiometry of the alcohol. While it's often used as the solvent, excessive amounts can favor orthoester formation.
-
Analytical Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the formation of the Pinner salt and its conversion to the amidine. This will help pinpoint where the impurity is being generated.
-
Q3: The filtration of the final product (this compound HCl) is extremely slow at the larger scale. What can I do?
Filtration problems are common when scaling up crystallization processes. The crystal size and morphology can change dramatically with scale.[6]
-
Causality:
-
Fine Particles/Poor Crystal Habit: Rapid cooling or insufficient mixing during crystallization can lead to the formation of very fine, needle-like crystals that clog the filter medium.
-
Viscosity: The viscosity of the mother liquor can be higher than anticipated, slowing down the filtration rate.
-
-
Solutions:
-
Optimize Crystallization:
-
Control Cooling Rate: Implement a controlled, slower cooling profile. A gradual decrease in temperature often promotes the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of previously isolated, high-quality crystals (seed crystals) at the point of supersaturation to encourage controlled crystal growth.
-
Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to induce crystallization, which can sometimes provide better control over crystal morphology than cooling alone.
-
-
Select Appropriate Filtration Equipment: For large-scale operations, a simple Büchner funnel is inadequate. Evaluate equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.[6]
-
Measure Particle Size: Analyze the particle size distribution of your lab-scale material and compare it to the pilot-scale batch. This data will provide quantitative insight into the crystallization problem.
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound Hydrochloride
This protocol is adapted from standard Pinner reaction methodologies.[9]
Step 1: Preparation of Ethanolic HCl
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a drying tube and a gas scrubber (e.g., a beaker with NaOH solution).
-
Cool the flask containing 200 mL of absolute ethanol in an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the cold, stirred ethanol until the desired weight of HCl has been absorbed (typically to create a ~20% w/w solution). Caution: This is a highly exothermic process and must be done in a well-ventilated fume hood.
Step 2: Formation of the Pinner Salt
-
In a separate dry flask, dissolve 2-methylthioacetonitrile (1.0 eq) in the prepared cold ethanolic HCl solution.
-
Seal the flask and stir the mixture at 0-5 °C.
-
Monitor the reaction. The intermediate imidate hydrochloride salt will often precipitate as a white solid over several hours to a few days.[9]
Step 3: Ammonolysis and Isolation
-
Once the Pinner salt formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of ammonia in ethanol (or bubble anhydrous ammonia gas) with vigorous stirring until the mixture is basic (pH ≥ 9). Ammonium chloride will precipitate.
-
Allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Filter off the precipitated ammonium chloride by suction filtration.
-
Concentrate the filtrate under reduced pressure. The crude this compound hydrochloride will crystallize.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the pure product.
Protocol 2: Recommendations for Pilot-Scale Synthesis
Transitioning to a larger scale requires procedural changes to account for equipment differences.
-
Reagent Charging: Instead of bubbling HCl gas directly, consider using a pre-made solution of HCl in a suitable solvent (like isopropanol or dioxane), which can be charged to the reactor via a pump. This offers better control.
-
Temperature Management: Utilize the reactor's jacket for cooling. The addition of the nitrile to the acidic alcohol should be done slowly and in a controlled manner, ensuring the internal temperature does not exceed 5 °C.
-
Mixing: Use an overhead stirrer with an appropriate impeller (e.g., a pitched-blade turbine for good axial flow) to ensure the slurry of the Pinner salt and subsequent ammonium chloride is kept suspended.
-
Workup and Isolation: After ammonolysis, the ammonium chloride can be removed using a centrifuge or a filter press. The product is then crystallized from the mother liquor in a crystallizer vessel with controlled cooling.
Analytical & Quality Control
Consistent quality control is paramount for a reproducible process.
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the correct molecule has been synthesized. |
| Purity | HPLC (UV detection) | ≥ 98.5% | Quantifies the amount of the desired product and detects impurities. |
| Residual Solvents | GC-HS | Per ICH guidelines | Ensures that solvent levels are safe for the intended use. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | The hydrochloride salt can be hygroscopic; excess water can affect stability.[10] |
| Melting Point | DSC or Melting Point App. | e.g., 164–166 °C[9] | A sharp melting point is an indicator of high purity. |
Frequently Asked Questions (FAQs)
Q: Is the free base of this compound stable? A: Generally, free amidine bases are less stable than their corresponding salts. They can be hygroscopic, absorb CO₂ from the air to form carbonate salts, and may be prone to hydrolysis or decomposition at elevated temperatures.[10][11] For storage and most applications, the hydrochloride salt is preferred due to its enhanced stability.
Q: What are the primary safety concerns when running this process at scale? A: The main hazards are:
-
Anhydrous Hydrogen Chloride: Highly corrosive and toxic. Requires a closed system for handling and a robust scrubbing system to neutralize any excess gas.
-
Flammable Solvents: Ethanol and other organic solvents are flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge.
-
Exothermic Reactions: The potential for a thermal runaway, while low if controlled, must be assessed. A process safety review (e.g., a HAZOP study) is essential before scaling up.
Q: Can I use a different acid catalyst instead of HCl? A: While HCl is traditional for the Pinner reaction, other strong acids can be used. However, the choice of acid will affect the counter-ion of the final salt and may influence the reaction rate and impurity profile. Any change in the acid catalyst would require re-optimization of the reaction conditions.
Q: My final product is slightly colored. How can I remove the color? A: A slight coloration is often due to trace, highly conjugated impurities. A charcoal treatment of the solution before the final crystallization can be effective. Alternatively, a re-slurry of the isolated solid in a solvent in which the impurities are soluble but the product is not can also be an effective purification step.
Process Troubleshooting Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]
-
Su, W. et al. (2015). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. [Link]
-
Editage. Acetamidines are the starting materials of many compounds. [Link]
-
Kliegman, J. M. & McKee, R. K. (1971). A Synthesis of Acetamidines. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Acetamidine hydrochloride. [Link]
-
Beneš, M. et al. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. editage.com [editage.com]
Validation & Comparative
The Sulfonyl Advantage: A Comparative Guide to the Reactivity of 2-Methylsulfanyl-acetamidine vs. 2-Methylsulfonyl-acetamidine
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical synthons is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of target molecules. Within the landscape of bioisosteres and functional group chemistry, the subtle interchange between a sulfur atom in different oxidation states can induce a dramatic shift in chemical reactivity. This guide provides an in-depth, objective comparison of 2-methylsulfanyl-acetamidine and 2-methylsulfonyl-acetamidine, focusing on their relative reactivity in nucleophilic substitution reactions. By delving into the fundamental electronic differences and presenting supporting experimental data from analogous systems, we aim to equip researchers with the insights necessary to strategically leverage these compounds in their synthetic endeavors.
At a Glance: Key Differences and Reactivity Synopsis
The core distinction between this compound and 2-methylsulfonyl-acetamidine lies in the oxidation state of the sulfur atom. This seemingly minor structural change—from a thioether to a sulfone—has profound electronic consequences that dictate the reactivity of the entire molecule, particularly at the carbon atom positioned between the sulfur-containing moiety and the acetamidine group.
| Feature | This compound | 2-Methylsulfonyl-acetamidine |
| Sulfur Oxidation State | -2 (Thioether) | +6 (Sulfone) |
| Electronic Effect of Sulfur Group | Weakly electron-donating/withdrawing | Strongly electron-withdrawing |
| Leaving Group Ability of Sulfur Moiety | Poor to Moderate | Excellent |
| Reactivity in Nucleophilic Substitution | Low to negligible | High |
In essence, the potent electron-withdrawing nature of the methylsulfonyl group renders the adjacent carbon atom highly electrophilic and primes the entire methylsulfonate moiety as an excellent leaving group. Conversely, the methylsulfanyl group is a significantly poorer leaving group, resulting in substantially lower reactivity towards nucleophiles.
Mechanistic Underpinnings: The Electronic Influence of the Sulfur Moiety
The disparate reactivity of these two compounds is a direct consequence of the electronic properties of the methylsulfanyl (-SCH₃) and methylsulfonyl (-SO₂CH₃) groups.
The methylsulfonyl group is a powerful electron-withdrawing group due to the presence of two highly electronegative oxygen atoms double-bonded to the sulfur atom. This strong inductive effect polarizes the C-S bond, drawing electron density away from the adjacent carbon atom and making it highly susceptible to nucleophilic attack. Furthermore, the resulting methanesulfonate anion is an exceptionally stable leaving group, as the negative charge is delocalized through resonance across the two oxygen atoms. The stability of the leaving group is a crucial factor in the kinetics of nucleophilic substitution reactions; a more stable leaving group corresponds to a lower activation energy and a faster reaction rate. The pKa of the conjugate acid of the leaving group, methanesulfonic acid (CH₃SO₃H), is approximately -1.9, underscoring its remarkable stability.[1]
In stark contrast, the methylsulfanyl group has a much weaker influence on the electronic environment of the neighboring carbon. While sulfur is more electronegative than carbon, the effect is not as pronounced as in the sulfonyl analogue. Consequently, the carbon atom is significantly less electrophilic. Moreover, the methylthio group is a comparatively poor leaving group. The conjugate acid, protonated dimethyl sulfide (CH₃SH₂⁺), is a much stronger acid than methanesulfonic acid, indicating that the methylsulfide anion is a less stable, and therefore less willing, leaving group.
Caption: Electronic differences and resulting reactivity.
Experimental Evidence: A Tale of Two Reactivities
Case Study 1: Nucleophilic Aromatic Substitution on Pyrimidines
In the context of developing covalent inhibitors for biological targets, the reactivity of substituted pyrimidines towards nucleophiles like the thiol side chain of cysteine is of paramount importance. A comparative study on the arylation of glutathione (GSH) with 2-substituted pyrimidines revealed a stark difference in reactivity. Under the experimental conditions, 2-methylthio-pyrimidines were found to be either far less reactive or completely unreactive.[1] In stark contrast, the corresponding 2-methylsulfonyl-pyrimidines reacted readily with GSH, underscoring the superior leaving group ability of the methylsulfonyl group.[1]
Case Study 2: Nucleophilic Substitution on Furan Derivatives
A kinetic study on the reaction of 2-cyano-3-(5-substituted-2-furyl)acrylonitriles with piperidine in methanol provides a quantitative illustration of the enhanced reactivity of the methylsulfonyl group. The data clearly shows that the methylsulfonyl derivative is orders of magnitude more reactive than its methylthio counterpart.
| Leaving Group | Rate Constant (k) / L mol⁻¹ s⁻¹ | Relative Rate |
| -SMe | 1.3 x 10⁻⁵ | 1 |
| -SO₂Me | 1.1 x 10¹ | 8.5 x 10⁵ |
| Data extracted from a study on furan derivatives.[1] |
This staggering 850,000-fold increase in reaction rate highlights the profound impact of oxidizing the thioether to a sulfone on the susceptibility of the molecule to nucleophilic attack.
Synthetic Protocols: Preparation of 2-Methylsulfanyl- and 2-Methylsulfonyl-acetamidine
The synthesis of both target compounds typically proceeds through their corresponding nitrile precursors, followed by a Pinner reaction to construct the acetamidine functionality.
Step 1: Synthesis of Precursor Nitriles
The synthesis of 2-methylsulfonyl-acetonitrile begins with its methylsulfanyl analogue, which is then oxidized.
A. Synthesis of 2-Methylsulfanyl-acetonitrile:
A common method for the synthesis of 2-methylsulfanyl-acetonitrile involves the reaction of chloroacetonitrile with sodium thiomethoxide.
-
Materials: Chloroacetonitrile, Sodium thiomethoxide, Anhydrous methanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetonitrile dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylsulfanyl-acetonitrile.
-
Purify the crude product by vacuum distillation.
-
B. Synthesis of 2-Methylsulfonyl-acetonitrile:
The oxidation of 2-methylsulfanyl-acetonitrile to 2-methylsulfonyl-acetonitrile can be achieved using various oxidizing agents, with Oxone® (potassium peroxymonosulfate) being a common and effective choice.
-
Materials: 2-Methylsulfanyl-acetonitrile, Oxone®, Methanol, Water.
-
Procedure:
-
Dissolve 2-methylsulfanyl-acetonitrile in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Oxone® in water to the cooled nitrile solution. The addition is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting solid, 2-methylsulfonyl-acetonitrile, can be purified by recrystallization (e.g., from ethanol).
-
Caption: Synthetic workflow for the target compounds.
Step 2: Pinner Reaction for Amidine Synthesis
The Pinner reaction is a classic method for converting nitriles into amidines.[2][3][4] It proceeds via an intermediate imino ester salt (Pinner salt), which is then treated with ammonia.
-
General Protocol for Pinner Reaction:
-
Formation of the Pinner Salt:
-
Dissolve the nitrile (either 2-methylsulfanyl-acetonitrile or 2-methylsulfonyl-acetonitrile) in a suitable anhydrous alcohol (e.g., ethanol).
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours, during which the Pinner salt will precipitate.
-
-
Ammonolysis to the Amidine:
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions.
-
Suspend the salt in a fresh portion of anhydrous alcohol.
-
Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it until the solution is basic.
-
Alternatively, a solution of ammonia in the alcohol can be added.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetamidine hydrochloride salt.
-
The product can be further purified by recrystallization.
-
-
Conclusion and Outlook
The comparative analysis of this compound and 2-methylsulfonyl-acetamidine unequivocally demonstrates the profound influence of the sulfur oxidation state on chemical reactivity. The methylsulfonyl derivative is a highly reactive electrophile, readily undergoing nucleophilic substitution due to the strong electron-withdrawing nature of the sulfonyl group and its excellent leaving group ability. In contrast, the methylsulfanyl analogue is significantly less reactive under similar conditions.
This pronounced difference in reactivity offers a strategic advantage in chemical synthesis and drug design. The unreactive nature of the methylsulfanyl group can be exploited when it is desired to be a stable, non-labile part of a molecule. Conversely, the high reactivity of the methylsulfonyl group makes it an ideal synthon for introducing the acetamidine moiety via nucleophilic displacement, particularly in the construction of covalent inhibitors or in late-stage functionalization strategies. Understanding this reactivity dichotomy empowers researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Pinner Reaction. NROChemistry. Available at: [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available at: [Link]
-
Roger, R., & Neilson, D. G. (1961). The chemistry of the imidates. Chemical Reviews, 61(2), 179-211. Available at: [Link]
Sources
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Methylsulfanyl-Acetamidine Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 2-methylsulfanyl-acetamidine analogs, a class of compounds holding significant promise in medicinal chemistry. Drawing upon established experimental data, we will explore how subtle structural modifications can dramatically influence their efficacy as enzyme inhibitors and other therapeutic agents. This document is designed to be a practical resource, offering not only a synthesis of current knowledge but also detailed experimental protocols to empower your own research endeavors.
Introduction: The Significance of the S-Methylisothiourea Scaffold
This compound, also known as S-methylisothiourea, belongs to a class of compounds characterized by a central thiourea moiety with a methyl group attached to the sulfur atom. This scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] The reactivity of the S-methyl group makes these compounds valuable intermediates for the synthesis of more complex guanidine derivatives, which are known to interact with biological targets through hydrogen bonding and electrostatic interactions.[2]
One of the most well-documented activities of S-methylisothiourea and its analogs is the inhibition of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes.[3][4] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory diseases, while the neuronal NOS (nNOS) isoform is linked to neurodegenerative disorders.[4][5] Consequently, the development of potent and selective NOS inhibitors is a significant therapeutic goal. This guide will focus primarily on the structure-activity relationships of analogs in the context of NOS inhibition, while also touching upon other relevant biological activities.
Comparative Analysis of Analog Activity: A Tale of Substitutions
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core structure. By systematically modifying different parts of the molecule, researchers have been able to fine-tune both potency and selectivity.
Impact of N-Substitution on Nitric Oxide Synthase Inhibition
A substantial body of research has focused on N-substituted acetamidine derivatives as NOS inhibitors. These studies provide valuable insights that can be extrapolated to this compound analogs. The general structure for these analogs consists of an acetamidine core linked to an aromatic or aliphatic moiety.
| Compound/Analog | Core Structure Modification | Target | Activity (IC50) | Selectivity (eNOS/iNOS) | Reference |
| W1400 | N-substituted acetamidine | nNOS | 0.2 µM | 500 | [6] |
| Analog 1 | Isopropyl substituent on benzylic carbon | nNOS | 0.3 µM | 1166 | [6] |
| Analog 2 | Phenyl substituent on benzylic carbon | iNOS | 0.428 µM | >2300 | [5] |
| Analog 3 | Succinyl residue on benzylamine | iNOS | 0.165 µM | 550 | [5] |
| Analog 4 | Terephthalic residue on benzylamine | iNOS | Potent | High | [7] |
Key Insights from N-Substitution:
-
Steric Hindrance: The introduction of sterically bulky groups, such as isopropyl and phenyl substituents on the benzylic carbon connecting an aromatic ring to the acetamidine nitrogen, can significantly enhance selectivity for nNOS over the endothelial isoform (eNOS).[6] This suggests that the active site of nNOS can accommodate these larger groups more readily than eNOS.
-
Hydrophobic Interactions: Docking studies have revealed that hydrophobic interactions are a primary driving force for the binding of these inhibitors to NOS, particularly the inducible isoform (iNOS), which possesses a significant lipophilic region in its binding pocket.[5]
-
Tail Group Modifications: Modifications to the "tail" portion of the molecule, distant from the core acetamidine, can drastically alter both potency and selectivity. For instance, the addition of a succinyl residue to an N-benzylacetamidine scaffold resulted in a potent and highly selective iNOS inhibitor.[5] This highlights the importance of exploring substitutions at various positions to optimize inhibitor design.
The Role of the S-Methyl Group and Isothiourea Core
The S-methylisothiourea core itself is a critical pharmacophore. The sulfur atom and the adjacent nitrogen atoms are capable of forming key interactions with biological targets. While extensive SAR studies specifically on a wide range of this compound analogs are not as prevalent in the literature as for N-substituted acetamidines, the synthesis of various S-methylisothioureas derived from heterocyclic systems like 2-aminobenzothiazole has been reported.[2] These compounds serve as important intermediates for creating more complex molecules with potential biological activities. The reactivity of the S-methyl group allows for its displacement to form new C-N bonds, leading to diverse guanidine derivatives.[2]
Experimental Protocols: A Guide to Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the activity of this compound analogs.
Synthesis of S-Methylisothiourea Derivatives
The synthesis of S-methylisothioureas is a fundamental step in exploring their SAR. A common and efficient method involves the methylation of a thiourea precursor.
Protocol for S-Methylation of Thiourea:
-
Dissolve Thiourea: In a round-bottomed flask, dissolve the desired thiourea derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), to the solution. Caution: Methylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the S-methylisothiourea salt often precipitates out of the solution. The product can be isolated by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Diagram of S-Methylisothiourea Synthesis Workflow:
Caption: Workflow for the synthesis of S-methylisothiourea analogs via S-methylation.
Nitric Oxide Synthase (NOS) Inhibition Assay
Evaluating the inhibitory activity of the synthesized analogs against different NOS isoforms is crucial for determining their potency and selectivity. A common method is to measure the conversion of radiolabeled L-arginine to L-citrulline.
Protocol for NOS Inhibition Assay:
-
Prepare Reagents: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol), a solution of the NOS enzyme (nNOS, iNOS, or eNOS), cofactors (NADPH, FAD, FMN, BH4, and calmodulin for constitutive isoforms), and [³H]L-arginine.
-
Incubation: In a microcentrifuge tube, combine the assay buffer, NOS enzyme, cofactors, and the test compound (this compound analog) at various concentrations.
-
Initiate Reaction: Initiate the enzymatic reaction by adding [³H]L-arginine and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin like Dowex AG50W-X8).
-
Separate Products: The resin will bind the unreacted [³H]L-arginine, while the product, [³H]L-citrulline, will remain in the supernatant. Centrifuge the tubes to pellet the resin.
-
Quantify Activity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram of NOS Inhibition Assay Workflow:
Caption: Experimental workflow for determining the inhibitory activity of compounds against NOS.
Structure-Activity Relationship (SAR) Summary and Future Directions
The exploration of this compound analogs and their relatives has provided a foundational understanding of the structural requirements for potent and selective biological activity, particularly as NOS inhibitors.
Diagram of Key SAR Principles for Acetamidine-based NOS Inhibitors:
Caption: Summary of structure-activity relationships for acetamidine-based NOS inhibitors.
Future Perspectives:
While significant progress has been made, the field is ripe for further exploration. The synthesis and evaluation of a broader range of this compound analogs with diverse substitutions are warranted. Specifically, future research could focus on:
-
Systematic Modification: A more systematic exploration of substituents on both the nitrogen atoms and the aromatic/aliphatic moieties of the S-methylisothiourea scaffold.
-
Exploring Other Biological Targets: Investigating the activity of these analogs against other relevant enzymes and cellular targets to uncover new therapeutic applications.
-
Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of novel analogs and guide the design of more potent and selective compounds.
By continuing to unravel the complex structure-activity relationships of this compound analogs, the scientific community can pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
-
Karipcin F., Atis M., Sariboga B., Celik H., Tas M. Structural, spectral, optical and antimicrobial properties of synthesized 1-benzoyl-3-… Eur. J. Med. Chem. 2012;58:591–612. [Link]
-
S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC 2008 (v) 200-209. [Link]
-
Maccallini C, Patruno A, Lannutti F, et al. N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem. 2010;18(14):5073-5082. [Link]
-
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules. 2020;25(3):653. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. 2024;6(2):25. [Link]
-
2-Methyl-2-thiopseudourea. PubChem. [Link]
-
s-methyl isothiourea sulfate. Organic Syntheses. [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. J Med Chem. 2016;59(1):22-48. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2020;25(21):5003. [Link]
-
Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Med Chem Lett. 2015;6(5):549-554. [Link]
-
ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Farmacia. 2020;68(3):474-481. [Link]
-
Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nat Chem Biol. 2008;4(8):487-493. [Link]
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- 3. 2-Methyl-2-thiopseudourea | C2H6N2S | CID 5142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase. (CHEMBL1268984) - ChEMBL [ebi.ac.uk]
- 7. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 2-Methylsulfanyl-Acetamidine
This guide provides an in-depth technical comparison and detailed protocols for the synthesis of 2-methylsulfanyl-acetamidine, a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible synthesis. We will delve into the venerable Pinner reaction as our primary synthetic route and provide a comprehensive framework for validating the final product and potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Strategic Importance of the Amidine Moiety
Amidines are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are considered nitrogen analogues of carboxylic acids and esters. The presence of the amidine scaffold in numerous biologically active molecules underscores its significance in drug discovery. This functional group can engage in various non-covalent interactions, such as hydrogen bonding and salt-bridge formation, making it a key pharmacophore in the design of enzyme inhibitors and receptor antagonists. The synthesis of substituted amidines, such as this compound, provides access to novel chemical space for the development of new therapeutic agents.
The Pinner Reaction: A Classic and Reliable Route to Amidines
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[1][2] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, commonly referred to as a Pinner salt.[3][4] Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.[5]
The choice of the Pinner reaction for the synthesis of this compound is predicated on its reliability, scalability, and the ready availability of the starting materials. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the reactive Pinner salt intermediate to an ester.[4]
Experimental Workflow for this compound Synthesis via the Pinner Reaction
Caption: Workflow for the synthesis of this compound hydrochloride.
Detailed Experimental Protocol
Materials:
-
2-(Methylthio)acetonitrile
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
Step 1: Formation of Methyl 2-(methylthio)acetimidate Hydrochloride (Pinner Salt)
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a drying tube, add 2-(methylthio)acetonitrile (1.0 eq).
-
Add anhydrous methanol (5.0 eq) to the flask and begin stirring.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature between 0 and 5°C. The reaction is exothermic, so the rate of HCl addition should be controlled to prevent a significant temperature increase.
-
Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form.
-
After saturation, seal the flask and allow it to stand at 0-4°C for 24 hours to ensure complete formation of the Pinner salt.
-
The resulting crystalline Pinner salt can be isolated by filtration under a stream of dry nitrogen, washed with cold anhydrous diethyl ether, and dried under vacuum. However, it is often used directly in the next step.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the crude methyl 2-(methylthio)acetimidate hydrochloride in anhydrous methanol in a clean, dry flask equipped with a gas inlet and outlet.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred suspension. The Pinner salt will gradually dissolve as it reacts, and a new precipitate of ammonium chloride will form.
-
Continue the addition of ammonia until the solution is saturated.
-
After saturation, allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Validation by NMR Spectroscopy: A Self-Validating System
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. For the validation of this compound synthesis, both ¹H and ¹³C NMR are crucial.
Predicted ¹H and ¹³C NMR Data for this compound
The expected chemical shifts are summarized in the table below. These predictions are based on the known effects of adjacent functional groups on nuclear shielding.
| Structure | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
| CH₃-S- | ~2.1-2.3 (singlet, 3H) | ~15-20 | The methyl group attached to the sulfur is expected to be a singlet in the upfield region. | |
| -S-CH₂- | ~3.3-3.5 (singlet, 2H) | ~35-40 | The methylene group adjacent to the sulfur and the amidine carbon will appear as a singlet. | |
| -C(NH)NH₂ | Broad signals, ~7.5-9.0 | ~165-175 | The amidine protons are exchangeable and often appear as broad signals. The amidine carbon is significantly deshielded. |
Analysis of the ¹H NMR Spectrum:
-
Methyl Protons (CH₃-S-): A sharp singlet integrating to three protons is expected around 2.1-2.3 ppm. The electronegativity of the sulfur atom shifts this signal downfield compared to a simple alkane.
-
Methylene Protons (-S-CH₂-): A singlet integrating to two protons is anticipated in the region of 3.3-3.5 ppm. Its proximity to the electron-withdrawing amidine group causes a downfield shift.
-
Amidine Protons (-C(NH)NH₂): These protons are acidic and can exchange with trace amounts of water or deuterated solvent, leading to broad signals. Their chemical shift can be highly variable and concentration-dependent, typically appearing in the 7.5-9.0 ppm range.
Analysis of the ¹³C NMR Spectrum:
-
Methyl Carbon (CH₃-S-): The carbon of the S-methyl group is expected to resonate at approximately 15-20 ppm.
-
Methylene Carbon (-S-CH₂-): The methylene carbon, being adjacent to both the sulfur and the amidine carbon, will be found further downfield, around 35-40 ppm.
-
Amidine Carbon (-C(NH)NH₂): The amidine carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 165-175 ppm, characteristic of sp²-hybridized carbons bonded to two nitrogen atoms.
Identifying Potential Impurities:
-
Unreacted 2-(Methylthio)acetonitrile: The presence of the starting material would be indicated by a singlet for the -SCH₃ protons at a slightly different chemical shift than the product and a characteristic singlet for the -CH₂CN protons. The nitrile carbon would appear in the ¹³C NMR spectrum around 115-120 ppm.
-
Methanol: Residual methanol will show a singlet in the ¹H NMR spectrum around 3.49 ppm and a signal in the ¹³C NMR spectrum around 49.0 ppm (in CDCl₃).
-
Amide Hydrolysis Product: If water is present during the reaction, hydrolysis of the Pinner salt can lead to the formation of methyl 2-(methylthio)acetate. This would be identifiable by a characteristic ester carbonyl signal in the ¹³C NMR spectrum around 170 ppm and a methoxy singlet in the ¹H NMR spectrum around 3.7 ppm.
Comparison with Alternative Synthetic Routes
While the Pinner reaction is a robust method, other strategies for amidine synthesis exist, each with its own set of advantages and limitations.
Caption: Comparison of different amidine synthesis methodologies.
-
Synthesis from Thioamides: This method involves the S-alkylation of a thioamide followed by reaction with an amine. While effective, it requires the prior synthesis of the corresponding thioamide.
-
Addition of Organometallic Reagents to Carbodiimides: This approach allows for the synthesis of highly substituted amidines but is often limited by the functional group tolerance of the organometallic reagents.
-
Amination of Orthoesters: The reaction of orthoesters with amines can yield formamidines and other amidine derivatives. The availability of the required orthoester can be a limiting factor.
For the synthesis of an unsubstituted, S-alkylated acetamidine like this compound, the Pinner reaction offers the most direct and efficient route from a simple nitrile precursor.
Conclusion
References
-
Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877 , 10 (2), 1889–1897. [Link]
-
Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews. 1961 , 61 (2), 179–211. [Link]
-
Pinner Reaction - Wikipedia. [Link]
-
Pinner Reaction - SynArchive. [Link]
Sources
A Senior Application Scientist's Guide to the Biological Activity of Methylthio vs. Methylsulfonyl Compounds
Introduction
In the landscape of medicinal chemistry, the deliberate modification of functional groups is a cornerstone of rational drug design. Among the myriad of possible substitutions, the bioisosteric replacement of a methylthio (-SCH₃) group with a methylsulfonyl (-SO₂CH₃) group represents a subtle yet profound alteration. This single oxidative step can dramatically influence a compound's physicochemical properties, metabolic fate, and ultimately, its biological activity. This guide provides an in-depth comparison of these two critical functional groups, offering experimental data and procedural insights to inform the strategic decisions of researchers, scientists, and drug development professionals. We will explore the nuances of their chemical reactivity, metabolic pathways, and the resulting impact on pharmacological outcomes across various target classes.
Physicochemical and Electronic Profile: A Tale of Two Sulfurs
The fundamental differences between the methylthio and methylsulfonyl moieties lie in the oxidation state of the sulfur atom. This distinction has significant downstream effects on the molecule's electronic character, polarity, and ability to interact with its biological target.
The methylthio group is a relatively non-polar, weakly electron-donating (by resonance) or weakly electron-withdrawing (by induction) substituent. In contrast, the methylsulfonyl group is a highly polar, potent electron-withdrawing group due to the presence of two electronegative oxygen atoms. This makes it a strong hydrogen bond acceptor, a property largely absent in the methylthio group.
| Property | Methylthio (-SCH₃) | Methylsulfonyl (-SO₂CH₃) | Rationale |
| Oxidation State of Sulfur | -2 | +2 | The sulfonyl group is the oxidized form of the thioether. |
| Polarity | Low to Moderate | High | The S=O bonds in the sulfonyl group are highly polar. |
| Hydrogen Bond Acceptor | Weak | Strong | The oxygen atoms of the sulfonyl group are strong H-bond acceptors. |
| Electronic Effect | Weakly donating/withdrawing | Strongly electron-withdrawing | The sulfonyl group strongly withdraws electron density through induction and resonance. |
| Solubility | Generally lower | Generally higher | Increased polarity and H-bonding capacity of the sulfonyl group typically enhances aqueous solubility. |
The Metabolic Link: In Vivo Oxidation
A crucial aspect of methylthio-containing compounds is their susceptibility to metabolic oxidation. This is a common Phase I metabolic transformation that can occur in vivo, converting the parent methylthio compound into its methylsulfinyl (-SOCH₃) and, subsequently, its methylsulfonyl (-SO₂CH₃) analogs.[1] This metabolic pathway means that the biological activity of a drug administered with a methylthio group could be a composite of the parent compound and its oxidized metabolites.
This oxidation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.[2][3] While CYPs are the major contributors to oxidative xenobiotic metabolism, FMOs also play a significant role, particularly in the oxygenation of soft nucleophiles like sulfur.[3][4] The relative contribution of each enzyme system can vary depending on the specific substrate and species.[3]
Caption: Key SAR points for -SCH₃ vs. -SO₂CH₃.
Experimental Protocols
To empower researchers to empirically determine the impact of these substitutions, we provide the following validated protocols.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.
Objective: To quantify the potency of methylthio and methylsulfonyl analogs as enzyme inhibitors.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme or potent known inhibitor).
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the signal (e.g., absorbance, fluorescence) generated by the product formation over time using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Protocol 2: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Objective: To compare the cytotoxic effects of methylthio and methylsulfonyl analogs on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be consistent and non-toxic (typically <0.5%). Replace the old medium with the medium containing the test compounds. Include vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value.
-
Caption: Step-by-step workflow of the MTT assay.
Conclusion
The conversion of a methylthio to a methylsulfonyl group is far more than a simple atomic substitution; it is a strategic tool in the medicinal chemist's arsenal. The resulting sulfonyl compound is more polar, a stronger hydrogen bond acceptor, and metabolically more stable. This can lead to improved solubility, enhanced target engagement through new hydrogen bonding interactions, and a different pharmacokinetic profile. However, as demonstrated, these changes can also lead to a complete switch in pharmacological activity, from agonist to antagonist, or from a positive to a negative modulator. The increased reactivity of the sulfonyl group can also be harnessed for the design of covalent inhibitors. A thorough understanding of these multifaceted differences, backed by empirical testing using robust protocols, is essential for leveraging this powerful transformation to design safer and more effective medicines.
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Block E, et al. Evaluation of methylthio-, methylsulfinyl-, and methylsulfonyl-analogs of alkanes and alkanoic acids as cardiac inotropic and antifungal agents. J Med Chem. 1995;38(10):1789-1800. Available at: [Link].
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Conjugative Effects of Methylsulfonyl and Methylthio Groupings. J Am Chem Soc. 1953;75(13):3141-3145. Available at: [Link].
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da Silva et al. In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking. Neurotox Res. 2021;39(1):109-121. Available at: [Link].
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Resonance Interactions of Methylsulfonyl, Methylthio and Related Groupings as Revealed by Hammett Sigma Constants. Defense Technical Information Center. 1952. Available at: [Link].
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Krueger SK, Williams DE. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacol Ther. 2005;106(3):357-387. Available at: [Link].
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N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. Available at: [Link].
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Phillips IR, Shephard EA. Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opin Drug Metab Toxicol. 2017;13(10):1039-1053. Available at: [Link].
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O'Donnell R, et al. Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Curr Drug Metab. 2017;18(1):57-68. Available at: [Link].
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Kalgutkar AS, et al. Metabolism-guided drug design. MedChemComm. 2015;6(8):1373-1383. Available at: [Link].
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Wang L, et al. Drug metabolism in drug discovery and development. Acta Pharm Sin B. 2018;8(5):721-736. Available at: [Link].
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Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Mol Pharm. 2022;19(1):210-222. Available at: [Link].
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Horning MG, et al. Metabolic Switching of Drug Pathways as a Consequence of Deuterium Substitution. In: Proceedings of the Second International Conference on Stable Isotopes. 1975. Available at: [Link].
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A Comparative Guide to the Synthetic Methods of Acetamidines for the Modern Researcher
Abstract
Acetamidines represent a critical structural motif in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis has been a subject of extensive research, leading to a diverse array of methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to acetamidines, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols.
Introduction: The Significance of the Acetamidine Moiety
The acetamidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone in the design of bioactive molecules and functional materials. Its derivatives are known to act as antimicrobial and antiparasitic agents and have been explored for the treatment of a wide range of diseases.[3] Furthermore, their ability to act as superbases and ligands for transition metals makes them valuable tools in synthetic chemistry.[2][4] Given their broad utility, the efficient and selective synthesis of acetamidines is of paramount importance. This guide will compare and contrast the classical Pinner reaction, methods involving the activation of amides and amines, and modern catalytic approaches.
Classical Synthesis: The Pinner Reaction
First described by Adolf Pinner in 1877, the Pinner reaction remains a foundational method for the synthesis of amidines.[5][6] The reaction proceeds in two main stages: the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), followed by the reaction of this intermediate with an amine to yield the desired amidine.[7][8]
Mechanism and Key Considerations:
The reaction is initiated by the protonation of the nitrile, which increases its electrophilicity, allowing for nucleophilic attack by the alcohol.[7] The resulting imidate salt is then aminolyzed.
-
Causality in Experimental Choices: The use of a strong acid, typically gaseous HCl, is crucial for activating the nitrile.[7] Anhydrous conditions are essential to prevent the hydrolysis of the Pinner salt to an ester.[5] Low temperatures are often employed to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride.[5][6]
Advantages:
Disadvantages:
-
Requires stoichiometric amounts of strong acid.
-
Sensitive to moisture.[5]
-
The intermediate Pinner salt can be unstable.[6]
Synthesis from Amide and Amine Precursors
More direct routes to acetamidines often involve the coupling of amides or their derivatives with amines. These methods circumvent the need for nitrile precursors and can offer a more convergent approach.
From N,N-Dimethylacetamide Dimethyl Acetal
A particularly effective method for synthesizing acetamidines involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[4] This modified orthoester serves as a potent electrophile.
Mechanism and Optimization:
The reaction proceeds via nucleophilic attack of the primary amine on the acetal, with the elimination of methanol. A common challenge with this method is the formation of an imidate ester byproduct.[9][10]
-
Expert Insight: Research has shown that the formation of the imidate ester byproduct can be significantly suppressed by performing the reaction in the presence of excess dimethylamine.[4][9][10] This simple modification often leads to the exclusive formation of the acetamidine, negating the need for complex purification.[11][12] This is a prime example of how understanding the reaction equilibrium and side reactions can lead to a more robust and efficient protocol.
Advantages:
-
High yields and selectivity under optimized conditions.[10][13]
-
Often avoids the need for post-reaction purification.[9]
-
Compatible with various functional groups, including ethers and alcohols.[4]
Disadvantages:
-
The acetal reagent can be moisture-sensitive.
-
Byproduct formation can be an issue without proper optimization.[4][9]
Direct Amidation and Related Catalytic Methods
The direct coupling of amides with amines is a highly atom-economical approach. However, the low electrophilicity of amides necessitates activation.[14] Modern catalytic systems have made significant strides in this area.
-
Catalytic Activation: Lewis acids can be employed to activate the amide carbonyl group, facilitating nucleophilic attack by an amine.[15] Transition metal catalysts, such as those based on copper, have also been developed for the synthesis of N-substituted amidines from nitriles and amines under oxidative conditions.[2][16]
Advantages:
-
High atom economy.
-
Access to a diverse range of substituted amidines.[16]
Disadvantages:
-
Often requires harsh reaction conditions or expensive catalysts.[17]
-
Substrate scope can be limited by the catalyst system.[15]
Modern and Alternative Synthetic Routes
The field of organic synthesis is constantly evolving, leading to novel and innovative methods for constructing functional groups like acetamidines.
From Nitriles using Strong Bases or Organometallic Reagents
An alternative to the acid-catalyzed Pinner reaction is the activation of amines using strong bases, such as n-butyllithium, to generate a highly nucleophilic amide anion that can then react with a nitrile.[3][18] This approach is particularly useful for less reactive aryl amines and deactivated nitriles.[3]
-
Mechanistic Rationale: The strong base deprotonates the amine, creating a potent nucleophile that can directly attack the electrophilic carbon of the nitrile. This method bypasses the need for nitrile activation via protonation.
Modified Beckmann Rearrangement
A recent and innovative approach involves a modified Beckmann rearrangement of ketoximes.[19] The use of sulfone iminium fluoride reagents allows for the rapid synthesis of imidoyl fluoride intermediates, which can then be trapped with amines to form amidines in high yields.[19][20]
-
Novelty and Efficiency: This method stands out for its speed and mild reaction conditions, offering a facile route to a wide range of amidine products.[19]
Comparative Analysis
To facilitate the selection of the most appropriate synthetic method, the following table summarizes the key characteristics of the discussed approaches.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |
| Pinner Reaction | Nitrile, Alcohol, Amine | Gaseous HCl, Anhydrous | Well-established, broad nitrile scope.[5][7] | Moisture sensitive, unstable intermediate, stoichiometric acid.[5][6] | Moderate to Good |
| From DMA Acetal | Primary Amine, DMA Acetal | Excess Dimethylamine | High selectivity, often no purification needed, good functional group tolerance.[4][9][10] | Reagent sensitivity, potential for byproduct formation.[4][9] | Good to Excellent |
| Direct Catalytic Amidation | Amide/Nitrile, Amine | Lewis Acids, Transition Metals | High atom economy, diverse products.[15][16] | Harsh conditions, catalyst cost/sensitivity.[17] | Variable |
| Strong Base Activation | Nitrile, Amine | n-BuLi or other strong bases | Effective for deactivated substrates, avoids transition metals.[3] | Requires strictly anhydrous conditions, strong base handling. | Good |
| Modified Beckmann | Ketoxime, Amine | Sulfone Iminium Fluoride | Rapid, mild conditions, novel route.[19][20] | Newer method, reagent availability may be a consideration. | Excellent |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylacetamidine via Condensation with N,N-Dimethylacetamide Dimethyl Acetal (Optimized)
This protocol is adapted from the work of Jessop et al., which highlights the suppression of imidate ester byproduct formation.[9][10]
-
To a solution of benzylamine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add N,N-dimethylacetamide dimethyl acetal (1.2 eq).
-
Add a solution of dimethylamine (2.0 M in THF, 2.0 eq).
-
Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent and excess dimethylamine under reduced pressure.
-
The resulting N-benzylacetamidine is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by distillation or crystallization.
This self-validating system relies on the in-situ suppression of the primary byproduct. The purity of the product, checked by NMR, confirms the efficacy of the added dimethylamine.
Protocol 2: Pinner Reaction for the Synthesis of Acetamidinium Chloride
This is a general procedure based on the classical Pinner reaction.[1][7]
-
Cool a solution of acetonitrile (1.0 eq) in anhydrous ethanol (3.0 eq) to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours, during which the Pinner salt (ethyl acetimidate hydrochloride) will precipitate.
-
Isolate the Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
-
Suspend the isolated Pinner salt in a solution of ammonia in anhydrous ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by the disappearance of the Pinner salt).
-
Filter the mixture to remove ammonium chloride and concentrate the filtrate under reduced pressure to obtain the acetamidinium chloride.
Visualizing the Synthetic Pathways
Diagram 1: The Pinner Reaction Mechanism
Caption: A simplified workflow of the two-stage Pinner reaction.
Diagram 2: Comparative Workflow for Method Selection
Caption: Decision tree for selecting an appropriate acetamidine synthesis method.
Conclusion and Future Perspectives
The synthesis of acetamidines is a mature field with a rich history, yet it continues to evolve. While classical methods like the Pinner reaction remain relevant, modern approaches offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. The condensation with N,N-dimethylacetamide dimethyl acetal, particularly with the addition of dimethylamine, stands out as a highly practical and often superior method for many applications. The development of novel catalytic systems and rearrangements promises to further expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and diverse acetamidine-containing molecules for future innovations in medicine and materials science.
References
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link][4][9][10]
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Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link][11]
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. PubMed. Retrieved from [Link][10]
-
Shaikh, A. A., et al. (2019). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2019(2), M1071. [Link][2][16]
-
American Chemical Society. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry. Retrieved from [Link][4]
-
Suć, J., et al. (2018). Synthesis and properties of acetamidinium salts. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1541–1549. [Link][1]
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Pace, V., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(12), 4831. [Link][17]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link][7]
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SEARCH. (n.d.). A Synthesis of Acetamidines. Retrieved from [Link][12]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
(PDF) Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. (2016). Retrieved from [Link][15]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link][6]
-
ResearchGate. (n.d.). A Synthesis of Acetamidines. Retrieved from [Link][13]
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Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]
-
Shelton, J. R., et al. (2017). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 58(15), 1445-1448. [Link][3]
-
Chemistry Stack Exchange. (2023). Amidine synthesis from nitrile and dimethylamine using n-Buli as a base. Retrieved from [Link][18]
-
Vogel, J. A., et al. (2021). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Chemical Science, 12(4), 1465-1471. [Link][19]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link][14]
-
Vogel, J. A., et al. (2021). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Advances. Retrieved from [Link][20]
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A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 2-Methylsulfanyl-Acetamidine
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, the synthesis of novel small molecules is a daily occurrence. Yet, the synthesis itself is only half the battle; unambiguous confirmation of the molecular structure is paramount. 2-Methylsulfanyl-Acetamidine, a compound featuring a reactive amidine group and a methylsulfanyl moiety, presents a unique structural characterization challenge. Its potential as a building block in medicinal chemistry, particularly for crafting bioisosteres of amides or ureas, necessitates a robust and reproducible analytical workflow for its identification.
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of this compound. Moving beyond a mere listing of data, we will delve into the causality behind the expected spectral features, offering field-proven insights into experimental design and data interpretation. This document is designed for researchers and drug development professionals who require not just data, but a validated strategy for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment and connectivity of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and arrangement of its constituent parts.
Expertise in Action: Predicting the ¹H and ¹³C NMR Spectra
The expected chemical shifts for this compound are not arbitrary; they are governed by the electronic effects of the neighboring functional groups. The electron-withdrawing nature of the amidine's C=N bond and the electronegativity of the sulfur atom are key determinants of the spectral landscape.
-
¹H NMR Analysis : We anticipate four distinct signals. The S-CH₃ protons, being adjacent to the sulfur atom, will be deshielded compared to a simple alkane, appearing as a sharp singlet. The -CH₂- protons, situated between the sulfur and the electron-withdrawing amidine carbon, will be further downfield. The -NH₂ protons of the amidine group are expected to be broad due to quadrupole broadening and chemical exchange, and their position can be highly dependent on the solvent and concentration.[1]
-
¹³C NMR Analysis : The spectrum should reveal three carbon signals. The S-CH₃ carbon will appear in the aliphatic region. The -CH₂- carbon will be shifted downfield due to the influence of both the sulfur and the amidine group. The amidine carbon (C=N ) is the most deshielded, typically appearing significantly downfield, a characteristic feature of sp²-hybridized carbons bonded to nitrogen.[2][3] The chemical shift of a thioamide or related C=S carbon is often found 30 ppm further downfield than its amide C=O counterpart, though the C=N of an amidine has its own distinct range.[2]
Comparative Data Presentation: Predicted NMR Shifts
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, contrasted with the simpler, related structures of acetamide and thioacetamide to highlight the structural influence of the methylsulfanyl group.
| Structure | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & References |
| This compound | S-CH₃ | ~2.2 (s, 3H) | ~15 | Typical for methyl groups attached to sulfur.[4][5] |
| -CH₂- | ~3.5 (s, 2H) | ~40 | Alpha to sulfur and an sp² carbon. | |
| -NH₂ | ~7.0-8.5 (br s, 2H) | - | Broad, exchangeable protons.[6] | |
| C=N | - | ~165-170 | Characteristic of an amidine carbon.[3] | |
| Acetamide (for comparison) | CH₃ | ~2.0 (s, 3H) | ~23 | Standard acetyl methyl group.[7][8] |
| C=O | - | ~173 | Typical amide carbonyl.[7] | |
| Thioacetamide (for comparison) | CH₃ | ~2.5 (s, 3H) | ~33 | Deshielded by C=S group.[9] |
| C=S | - | ~205 | Thioamide carbon is significantly deshielded.[2] |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of the purified this compound sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable N-H protons.[1]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing : Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals to determine proton ratios.
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect characteristic bonds such as N-H and C=N.
Expertise in Action: Interpreting the IR Spectrum
For this compound, the IR spectrum provides a distinct fingerprint. The primary amide group in acetamide shows N-H stretches and a strong C=O stretch.[7] In our target molecule, we expect to see similar N-H stretches, but the C=O band will be absent, replaced by a C=N stretching vibration. Thioamides, for comparison, show a C=S stretch, which is typically weaker and at a lower frequency than a C=O stretch.[2]
-
N-H Stretch : The primary amidine (-NH₂) should exhibit two medium-to-strong absorption bands in the 3100-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.
-
C=N Stretch : The imine double bond of the amidine group is expected to show a strong absorption in the 1640-1690 cm⁻¹ region. This is a critical peak for distinguishing it from a standard amide (C=O, ~1660 cm⁻¹) or thioamide.
-
C-S Stretch : The methylsulfanyl group should produce a weak C-S stretching band in the fingerprint region, typically around 600-800 cm⁻¹.
Comparative Data Presentation: Key IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Amidine N-H | Asymmetric & Symmetric Stretch | 3100 - 3500 | Medium - Strong | [10] |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium | |
| Amidine C=N | Stretch | 1640 - 1690 | Strong | [11] |
| N-H | Bend (Scissoring) | 1580 - 1650 | Medium - Strong | [10] |
| C-S | Stretch | 600 - 800 | Weak - Medium | [11] |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the key absorption bands and compare them to the expected values to confirm the presence of the required functional groups.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides crucial structural information through the analysis of fragmentation patterns. For this compound (C₃H₈N₂S), the expected monoisotopic mass is approximately 104.04 Da.
Expertise in Action: Predicting Fragmentation Patterns
Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) peak. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
-
Molecular Ion (M⁺˙) : A peak at m/z 104 corresponding to the intact molecule radical cation is expected. The presence of sulfur should also produce a characteristic M+2 peak (at m/z 106) with an abundance of ~4.4% relative to the M⁺˙ peak, due to the natural abundance of the ³⁴S isotope.
-
Alpha-Cleavage : The most common fragmentation pathway for sulfur-containing compounds is cleavage of the bond alpha to the sulfur atom. We predict a significant fragment from the loss of the methyl radical (•CH₃), leading to a cation at m/z 89. Another likely alpha-cleavage is the scission of the CH₂-S bond, which could lead to a fragment at m/z 57.
-
McLafferty Rearrangement : While less common for this specific structure, a McLafferty-type rearrangement is a possibility in similar molecules and should be considered during analysis.[12]
Comparative Data Presentation: Predicted Mass Fragments
| m/z Value | Proposed Fragment | Formula | Notes |
| 104 | [M]⁺˙ | [C₃H₈N₂S]⁺˙ | Molecular Ion |
| 106 | [M+2]⁺˙ | [C₃H₈N₂³⁴S]⁺˙ | Isotope peak confirming sulfur presence. |
| 89 | [M - CH₃]⁺ | [C₂H₅N₂S]⁺ | Loss of the S-methyl radical. |
| 57 | [M - SCH₃]⁺ | [C₂H₅N₂]⁺ | Cleavage of the CH₂-S bond. |
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
GC Separation : Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable column (e.g., DB-5ms) to separate the analyte from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.
-
Ionization : The eluent from the GC column enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (EI mode).[12]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed spectrum to spectral libraries and predicted patterns.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for GC-MS based structural analysis.
Conclusion: A Triad of Evidence for Structural Confirmation
The structural confirmation of this compound cannot be reliably achieved with a single technique. It requires a synergistic approach where the data from NMR, IR, and MS collectively build an irrefutable case.
-
MS confirms the correct molecular weight (104.04 Da) and the presence of sulfur.
-
IR validates the existence of key functional groups, specifically the amidine (-NH₂ and C=N) and the absence of others (like C=O).
-
NMR provides the final, detailed map, confirming the precise number and connectivity of all protons and carbons, including the critical S-CH₃ and -CH₂- linkages.
By employing this multi-faceted spectroscopic strategy, researchers can move forward with confidence, knowing their synthesized molecule is indeed the structure they intended to create. This rigorous validation is the bedrock upon which trustworthy scientific and developmental progress is built.
References
- Patt, S. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Source information not fully available, but principles on thioamide spectroscopy are cited].
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Antipin, M. Y., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8849. Available at: [Link]
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University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Department of Chemistry. Available at: [Link]
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NIST. (n.d.). Acetamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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NIST. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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Coblentz Society, Inc. (n.d.). Acetamide IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
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PubChem. (n.d.). 2-(2-Methylsulfanylpyridin-1-ium-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
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Bruker. (n.d.). Supporting Information for Transamidation of various amides. Available at: [Link]
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D'Arrigo, P., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids, 41(10), 925-932. Available at: [Link]
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D'Arrigo, P., et al. (2006). Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines. PubMed. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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Reiss, A., et al. (2012). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Journal of the Serbian Chemical Society, 77(1), 29-40. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
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El-Sayed, N. N. E., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(30), 18897-18909. Available at: [Link]
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Clark, C. R., et al. (2012). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 36(7), 479-486. Available at: [Link]
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A Comparative Guide to Methods for Assessing the Purity of Synthesized 2-Methylsulfanyl-Acetamidine
Introduction: The Critical Role of Purity in Pharmaceutical Development
2-Methylsulfanyl-Acetamidine and its salts are important intermediates in the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are essential for quality control and regulatory compliance.
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most appropriate analytical strategy for their specific needs.
Understanding the Analyte: this compound
This compound is a small organic molecule that can exist as a free base or, more commonly, as a salt (e.g., hydrochloride). Its structure presents specific analytical challenges and considerations for method development. Potential impurities can arise from the starting materials, side reactions during synthesis (such as the formation of imidate esters), or degradation.[1] A thorough understanding of the synthetic pathway is crucial for identifying potential impurities to be monitored.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and instrument availability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[2] More polar compounds, like our analyte, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. Detection is typically achieved using a UV detector, as the acetamidine functional group possesses a chromophore.
Causality in Experimental Design:
-
Column Selection: A C18 column is a standard choice, offering a good balance of hydrophobicity for retaining a range of potential impurities.[2]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for ensuring the consistent ionization state of the basic acetamidine. The organic modifier is adjusted to achieve optimal retention and separation.[3]
-
Detector Wavelength: The UV detection wavelength is selected at the absorbance maximum of this compound to ensure the highest sensitivity.[4]
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Performance for this compound Analysis | Justification |
| Specificity | High; able to resolve the main peak from process-related impurities and degradation products.[5][6] | The resolving power of modern HPLC columns allows for the separation of structurally similar compounds. |
| Linearity | Excellent (R² > 0.999) over a defined concentration range.[7] | UV detectors provide a linear response to analyte concentration within their operational range. |
| Accuracy | High (typically 98-102% recovery).[7] | Accuracy is determined by spiking the sample with a known amount of a reference standard. |
| Precision | High (RSD < 2% for intra- and inter-day analysis).[4][7] | Modern HPLC systems offer highly reproducible injections and flow rates. |
| Limit of Quantitation (LOQ) | Low (ng/mL range), suitable for trace impurity analysis.[5][6] | The sensitivity of UV detection allows for the quantification of low-level impurities. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can make it amenable to GC analysis.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas (mobile phase) and interacts with the stationary phase coated on the column walls. Compounds are separated based on their boiling points and affinity for the stationary phase. Mass Spectrometry (MS) is a common detector for GC, providing both quantification and structural information.
Causality in Experimental Design:
-
Derivatization: To increase volatility and thermal stability, this compound can be derivatized.[8] Common derivatizing agents for compounds with active hydrogens (like the -NH2 group) include silylating agents (e.g., BSTFA, MSTFA) or acylating agents.[8][9] The choice of reagent depends on the reactivity of the functional groups and the desired chromatographic properties of the derivative.
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-WAX) is typically used for the separation of the derivatized analyte and impurities.[10]
-
Injector and Detector Temperature: The temperatures must be high enough to ensure complete vaporization without causing thermal degradation of the analyte or its derivative.[10]
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Performance for Derivatized this compound Analysis | Justification |
| Specificity | Very High; MS detection provides mass-to-charge ratio information, which is highly specific.[11][12] | The combination of chromatographic retention time and mass spectrum provides a high degree of confidence in peak identity. |
| Linearity | Good (R² > 0.99) over a defined concentration range. | MS detectors can provide a linear response, though it may be narrower than that of a UV detector. |
| Accuracy | High (typically 95-105% recovery). | Stable isotope-labeled internal standards can be used to correct for variations in derivatization efficiency and injection volume. |
| Precision | Good (RSD < 5%). | Precision can be influenced by the reproducibility of the derivatization step. |
| Limit of Quantitation (LOQ) | Very Low (pg/mL range), excellent for trace analysis.[11][12] | The high sensitivity of MS detection, especially in selected ion monitoring (SIM) mode, allows for the detection of minute quantities of impurities. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for purity determination.[13][14] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.
Principle of Operation: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[15][16] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[15][17] ¹H NMR is most commonly used due to its high sensitivity and the near-ubiquity of hydrogen in organic molecules.[15]
Causality in Experimental Design:
-
Internal Standard Selection: The internal standard must be of high purity, stable, and have resonances that do not overlap with those of the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required.[15]
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of the nuclei between scans, and ensuring a uniform excitation profile.
Data Presentation: qNMR Performance Characteristics
| Parameter | Typical Performance for this compound Analysis | Justification |
| Specificity | High; NMR provides detailed structural information, allowing for the identification and quantification of individual impurities if their signals are resolved.[18] | The chemical shift of each proton is unique to its chemical environment. |
| Linearity | Not applicable in the same way as chromatography; the response is inherently linear with the number of nuclei.[13][16] | The fundamental principle of NMR ensures a direct proportionality between signal area and molar concentration. |
| Accuracy | Very High; qNMR is considered a primary ratio method.[19] | The accuracy is directly tied to the purity of the internal standard and the precision of weighing. |
| Precision | High (RSD < 1% under optimal conditions).[16] | Modern NMR spectrometers provide excellent stability and reproducibility. |
| Limit of Quantitation (LOQ) | Moderate; depends on the magnetic field strength and the number of scans. Generally higher than chromatographic methods. | The signal-to-noise ratio limits the detection of very low-level impurities. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Analysis: Inject the standard and sample solutions and integrate the peak areas. Calculate the purity by comparing the peak area of the main component in the sample to the total area of all peaks (Area Percent method) or against the reference standard (External Standard method). Method validation should be performed according to ICH Q2(R1) guidelines.[5][6][7][20]
Protocol 2: qNMR Method for Purity Assessment
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (CD₃OD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CD₃OD.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following equation[15]:
Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
'a' corresponds to the analyte and 'std' to the standard.
-
Visualization of Workflows
Caption: Workflow for qNMR Purity Assessment.
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound should be guided by the specific requirements of the analysis.
-
HPLC is a versatile and robust method, well-suited for routine quality control, stability studies, and the quantification of known and unknown impurities. Its high sensitivity makes it ideal for trace-level analysis.
-
GC-MS , following derivatization, offers unparalleled specificity and sensitivity, making it an excellent choice for identifying and quantifying volatile impurities or for confirmatory analysis. However, the additional sample preparation step of derivatization can be a drawback.
-
qNMR provides a powerful, non-destructive method for determining absolute purity without the need for an analyte-specific reference standard. [17][21]It is particularly valuable for the certification of reference materials and as an orthogonal technique to chromatography. [14][19] For comprehensive purity profiling, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while qNMR can establish the purity of the primary reference standard, and GC-MS can be used to investigate specific, volatile impurities. All methods must be validated according to the relevant regulatory guidelines, such as those from the International Council on Harmonisation (ICH), to ensure they are suitable for their intended purpose. [5][6][7][20]
References
- Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- (2023, September 1). Why do we use NMR spectroscopy in purity analysis? Quora.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures. ResearchGate. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
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Begley, T. H., et al. (2013). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(26), 6350-6356. Retrieved from [Link]
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Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]
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Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Retrieved from [Link]
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
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Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A Synthesis of Acetamidines. The Journal of Organic Chemistry, 76(6), 1683-1691. Retrieved from [Link]
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(2025, August 9). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ResearchGate. Retrieved from [Link]
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(n.d.). Analytical Method Validation and Simultaneous Determination of Ketotifen Fumarate and Cyproheptadine Hydrochloride in Divided Powder by RP-HPLC Method. ResearchGate. Retrieved from [Link]
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From Simple Scaffolds to Potent Modulators: A Comparative Guide to Acetamidine Analogs in Drug Discovery
In the intricate landscape of drug discovery, the journey from a simple chemical moiety to a potent, selective, and safe therapeutic agent is one of meticulous design, iterative synthesis, and rigorous biological evaluation. The acetamidine functional group, a structural isostere of the guanidinium group found in arginine, serves as a powerful pharmacophore for interacting with a variety of biological targets. This guide explores the evolution of 2-methylsulfanyl-acetamidine analogs and related acetamidine-containing scaffolds, providing a comparative analysis of their performance against key enzymatic targets implicated in a range of pathologies. We will delve into the causal relationships behind structural modifications, present detailed experimental protocols for their evaluation, and offer a transparent look at the supporting data that guides modern drug development.
The Acetamidine Moiety: A Privileged Scaffold for Enzyme Inhibition
The core value of the acetamidine group lies in its ability to mimic the substrate of enzymes that process L-arginine.[1][2] Two such enzyme families, Nitric Oxide Synthases (NOS) and Dimethylarginine Dimethylaminohydrolases (DDAH), are central regulators of nitric oxide (NO) signaling, a pathway critical in cardiovascular, neurological, and immunological homeostasis.[3][4]
-
Nitric Oxide Synthases (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of NO from L-arginine.[5] While NO is essential for processes like vasodilation and neurotransmission, its overproduction, particularly by the inducible isoform (iNOS), is linked to inflammatory diseases and septic shock.[6]
-
Dimethylarginine Dimethylaminohydrolases (DDAH): These enzymes are responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS.[3][7] By metabolizing ADMA, DDAH promotes NO production.[4] Inhibition of DDAH can therefore be a therapeutic strategy in diseases where NO overproduction is a factor, such as in some cancers and septic shock.[7][8]
The simple this compound serves as a conceptual starting point. Its core structure presents a reactive handle (the methylsulfanyl group) and the key acetamidine pharmacophore. Drug discovery efforts often employ strategies like scaffold hopping , where the core structure of a known active molecule is replaced by a functionally equivalent but structurally distinct scaffold to improve properties like potency, selectivity, or pharmacokinetics.[9][10]
The NOS-DDAH Regulatory Pathway
The interplay between NOS and DDAH is a critical control point in physiology. Understanding this relationship is fundamental to designing effective inhibitors.
Caption: The NOS-DDAH signaling pathway and points of therapeutic intervention.
Comparative Analysis of Acetamidine Analogs as NOS and DDAH Inhibitors
The development of acetamidine analogs is a classic example of structure-activity relationship (SAR) studies. By systematically modifying the parent structure, researchers can enhance potency against the target enzyme and improve selectivity between different isoforms (e.g., iNOS vs. nNOS or eNOS) or between different enzyme families (NOS vs. DDAH).
Structure-Activity Relationship (SAR) Insights
-
Substituent Size: For NOS inhibitors based on L-arginine analogs, increasing the size of the alkyl group on the amidine moiety generally leads to a decrease in inhibitory potency.[1][11] This is likely due to steric hindrance within the active site, which may block the necessary binding of molecular oxygen.[1]
-
Heterocyclic Scaffolds: Incorporating the amidine function into heterocyclic rings, such as pyrazoles or azepines, has proven to be a successful strategy for achieving potent and selective inhibition of NOS isoforms.[2][12] For instance, 1H-Pyrazole-1-carboxamidine (PCA) is a potent inhibitor of all three NOS isoforms, while methylation of the pyrazole ring can introduce selectivity towards iNOS.[2]
-
Haloacetamidines: The replacement of a guanidinium group with a haloacetamidine group has led to the development of potent, irreversible inhibitors of enzymes like Protein Arginine Deiminase 4 (PAD4), a related target.[13] This strategy highlights the utility of the acetamidine scaffold in designing covalent modifiers.
Performance Data of Representative Analogs
The following table summarizes publicly available data for a selection of acetamidine and related analogs against NOS and DDAH enzymes. This data provides a quantitative basis for comparing the efficacy of different structural modifications.
| Compound/Analog | Target(s) | IC50 Value | Key Structural Feature | Reference(s) |
| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, nNOS, eNOS | ~0.2 µM | Pyrazole-carboxamidine | [2] |
| 4-Methyl-PCA | iNOS | 2.4 µM | Methylated Pyrazole | [2] |
| N-but-3-ynyl-2-chloro-acetamidine | DDAH-1 | Potent Probe | N-alkynyl substituent | [3] |
| Indolylthiobarbituric acid derivatives | PaDDAH | 2–16.9 µM | Indolylthiobarbituric acid scaffold | [3] |
| Aminoguanidine | iNOS | Potent | Guanidine core | [6] |
| N(G)-monomethyl-L-arginine (L-NMA) | iNOS | ~6 µM | Methylated Guanidino Group | [2] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for assessing the inhibitory activity of novel acetamidine analogs against NOS and DDAH.
General Workflow for Inhibitor Screening
The process of identifying and characterizing novel inhibitors follows a logical progression from high-throughput screening to detailed mechanistic studies.
Caption: A generalized experimental workflow for screening and characterizing enzyme inhibitors.
Protocol 1: In Vitro NOS Inhibition Assay (Griess Assay)
Principle: This colorimetric assay measures the amount of nitrite (NO₂⁻), a stable breakdown product of NO, to determine NOS activity.[5][14] A reduction in nitrite production in the presence of a test compound indicates inhibition.
Materials:
-
Purified NOS enzyme (e.g., human recombinant iNOS)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl₂ (for nNOS/eNOS)[15]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test Compounds (acetamidine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[14]
-
Sodium Nitrite (for standard curve)
-
96-well microplate and plate reader (540 nm)
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of sodium nitrite in assay buffer to create a standard curve (e.g., 0-100 µM).
-
Master Mix Preparation: Create a master mix containing assay buffer, L-arginine, and NADPH. For nNOS/eNOS, also include calmodulin and CaCl₂.[5][15]
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the nitrite standards to the designated wells.
-
Add varying concentrations of the test compounds to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Add the master mix to all wells except the blanks.
-
-
Reaction Initiation: Add the purified NOS enzyme to all wells (except blanks and standards) to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).[5]
-
Color Development:
-
Add Griess Reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes.[5]
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis:
-
Subtract the blank reading from all wells.
-
Plot the standard curve and determine the concentration of nitrite produced in each sample well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 2: In Vitro DDAH Inhibition Assay (Colorimetric)
Principle: This assay measures the amount of L-citrulline produced from the DDAH-catalyzed hydrolysis of asymmetric dimethylarginine (ADMA).[16][17] The L-citrulline is detected colorimetrically after a chemical reaction.
Materials:
-
Purified DDAH enzyme (e.g., human recombinant DDAH-1)
-
Asymmetric Dimethylarginine (ADMA) (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compounds (acetamidine analogs)
-
Color Reagent A (e.g., diacetyl monoxime)
-
Color Reagent B (e.g., thiosemicarbazide in acid)
-
L-Citrulline (for standard curve)
-
96-well microplate and plate reader (485-540 nm)
Procedure:
-
Standard Curve Preparation: Prepare serial dilutions of L-citrulline in assay buffer.
-
Assay Plate Setup:
-
Add assay buffer, ADMA, and varying concentrations of the test compound or vehicle control to wells of a 96-well plate.
-
-
Reaction Initiation: Add the purified DDAH enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 hours).[16]
-
Reaction Termination & Color Development:
-
Stop the reaction by adding a strong acid.
-
Add Color Reagents A and B.
-
Heat the plate (e.g., 60-90°C) for a specified time to allow for color development.[16]
-
Cool the plate to room temperature.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 485 nm).[16]
-
Analysis:
-
Calculate the L-citrulline concentration from the standard curve.
-
Determine the percent inhibition and IC50 values as described in the NOS assay protocol.
-
Conclusion and Future Directions
The exploration of this compound analogs and related scaffolds has yielded a wealth of knowledge and a diverse pipeline of potent inhibitors for key enzymes like NOS and DDAH. The structure-activity relationships elucidated through systematic chemical modification have demonstrated that fine-tuning of the acetamidine core can lead to significant improvements in both potency and selectivity.[2][12] The provided experimental protocols offer a robust framework for the continued discovery and characterization of novel analogs.
Future work in this field will likely focus on leveraging computational methods for more predictive scaffold hopping and rational design.[10][18] Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic (PK/PD) properties of these compounds will be critical for their successful translation into clinical candidates.[19] As our understanding of the roles of NOS and DDAH in disease continues to expand, the development of next-generation acetamidine-based inhibitors will remain a vital and promising area of drug discovery.
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Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase. PubMed.[Link]
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Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. National Institutes of Health (NIH).[Link]
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Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology.[Link]
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Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines | Request PDF. ResearchGate.[Link]
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Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. MDPI.[Link]
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Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase. National Institutes of Health (NIH).[Link]
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Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.[Link]
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Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT.[Link]
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Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed.[Link]
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Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening. PubMed Central.[Link]
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d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy. National Institutes of Health (NIH).[Link]
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A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate.[Link]
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Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. PubMed Central.[Link]
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Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. PubMed.[Link]
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Knock-out of the critical nitric oxide synthase regulator DDAH1 in mice impacts amphetamine sensitivity and dopamine metabolism. PubMed Central.[Link]
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Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening. Scholars @ UT Health San Antonio.[Link]
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Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. PubMed Central.[Link]
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Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PubMed Central.[Link]
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Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. National Institutes of Health (NIH).[Link]
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A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide. PubMed Central.[Link]
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Identification of novel PAD2 inhibitors using pharmacophore-based virtual screening, molecular docking, and MD simulation studies. PubMed Central.[Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central.[Link]
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Human pulmonary microvascular endothelial cell DDAH1-mediated nitric oxide production promotes pulmonary smooth muscle cell apoptosis in co-culture. American Physiological Society.[Link]
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Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. PubMed Central.[Link]
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Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers.[Link]
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Scaffold Hopping in Drug Discovery. IntechOpen.[Link]
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Classification of Scaffold-Hopping Approaches. Defense Technical Information Center.[Link]
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Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing.[Link]
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Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. PubMed.[Link]
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Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. PubMed.[Link]
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Benchmarking the performance of 2-Methylsulfanyl-Acetamidine in specific chemical reactions.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the pyrimidine core is of paramount importance, featuring in a vast array of biologically active compounds. The choice of a guanylating agent is critical in the widely utilized Pinner synthesis of pyrimidines from 1,3-dicarbonyl compounds. This guide provides a comprehensive performance benchmark of 2-Methylsulfanyl-Acetamidine hydrochloride, a reactive and versatile reagent, in comparison to two other commonly employed guanylating agents: N,N'-bis(Boc)-S-methylisothiourea and 1H-Pyrazole-1-carboxamidine hydrochloride.
Introduction to Guanylating Agents in Heterocyclic Synthesis
The guanidinium group is a key pharmacophore due to its ability to form strong, directional hydrogen bonds and exist in a protonated state at physiological pH. The introduction of this moiety into a molecule, a process known as guanylation, is a fundamental transformation in medicinal chemistry. S-methylisothiourea derivatives, such as this compound, are attractive guanylating agents due to the good leaving group ability of the methylthio moiety, facilitating the reaction with nucleophiles like amines.
This guide will focus on a comparative analysis of these reagents in the context of the Pinner pyrimidine synthesis, a classic and reliable method for constructing the pyrimidine ring. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present a head-to-head comparison of their performance in the synthesis of 2-amino-4,6-dimethylpyrimidine from acetylacetone.
The Reaction: Pinner Synthesis of 2-amino-4,6-dimethylpyrimidine
The Pinner synthesis involves the condensation of an amidine or a related derivative with a β-dicarbonyl compound. In this comparative study, we examine the reaction of this compound hydrochloride, N,N'-bis(Boc)-S-methylisothiourea, and 1H-Pyrazole-1-carboxamidine hydrochloride with acetylacetone to yield 2-amino-4,6-dimethylpyrimidine.
Reaction Mechanism
The general mechanism involves the initial formation of a vinylogous amidine intermediate through the condensation of the guanylating agent with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization via nucleophilic attack of the remaining enamine nitrogen onto the amidine carbon, and subsequent elimination of a leaving group (methanethiol, protected amines, or pyrazole, respectively) to afford the aromatic pyrimidine ring. The reaction is typically carried out in the presence of a base to facilitate the initial condensation and the final elimination steps.
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Methylsulfanyl-Acetamidine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper, compliant disposal is not merely a logistical afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methylsulfanyl-Acetamidine, grounding procedural recommendations in the foundational principles of chemical safety and regulatory compliance.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, universally adopted Safety Data Sheet (SDS) for this compound may vary between suppliers, data from analogous acetamidine and acetamide compounds provide a strong basis for a cautious and informed approach.
These related compounds are frequently classified with the following hazards:
-
Skin Irritation (H315): Can cause redness, itching, or inflammation upon contact with skin.[1][2]
-
Serious Eye Irritation (H319): Poses a risk of significant, but reversible, eye damage.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
-
Potential Carcinogenicity: Some related acetamide compounds are classified as "Suspected of causing cancer" (Carcinogenicity, Category 2).[3][4]
This hazard profile dictates that this compound must be treated as a hazardous chemical. Consequently, its disposal is governed by strict federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] The core principle of RCRA is the "cradle-to-grave" management of hazardous waste, meaning the generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[6][8]
The Disposal Workflow: A Step-by-Step Protocol
The following procedure is designed to ensure safety and compliance. It is imperative to perform these steps within a designated Satellite Accumulation Area (SAA) and under the direct supervision of trained personnel.
Step 1: Waste Characterization and Identification
The first step in any compliant disposal plan is to correctly identify the waste.[9]
-
Confirmation: Confirm the waste is indeed this compound, including any residual amounts in its original container or contaminated materials (e.g., weigh boats, gloves, wipers).
-
Purity: Note if the waste is pure, a neat solution, or mixed with other solvents or reagents. If it is a mixture, all components must be identified to avoid chemical incompatibilities during storage and disposal.
-
Hazardous Waste Determination: Based on its irritant properties and potential carcinogenicity, this compound must be managed as hazardous waste. Do not attempt to neutralize or dispose of it via standard laboratory drains or as regular solid waste.[9][10]
Step 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the hazards, handling this waste requires stringent protective measures to minimize exposure.
-
Engineering Controls: All handling of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment: Don appropriate PPE as mandated by OSHA laboratory standards[7][11]:
-
Gloves: Nitrile gloves are standard. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Step 3: Waste Collection and Containment
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Selection:
-
Solid Waste: Collect pure solid this compound and contaminated consumables (gloves, wipers, etc.) in a dedicated, leak-proof, and sturdy container with a secure, tight-fitting lid. The container must be chemically compatible; high-density polyethylene (HDPE) is a suitable choice.
-
Liquid Waste: If the waste is in a solution, use a compatible liquid waste container, also with a secure, screw-top cap. Never use metal containers for corrosive solutions or glass for hydrofluoric acid-containing waste.[10][12]
-
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[1][11] Incompatible wastes must be stored in separate secondary containment bins.[9][10]
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.[10] This prevents the release of vapors and potential spills.
-
Ensure the exterior of the container remains clean and free of contamination.
-
Step 4: Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Complete Information: The label must include:
-
The words "HAZARDOUS WASTE".
-
The full, unabbreviated chemical name: "this compound".
-
If a mixture, list all constituents and their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Potential Carcinogen").
-
Step 5: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly marked SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin to capture any potential leaks.[10]
-
Arrange for Pickup: Once the container is full, or if you are ceasing work with this chemical, arrange for a waste pickup from your institution's EHS or a licensed hazardous waste disposal contractor. Do not allow waste to accumulate for extended periods.
The entire disposal workflow is summarized in the diagram below.
Caption: Workflow for the compliant disposal of this compound.
Quantitative Data and Regulatory Limits
Adherence to safety protocols is often guided by quantitative exposure limits and waste generation thresholds. While specific occupational exposure limits (OELs) for this compound are not widely established, laboratories must operate under the principle of ALARA (As Low As Reasonably Achievable).
| Parameter | Guideline / Regulation | Significance for Disposal |
| Waste Generator Status | EPA RCRA (40 CFR Part 262) | Determines accumulation time limits and reporting requirements. Most labs are Very Small (VSQG) or Small (SQG) Quantity Generators. |
| Container Labeling | OSHA HazCom & EPA RCRA | Mandatory. Must include full chemical name, hazards, and start date. |
| Storage Time Limit (SQG) | ≤ 180 days | Waste must be shipped off-site within this timeframe. |
| Incompatible Materials | Supplier SDS / Chemical Guides | Must be physically segregated (e.g., separate secondary containment) to prevent dangerous reactions. For this compound, segregate from strong oxidizers. |
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory management. It is a direct reflection of an organization's commitment to the safety of its personnel and the health of the environment. By understanding the chemical's hazards, adhering to a systematic and compliant disposal protocol, and fostering a pervasive culture of safety, we ensure that the pursuit of scientific advancement does not come at the cost of our well-being or regulatory integrity. Always consult your institution's specific Chemical Hygiene Plan and the manufacturer's most recent Safety Data Sheet for guidance.
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
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U.S. Environmental Protection Agency (EPA). Summary of the Resource Conservation and Recovery Act.[Link]
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Northwestern University. Hazardous Waste Disposal Guide.[Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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Technion - Israel Institute of Technology. Chemical Waste Management Guide.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylsulfanyl-Acetamidine
Understanding the Risks: A Profile of 2-Methylsulfanyl-Acetamidine
This compound is a chemical compound with the molecular formula C3H8N2S.[1][2] Based on the known hazards of similar acetamidine and sulfanyl-containing compounds, researchers should anticipate that this substance may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, a cautious approach to handling, grounded in a comprehensive understanding of appropriate PPE, is essential.
Anticipated Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[3][4]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[3][4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory tasks.
| PPE Category | Routine Handling (Low to Moderate Risk) | Spill or Emergency Situations (High Risk) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before each use.[7][8] | Double-gloving with chemical-resistant gloves.[9] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[9][10] | Full-face shield worn over chemical splash goggles.[9][11] |
| Body Protection | A properly fitting, buttoned laboratory coat.[7][12] | Chemical-resistant coveralls or a suit.[9][11] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[3][13] | A NIOSH-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[10][14] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[12] | Chemical-resistant boots, potentially with steel toes.[9][11] |
The Rationale Behind Glove Selection:
The choice of glove material is critical for preventing skin contact. Nitrile gloves are often recommended for their broad range of chemical resistance.[9][12][15] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data, as environmental conditions and chemical concentrations can affect performance.[16][17][18] Always inspect gloves for any signs of degradation or puncture before use.[7][19]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][6][10]
-
Consider storing under nitrogen for long-term stability.[10]
Handling and Use:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Identify the location of the nearest safety shower and eye wash station.[7]
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[3][13]
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[3][13] Use appropriate tools and techniques to transfer the substance between containers.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][13] Decontaminate all work surfaces and equipment.
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is critical to mitigate potential hazards.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.[13][20]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a designated, clearly labeled, and leak-proof container.[20] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program, which will ensure compliance with all local, state, and federal regulations.[21]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
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- 2'-Methylacetanilide Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
